3-Bromo-5-fluoro-2-iodotoluene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-5-fluoro-2-iodo-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWWSTPAPGETQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601266538 | |
| Record name | Benzene, 1-bromo-5-fluoro-2-iodo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601266538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000576-60-2 | |
| Record name | Benzene, 1-bromo-5-fluoro-2-iodo-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000576-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-5-fluoro-2-iodo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601266538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-fluoro-2-iodotoluene: A Versatile Building Block for Advanced Synthesis
CAS Number: 1000576-60-2
Introduction
3-Bromo-5-fluoro-2-iodotoluene, with the CAS number 1000576-60-2, is a highly functionalized aromatic compound that serves as a critical building block for researchers and scientists in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring three distinct halogen atoms (iodine, bromine, and fluorine) and a methyl group on the toluene core, offers a rich platform for selective and sequential chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and applications of this versatile molecule, with a particular focus on its utility in the development of novel therapeutics and functional materials. The strategic placement of the halogens with their differential reactivity allows for programmed, site-selective cross-coupling reactions, making it an invaluable tool for the construction of complex molecular architectures.
Physicochemical Properties
This compound is a solid or semi-solid at room temperature and should be stored in a dark, dry place.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1000576-60-2 | [1] |
| IUPAC Name | 1-bromo-5-fluoro-2-iodo-3-methylbenzene | [1] |
| Molecular Formula | C₇H₅BrFI | [1] |
| Molecular Weight | 314.92 g/mol | [1] |
| Appearance | Solid or semi-solid | [2] |
| Storage | Store at 0-8 °C, sealed in dry, dark place | [1][2] |
Synthesis of this compound
A likely precursor for the synthesis is a di- or tri-substituted toluene derivative. For instance, a plausible route could start from 3-bromo-5-fluorotoluene. The introduction of the iodine atom at the 2-position can be achieved through directed ortho-metalation.
Proposed Synthetic Protocol
This protocol is based on the synthesis of a structurally related compound, 1-bromo-3-fluoro-4-iodo-2-methylbenzene, and is expected to be adaptable for the synthesis of this compound.
Reaction Scheme:
A proposed synthetic pathway for this compound.
Step-by-Step Methodology:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature to generate LDA.
-
Lithiation of 3-Bromo-5-fluorotoluene: To the freshly prepared LDA solution at -78 °C, add a solution of 3-bromo-5-fluorotoluene in anhydrous THF dropwise. The methyl group and the bromine atom will direct the lithiation to the C2 position. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Iodination: Prepare a solution of iodine (I₂) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The reaction is typically rapid.
-
Quenching and Work-up: After the addition of iodine is complete, allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents in metal-catalyzed cross-coupling reactions. This allows for the sequential and site-selective formation of new carbon-carbon and carbon-heteroatom bonds.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. This hierarchy is primarily dictated by the bond dissociation energies of the carbon-halogen bonds.
Site-Selective Cross-Coupling Reactions
The presence of iodine, bromine, and fluorine on the same aromatic ring allows for a programmed approach to molecular elaboration.
-
Reaction at the C-I Bond: The carbon-iodine bond is the most reactive site for oxidative addition to a low-valent palladium(0) complex. This enables selective coupling reactions, such as Suzuki, Sonogashira, Stille, or Buchwald-Hartwig amination, to be performed at the C2 position while leaving the C-Br and C-F bonds intact.
-
Reaction at the C-Br Bond: Following the reaction at the C-I bond, the C-Br bond can be targeted for a subsequent cross-coupling reaction under more forcing conditions (e.g., higher temperature, different ligand/catalyst system).
-
Inertness of the C-F Bond: The carbon-fluorine bond is generally unreactive under standard palladium-catalyzed cross-coupling conditions, making it a stable substituent throughout the synthetic sequence. However, its strong electron-withdrawing nature can influence the reactivity of the other positions on the ring.
Experimental Protocol: Site-Selective Suzuki Coupling
This protocol provides a general procedure for a site-selective Suzuki coupling at the C-I position of this compound.
Sources
physical and chemical properties of 3-Bromo-5-fluoro-2-iodotoluene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Bromo-5-fluoro-2-iodotoluene (CAS No. 1000576-60-2). As a polysubstituted aromatic compound, it presents a unique scaffold for the synthesis of complex molecular architectures, making it a valuable intermediate in medicinal chemistry and drug discovery. This document delves into its structural characteristics, a proposed synthetic pathway, predicted reactivity based on the electronic effects of its substituents, and expected spectral features. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Compound Identification and Core Physical Properties
This compound, systematically named 1-bromo-5-fluoro-2-iodo-3-methylbenzene, is a halogenated toluene derivative. Its intricate substitution pattern offers multiple points for chemical modification, a desirable trait for building diverse molecular libraries in drug development.[1]
| Identifier | Value | Source |
| IUPAC Name | 1-bromo-5-fluoro-2-iodo-3-methylbenzene | [1] |
| CAS Number | 1000576-60-2 | [1] |
| Molecular Formula | C₇H₅BrFI | [1] |
| Molecular Weight | 314.92 g/mol | [1] |
| SMILES | CC1=C(I)C(Br)=CC(F)=C1 | [1] |
| Physical Form | Solid or semi-solid | [2] |
| Purity | Typically ≥96% | [1] |
| Storage | Store at 0-8 °C in a dry, dark place | [1] |
Proposed Synthetic Pathway
A definitive, published synthesis for this compound is not widely available. However, a logical and efficient retrosynthetic analysis suggests a pathway starting from a more common precursor, 3-bromo-5-fluoroaniline. This proposed synthesis leverages well-established reactions in aromatic chemistry, such as diazotization followed by a Sandmeyer-type reaction for iodination, and subsequent methylation.
Retrosynthetic Analysis
The disconnection approach for this compound would prioritize the introduction of the iodo and methyl groups as the final steps, given the directing effects of the bromo and fluoro substituents.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Proposed Synthesis
-
Diazotization of 3-Bromo-5-fluoroaniline: The synthesis would commence with the diazotization of commercially available 3-bromo-5-fluoroaniline. This is a standard procedure involving the reaction of the aniline with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The diazonium salt is a versatile intermediate.[3]
-
Sandmeyer-type Iodination: The resulting diazonium salt is then subjected to a Sandmeyer-type reaction to introduce the iodine atom.[3] Treatment of the diazonium salt with a solution of potassium iodide (KI) will yield 3-bromo-5-fluoro-2-iodoaniline. This reaction is particularly effective for the synthesis of iodoarenes and often does not require a copper catalyst.
-
Methylation: The final step would involve the methylation of 3-bromo-5-fluoro-2-iodoaniline to introduce the methyl group at the C3 position. A plausible method for this transformation would be a directed ortho-metalation followed by quenching with an electrophilic methyl source like methyl iodide. A similar strategy has been documented for the synthesis of a related isomer, 1-bromo-3-fluoro-4-iodo-2-methyl-benzene, from 4-bromo-2-fluoro-1-iodobenzene.[4] In this analogous procedure, a strong base such as n-butyllithium in the presence of diisopropylamine at low temperatures (-78 °C) is used to deprotonate the position ortho to the iodine, followed by the addition of methyl iodide.[4]
Caption: Proposed synthetic workflow for this compound.
Chemical Reactivity and Electronic Effects
The reactivity of the aromatic ring in this compound towards further electrophilic aromatic substitution is dictated by the combined electronic effects of its four substituents.
-
Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-directing substituent due to its electron-donating inductive effect.[5]
-
Halogens (-F, -Br, -I): Halogens are deactivating yet ortho-, para-directing.[6] Their strong electron-withdrawing inductive effect deactivates the ring towards electrophilic attack. However, their ability to donate a lone pair of electrons through resonance stabilizes the arenium ion intermediate at the ortho and para positions.[5] The deactivating effect of halogens follows the order of their electronegativity: F > Cl > Br > I.[5]
Given the current substitution pattern, the remaining two positions on the ring (C4 and C6) are not electronically equivalent. The directing effects of the existing substituents would influence the regioselectivity of any subsequent electrophilic substitution. The interplay of these activating and deactivating groups makes predicting the outcome of further reactions complex, and steric hindrance from the bulky iodine atom would also play a significant role.
Caption: Electronic effects of substituents on the aromatic ring.
Predicted Spectroscopic Data
-
¹H NMR: The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two aromatic protons. These signals would likely appear as complex multiplets due to coupling with each other and with the fluorine atom. A singlet corresponding to the methyl group protons would be observed in the upfield region (around 2.0-2.5 ppm). For a similar compound, 1-bromo-3-fluoro-4-iodo-2-methylbenzene, the methyl group appears as a doublet at δ 2.37 ppm with a coupling constant J = 2.6 Hz.[4]
-
¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. Carbons bonded to the halogens will show characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. C-H bending vibrations for substituted benzenes would appear in the fingerprint region (below 1500 cm⁻¹). The C-F stretching vibration typically gives a strong absorption in the 1000-1300 cm⁻¹ region. The C-Br and C-I stretching vibrations occur at lower wavenumbers, often below 600 cm⁻¹, and may be difficult to observe with standard instrumentation.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (314.92 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, a characteristic M+2 peak of similar intensity to the M⁺ peak would be observed.[7] The fragmentation pattern would likely involve the loss of the substituents, particularly the iodine and bromine atoms, leading to characteristic fragment ions.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed and is expected to cause skin and eye irritation.[1]
-
Precautionary Measures:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Applications in Drug Development
Polysubstituted aromatic compounds like this compound are valuable building blocks in the synthesis of novel pharmaceutical agents. The distinct reactivity of the different halogen atoms (I > Br > F in many cross-coupling reactions) allows for selective and sequential chemical modifications. This enables the construction of complex molecular scaffolds and the exploration of structure-activity relationships (SAR) in drug discovery programs. The presence of a fluorine atom is also a common feature in many modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability.
Conclusion
This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug development. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a robust framework based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a viable strategy for its preparation, and the analysis of its electronic structure provides insights into its potential reactivity. As with all specialized chemicals, adherence to strict safety protocols is paramount for its handling and use.
References
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An In-depth Technical Guide to 3-Bromo-5-fluoro-2-iodotoluene: A Versatile Building Block for Advanced Pharmaceutical Research
This technical guide provides a comprehensive overview of 3-Bromo-5-fluoro-2-iodotoluene, a halogenated aromatic compound with significant potential as a versatile intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth information on its molecular structure, physicochemical properties, a plausible synthetic route, and its prospective applications.
Introduction: The Strategic Importance of Polysubstituted Aromatics in Drug Discovery
The landscape of modern drug discovery is intrinsically linked to the availability of complex and strategically functionalized molecular building blocks. Polysubstituted aromatic compounds, particularly those bearing multiple, distinct halogen atoms, are of paramount importance. The introduction of halogens into a molecular scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties. For instance, fluorine can enhance metabolic stability and binding affinity, while bromine and iodine can serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions.[1] this compound emerges as a compound of interest within this context, offering three distinct halogen substituents on a toluene core, each with unique reactivity profiles. This trifunctionalization presents a rich platform for the synthesis of novel and complex molecular architectures, making it a valuable asset for the construction of compound libraries and the optimization of lead candidates in drug discovery programs.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a toluene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 5-position, and an iodine atom at the 2-position. This specific substitution pattern gives rise to a unique combination of steric and electronic properties that can be exploited in organic synthesis.
Molecular Identity
| Identifier | Value | Source |
| IUPAC Name | 1-bromo-5-fluoro-2-iodo-3-methylbenzene | AChemBlock[2] |
| CAS Number | 1000576-60-2 | AChemBlock[2] |
| Molecular Formula | C₇H₅BrFI | AChemBlock[2] |
| Molecular Weight | 314.92 g/mol | AChemBlock[2], PubChem[3] |
| Canonical SMILES | CC1=C(I)C(Br)=CC(F)=C1 | AChemBlock[2] |
| InChI Key | MLIFKSSUZINVQO-UHFFFAOYSA-N | PubChem[3] |
Computed Physicochemical Data
While experimental data for this specific molecule is not extensively available, computational models provide valuable insights into its physicochemical properties. The following data has been computed by established algorithms.
| Property | Value | Source |
| XLogP3 | 3.7 | PubChem[3] |
| Hydrogen Bond Donors | 0 | PubChem[3] |
| Hydrogen Bond Acceptors | 1 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
| Exact Mass | 313.86034 Da | PubChem[3] |
| Topological Polar Surface Area | 0 Ų | PubChem[3] |
| Heavy Atom Count | 10 | PubChem[3] |
Visualizing the Molecular Architecture
To better understand the spatial arrangement of the substituents on the toluene ring, a 2D structural diagram is provided below, generated using the DOT language.
Caption: 2D structure of this compound.
Proposed Synthesis Protocol
Reaction Scheme
The proposed two-step synthesis starts from the commercially available 4-bromo-2-fluoro-1-iodobenzene. The first step involves a lithium-halogen exchange followed by methylation.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
Materials and Reagents:
-
4-Bromo-2-fluoro-1-iodobenzene
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Methyl iodide (CH₃I)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of LDA.
-
Directed ortho-Metalation: In a separate flame-dried flask under an inert atmosphere, dissolve 4-bromo-2-fluoro-1-iodobenzene (1.0 equivalent) in anhydrous THF and cool to -78 °C. To this solution, slowly add the freshly prepared LDA solution via cannula, keeping the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours. The iodine and bromine atoms direct the deprotonation to the C2 position.
-
Methylation: To the reaction mixture at -78 °C, add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to stir at -78 °C for 2-3 hours, then gradually warm to room temperature and stir overnight.
-
Workup and Extraction: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated brine solution.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.
Causality and Experimental Choices
-
Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is critical due to the highly reactive nature of the organolithium intermediates, which are readily quenched by water and atmospheric oxygen.
-
Low Temperature: The reaction is conducted at -78 °C to control the reactivity of the organolithium species, preventing side reactions and ensuring the stability of the lithiated intermediate.
-
Directed ortho-Metalation: The choice of LDA as the base and the specific arrangement of halogens on the starting material are crucial for the regioselectivity of the methylation. The bulky LDA base is effective in deprotonating sterically accessible positions directed by the ortho-directing groups.
Applications in Drug Development and Medicinal Chemistry
This compound is not yet widely cited in specific drug synthesis patents; however, its structural motifs are highly relevant to modern medicinal chemistry. Its utility lies in its potential as a versatile intermediate for the synthesis of more complex molecules. Halogenated aromatic compounds are integral to the development of a wide range of pharmaceuticals.[1]
The differential reactivity of the three halogen atoms allows for selective and sequential functionalization:
-
Iodine: The carbon-iodine bond is the most reactive towards a variety of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the early-stage introduction of diverse substituents.
-
Bromine: The carbon-bromine bond is also amenable to cross-coupling reactions, typically under slightly more forcing conditions than the C-I bond. This differential reactivity enables a second, selective functionalization after the iodine has been displaced.
-
Fluorine: The carbon-fluorine bond is generally robust and unreactive towards cross-coupling conditions. The fluorine atom can be retained in the final molecule to modulate its physicochemical properties, such as metabolic stability, lipophilicity, and binding interactions.[1]
This hierarchical reactivity makes this compound an ideal scaffold for the rapid generation of diverse compound libraries for high-throughput screening. By systematically varying the substituents at the 2- and 3-positions, medicinal chemists can fine-tune the biological activity and ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. While a specific Material Safety Data Sheet (MSDS) is not widely available, related compounds are known to be irritants.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of complex organic molecules. Its unique arrangement of three different halogen atoms with distinct reactivities provides a powerful platform for the strategic and sequential introduction of various functional groups. This capability is of particular interest to the pharmaceutical industry, where the ability to rapidly generate and optimize novel molecular entities is a cornerstone of the drug discovery process. While further studies are needed to fully characterize its experimental properties and explore its full range of applications, the information presented in this guide underscores its potential as a key intermediate in the development of next-generation therapeutics.
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PubChem. 1-Bromo-2-fluoro-4-iodo-3-methylbenzene. National Center for Biotechnology Information. [Link]
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Eureka | Patsnap. Synthetic method of 2-bromo-5-iodotoluene. [Link]
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PubChem. 1-Bromo-3-iodo-5-methylbenzene. National Center for Biotechnology Information. [Link]
- Google Patents. Prepare the method for 5-iodo-2-bromobenzyl alcohol.
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PubChem. 3-Bromo-5-chloro-2-iodotoluene. National Center for Biotechnology Information. [Link]
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Key Applications of Halogenated Aromatic Compounds in Industry. [Link]
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Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]
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VPL Spectra. [Link]
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regioselective synthesis of 3-Bromo-5-fluoro-2-iodotoluene.
An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromo-5-fluoro-2-iodotoluene
Aimed at Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the regioselective synthesis of this compound, a key building block in the development of novel pharmaceuticals and advanced materials. The guide focuses on a robust and reliable multi-step synthetic route, commencing from the commercially available starting material, 3-bromo-5-fluorotoluene. Each synthetic step is meticulously detailed, with a strong emphasis on the underlying chemical principles that govern the regioselectivity of the transformations. The causality behind experimental choices, self-validating protocols, and comprehensive references to authoritative literature are central pillars of this guide, ensuring both scientific integrity and practical applicability for researchers in the field.
Introduction: The Significance of this compound
Polysubstituted aromatic compounds are fundamental scaffolds in medicinal chemistry and materials science. The specific substitution pattern of halogens and other functional groups on a toluene ring can profoundly influence the molecule's biological activity, pharmacokinetic properties, and material characteristics. This compound is a prime example of a highly functionalized aromatic building block with significant potential for the synthesis of complex molecular architectures. The presence of three different halogen atoms (bromine, fluorine, and iodine) at specific positions, along with a methyl group, offers multiple points for further chemical modification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and other transformations. This versatility makes it an invaluable intermediate for the construction of novel drug candidates and functional organic materials.
The challenge in synthesizing such a molecule lies in achieving the desired regiochemistry. The directing effects of the substituents on the aromatic ring must be carefully considered and strategically exploited to ensure the selective introduction of each functional group at the correct position. This guide will elucidate a logical and efficient synthetic pathway to achieve this goal.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule, this compound, suggests a strategy centered on the sequential introduction of the substituents onto a simpler, commercially available toluene derivative.
Caption: Retrosynthetic analysis of this compound.
The most logical and controllable approach involves the following key transformations:
-
Starting with 3-Bromo-5-fluorotoluene: This commercially available starting material provides the core scaffold with two of the required substituents already in place.
-
Regioselective Nitration: The introduction of a nitro group at the 2-position of 3-bromo-5-fluorotoluene. This step is crucial for establishing the substitution pattern of the final product. The directing effects of the existing methyl, bromo, and fluoro groups will be leveraged to achieve the desired regioselectivity.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amino group to furnish 3-bromo-5-fluoro-2-aminotoluene. This transformation is typically high-yielding and can be achieved under mild conditions.
-
Sandmeyer Reaction: Finally, the amino group is converted to an iodo group via a Sandmeyer reaction. This classic and reliable transformation allows for the clean and efficient introduction of iodine at the desired 2-position.
This strategic sequence ensures that each substituent is introduced in a controlled and regioselective manner, minimizing the formation of unwanted isomers and simplifying purification procedures.
Experimental Protocols and Mechanistic Insights
Step 1: Regioselective Nitration of 3-Bromo-5-fluorotoluene
The nitration of 3-bromo-5-fluorotoluene is a critical step that dictates the regiochemical outcome of the entire synthesis. The directing effects of the substituents on the aromatic ring must be carefully considered.
-
Methyl group (-CH₃): Activating and ortho, para-directing.
-
Bromo group (-Br): Deactivating but ortho, para-directing.
-
Fluoro group (-F): Deactivating but ortho, para-directing.
The positions available for electrophilic substitution are C2, C4, and C6.
-
C2-position: ortho to the activating methyl group and ortho to the deactivating bromo group. This position is sterically hindered to some extent.
-
C4-position: para to the activating methyl group and ortho to the deactivating fluoro group.
-
C6-position: ortho to the activating methyl group and ortho to the deactivating fluoro group.
The activating effect of the methyl group is generally stronger than the deactivating effects of the halogens. Therefore, substitution is expected to occur primarily at the positions ortho and para to the methyl group. The formation of the 2-nitro isomer is favored due to the combined directing effects of the methyl and bromo groups to the same position. While a mixture of isomers is possible, careful control of reaction conditions can maximize the yield of the desired 2-nitro product.
Protocol: Synthesis of 3-Bromo-5-fluoro-2-nitrotoluene
Materials:
-
3-Bromo-5-fluorotoluene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-bromo-5-fluorotoluene (1.0 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (3.0 eq) to the stirred solution, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 3-bromo-5-fluorotoluene over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A yellow precipitate of the crude product should form. Allow the ice to melt completely.
-
Extract the aqueous mixture with dichloromethane (3 x V, where V is the volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-bromo-5-fluoro-2-nitrotoluene.
Data Summary Table:
| Parameter | Value |
| Product Name | 3-Bromo-5-fluoro-2-nitrotoluene |
| Molecular Formula | C₇H₄BrFNO₂ |
| Molecular Weight | 234.02 g/mol |
| Appearance | Pale yellow solid |
| Typical Yield | 60-70% |
| Purification Method | Column Chromatography |
Step 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are available, with catalytic hydrogenation being a common and efficient choice.[1] Alternatively, metal-acid systems like iron in acetic acid or tin(II) chloride in hydrochloric acid can be employed.[2] Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields.
Protocol: Synthesis of 3-Bromo-5-fluoro-2-aminotoluene
Materials:
-
3-Bromo-5-fluoro-2-nitrotoluene
-
Palladium on Carbon (Pd/C, 10 wt%)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-5-fluoro-2-nitrotoluene (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-12 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 3-bromo-5-fluoro-2-aminotoluene.
-
The crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or column chromatography.
Data Summary Table:
| Parameter | Value |
| Product Name | 3-Bromo-5-fluoro-2-aminotoluene |
| Molecular Formula | C₇H₆BrFN |
| Molecular Weight | 204.03 g/mol |
| Appearance | Off-white to pale brown solid |
| Typical Yield | >95% |
| Purification Method | Usually used crude or recrystallization |
Step 3: Sandmeyer Reaction for Iodination
The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a variety of functional groups, including halogens.[3] The reaction proceeds via the formation of a diazonium salt, which then reacts with a suitable nucleophile, in this case, iodide ions.
Caption: Key steps in the Sandmeyer iodination reaction.
Protocol: Synthesis of this compound
Materials:
-
3-Bromo-5-fluoro-2-aminotoluene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Water (H₂O)
-
Diethyl ether or Dichloromethane
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Beaker
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a beaker, dissolve 3-bromo-5-fluoro-2-aminotoluene (1.0 eq) in a mixture of water and concentrated sulfuric acid, cooled to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0 and 5 °C. The formation of the diazonium salt is usually indicated by a color change. Stir for an additional 15-30 minutes at this temperature.
-
In another beaker, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the reaction mixture with diethyl ether or dichloromethane (3 x V).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution to remove any residual iodine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to obtain pure this compound.
Data Summary Table:
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₇H₅BrFI |
| Molecular Weight | 314.92 g/mol |
| Appearance | White to off-white solid |
| Typical Yield | 70-80% |
| Purification Method | Column Chromatography |
Alternative Synthetic Strategies
While the nitration-reduction-Sandmeyer sequence represents a robust and reliable method for the synthesis of this compound, other strategies could also be considered.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[4][5] This strategy relies on the use of a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the ortho-position. The resulting aryllithium species can then be trapped with an electrophile, such as iodine.
For the synthesis of the target molecule, a suitable precursor bearing a DMG at a position that would direct lithiation to the C2 position would be required. For example, if a suitable directing group were present at the C1 (methyl) or C3 (bromo) position, it could potentially direct lithiation to the C2 position. However, the directing ability of the methyl group is weak, and the bromo group is not a classical DMG. Therefore, this approach would likely require the synthesis of a more complex starting material containing a potent DMG, which might offset the benefits of this strategy.
Conclusion
The regioselective synthesis of this compound is a challenging yet achievable task that requires a careful and strategic approach. The multi-step synthesis outlined in this guide, commencing with the nitration of 3-bromo-5-fluorotoluene, followed by reduction and a Sandmeyer reaction, provides a reliable and well-precedented pathway to this valuable building block. By understanding the fundamental principles of electrophilic aromatic substitution and the directing effects of the various substituents, researchers can effectively control the regiochemical outcome of each step, leading to an efficient and successful synthesis. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists and professionals engaged in the fields of synthetic organic chemistry, medicinal chemistry, and materials science.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 22, 2026, from [Link]
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation and their synthetic applications in heterocyclic synthesis. Chemical Reviews, 90(6), 879-933.
-
Wikipedia. (2023, October 27). Reduction of nitro compounds. Retrieved January 22, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 22, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved January 22, 2026, from [Link]
- Dunn, A. L., et al. (2018). Selective Continuous Flow Iodination Guided by Direct Spectroscopic Observation of Equilibrating Aryl Lithium Regioisomers. Organometallics, 38(1), 129–137.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 22, 2026, from [Link]
-
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved January 22, 2026, from [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene.
-
ResearchGate. (2022, June 17). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Retrieved January 22, 2026, from [Link]
-
SciSpace. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved January 22, 2026, from [Link]
-
Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN1220256A - Process for reduction of methylaniline from nitro-toluene.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reduction of nitroarenes to anilines in basic alcoholic media. Retrieved January 22, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-BROMOTOLUENE. Retrieved January 22, 2026, from [Link]
-
ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. Organic Letters. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-3-methyl-5-nitrobenzene. Retrieved January 22, 2026, from [Link]
-
Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
PubChem. (n.d.). 1-Bromo-3-fluoro-5-methylbenzene. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (2023, November 29). Directed ortho metalation. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved January 22, 2026, from [Link]
-
Royal Society of Chemistry. (2021, May 18). Directed regioselective ortho, ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science. Retrieved January 22, 2026, from [Link]
-
Semantic Scholar. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN105669364A - Method for synthesizing bromotoluene.
-
YouTube. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved January 22, 2026, from [Link]
-
Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved January 22, 2026, from [Link]
Sources
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-2-iodotoluene: Strategies and Methodologies
Introduction
3-Bromo-5-fluoro-2-iodotoluene is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science research. Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms on the toluene scaffold, offers multiple points for further chemical modification, making it a valuable intermediate for constructing novel drug candidates and advanced materials. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a focus on the selection of starting materials, detailed experimental protocols, and an exploration of the underlying reaction mechanisms.
Strategic Approach to Synthesis: A Retrosynthetic Analysis
The synthesis of a polysubstituted aromatic ring like this compound necessitates a carefully planned sequence of reactions to ensure correct regioselectivity. A common and effective strategy for introducing an iodine atom at a specific position on an aromatic ring is the Sandmeyer reaction. This reaction involves the diazotization of a primary aromatic amine, followed by the introduction of an iodide salt.[1] Therefore, a logical precursor to our target molecule is 2-Amino-3-bromo-5-fluorotoluene .
This key intermediate can be synthesized from a commercially available starting material through a sequence of electrophilic aromatic substitution and functional group transformations. A plausible and efficient starting point is 4-Bromo-3-fluorotoluene . The synthetic pathway from this starting material is outlined below.
Caption: Proposed synthetic workflow for this compound.
Selection of Starting Materials
The choice of starting material is paramount for an efficient and cost-effective synthesis. The properties of the proposed starting material, 4-Bromo-3-fluorotoluene , are summarized in the table below.
| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Availability |
| 4-Bromo-3-fluorotoluene | 452-74-4 | C₇H₆BrF | 189.02 | Commercially available from various suppliers.[2] |
Detailed Experimental Protocols
Step 1: Nitration of 4-Bromo-3-fluorotoluene to 5-Bromo-4-fluoro-2-nitrotoluene
Causality of Experimental Choices: The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. The directing effects of the existing substituents (bromo and fluoro groups) are crucial for achieving the desired regioselectivity. In this case, the methyl group is an ortho-, para-director, while the halogens are also ortho-, para-directing but deactivating. The nitration is expected to occur at the position most activated by the methyl group and least sterically hindered, which is ortho to the methyl group and meta to the halogens. A mixture of nitric and sulfuric acids is used to generate the highly electrophilic nitronium ion (NO₂⁺) in situ.
Methodology:
-
To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, add 4-Bromo-3-fluorotoluene (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, 5-Bromo-4-fluoro-2-nitrotoluene, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
Step 2: Reduction of 5-Bromo-4-fluoro-2-nitrotoluene to 3-Bromo-5-fluoro-2-aminotoluene
Causality of Experimental Choices: The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Several methods can be employed, with a common and effective one being the use of a metal in acidic conditions, such as iron in hydrochloric acid or tin(II) chloride. This method is generally high-yielding and avoids the use of expensive catalysts.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, suspend 5-Bromo-4-fluoro-2-nitrotoluene (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-Bromo-5-fluoro-2-aminotoluene.
Step 3: Diazotization of 3-Bromo-5-fluoro-2-aminotoluene and Iodination to this compound (Sandmeyer Reaction)
Causality of Experimental Choices: The Sandmeyer reaction is a powerful method for replacing an amino group on an aromatic ring with a variety of substituents, including halogens.[1] The reaction proceeds via the formation of a diazonium salt, which is then displaced by a nucleophile.[3] Nitrous acid, generated in situ from sodium nitrite and a strong acid, is used for the diazotization.[3] The subsequent addition of potassium iodide provides the iodide nucleophile to displace the diazonium group.
Caption: Mechanism of the Sandmeyer reaction for iodination.
Methodology:
-
Dissolve 3-Bromo-5-fluoro-2-aminotoluene (1.0 eq) in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with a saturated solution of sodium thiosulfate (to remove any excess iodine), followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Quantitative Data Summary
The following table provides an overview of the key parameters for the proposed synthetic route. The yields are estimates based on analogous reactions reported in the literature.
| Step | Reaction | Starting Material | Key Reagents | Product | Estimated Yield (%) |
| 1 | Nitration | 4-Bromo-3-fluorotoluene | HNO₃, H₂SO₄ | 5-Bromo-4-fluoro-2-nitrotoluene | 85-95 |
| 2 | Reduction | 5-Bromo-4-fluoro-2-nitrotoluene | Fe, HCl | 3-Bromo-5-fluoro-2-aminotoluene | 80-90 |
| 3 | Sandmeyer Reaction | 3-Bromo-5-fluoro-2-aminotoluene | 1. NaNO₂, H₂SO₄2. KI | This compound | 70-85 |
| Overall | 4-Bromo-3-fluorotoluene | This compound | 48-72 |
Conclusion
The synthesis of this compound can be efficiently achieved through a well-defined, three-step sequence starting from the commercially available 4-Bromo-3-fluorotoluene. This guide has detailed the strategic planning, experimental protocols, and underlying chemical principles for this synthesis. The described methodology provides a robust and reliable route for researchers and drug development professionals to access this valuable chemical intermediate. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorination, chlorinations and brominations of organic compounds in microstructured reactors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
Chemia. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from [Link]
- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
-
ResearchGate. (n.d.). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Retrieved from [Link]
-
ResearchGate. (n.d.). Chlorination, Bromination, and Iodination. Retrieved from [Link]
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An In-depth Technical Guide to Electrophilic Aromatic Substitution for Polysubstituted Toluenes
Introduction: The Strategic Importance of Polysubstituted Toluenes
Polysubstituted toluenes and their derivatives are foundational scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. The strategic functionalization of the toluene ring via electrophilic aromatic substitution (EAS) is a cornerstone of synthetic organic chemistry.[1] However, when the aromatic ring is adorned with multiple substituents, predicting the site of electrophilic attack becomes a complex interplay of electronic and steric effects. This guide provides a deep dive into the principles governing EAS on these intricate substrates, offering a framework for researchers and drug development professionals to predict and control regioselectivity in their synthetic endeavors. We will move from the fundamental mechanism to the nuanced directing effects in polysubstituted systems, culminating in practical protocols and strategic insights.
The Fundamental Mechanism: A Two-Step Dance of Electrons
At its core, electrophilic aromatic substitution is a two-step process.[2] The aromatic π-system, acting as a nucleophile, first attacks an electron-deficient species, the electrophile (E+).[2][3] This initial attack is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3] In the second, much faster step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product.[2][3] The significant energy gain from regenerating the aromatic system is the primary driving force for substitution over addition.[3]
Caption: General Mechanism of Electrophilic Aromatic Substitution.
The Toluene Template: Understanding the Methyl Group's Influence
The methyl group of toluene is the simplest alkyl substituent, yet its influence is profound. It acts as an activating group , making the toluene ring more nucleophilic and thus more reactive towards electrophiles than benzene.[4][5] This activation stems from two electronic effects:
-
Inductive Effect (+I): Alkyl groups are electron-donating by induction, pushing electron density into the ring through the sigma bond.[6]
-
Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring also donates electron density.
This increased electron density is not distributed uniformly. Resonance analysis of the arenium ion intermediate reveals that the positive charge is more effectively stabilized when the electrophile attacks at the ortho (C2, C6) or para (C4) positions. Consequently, the methyl group is an ortho, para-director .[2][5][6]
| Reaction | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Source |
| Nitration of Toluene | 57 | 4 | 39 | [7] |
| Friedel-Crafts Methylation of Toluene (0°C) | 54 | 17 | 29 | [8] |
Note: Product distributions can vary with reaction conditions.
Navigating Complexity: Directing Effects in Polysubstituted Toluenes
When a toluene ring bears additional substituents, the regiochemical outcome of an EAS reaction is determined by the cumulative effects of all groups present. The challenge lies in deciphering their synergistic or antagonistic interactions.
A Hierarchy of Influence: Activating vs. Deactivating Groups
Substituents are broadly classified based on their ability to donate or withdraw electron density, which dictates their influence on reaction rate and orientation.
-
Activating Groups (Ortho, Para-Directors): These groups donate electron density to the ring, increasing its nucleophilicity and stabilizing the arenium ion intermediate for ortho and para attack.[5][9] They are ranked by their activating strength:
-
Strongly Activating: -NH₂, -NHR, -NR₂, -OH, -O⁻
-
Moderately Activating: -OR, -NHCOR
-
Weakly Activating: -Alkyl (e.g., -CH₃), -Aryl
-
-
Deactivating Groups (Meta-Directors): These groups withdraw electron density from the ring, decreasing its reactivity.[5] They destabilize the arenium ion, with the meta position being the least destabilized, thus leading to meta-substitution.[10]
-
Strongly Deactivating: -NO₂, -NR₃⁺, -CF₃, -CCl₃
-
Moderately Deactivating: -CN, -SO₃H, -CO₂H, -CO₂R, -CHO, -COR
-
-
The Exception: Halogens (Deactivating Ortho, Para-Directors): Halogens (-F, -Cl, -Br, -I) are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can donate electron density through resonance, stabilizing the ortho and para intermediates.[11][12]
The Guiding Principle: When multiple substituents are present, the most powerfully activating group generally controls the position of substitution .[13] The incoming electrophile will be directed to the positions that are ortho or para to that dominant group.
Caption: Logical workflow for predicting EAS regioselectivity.
The Role of Steric Hindrance
Electronic effects are not the sole determinants of regioselectivity. The physical space occupied by substituents—steric hindrance—plays a critical role, especially in polysubstituted systems.[14][15]
-
Substituent Size: Attack at an ortho position is disfavored if either the existing substituent or the incoming electrophile is bulky.[14] For example, nitration of toluene (small -CH₃ group) gives a significant amount of the ortho product, while nitration of tert-butylbenzene yields the para product almost exclusively.
-
Crowded Positions: When a position is flanked by two substituents (a "buttressed" position), electrophilic attack is highly unlikely due to severe steric clash. The electrophile will preferentially attack a more accessible, open position.
In many cases, even when a position is electronically favored, steric hindrance can override this preference, leading to substitution at a less crowded, albeit slightly less electronically activated, site.[16]
Key EAS Reactions and Strategic Considerations
Nitration
The nitration of toluene derivatives, often using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is a vital reaction for producing intermediates for explosives (like TNT) and pharmaceuticals.[11][17] The regioselectivity is a classic example of the principles discussed. For instance, in dinitrotoluene, the existing nitro groups are strongly deactivating, while the methyl group remains activating, directing the third nitration to its available ortho position. Harsher conditions are required for each successive nitration due to the increasing deactivation of the ring.[11]
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions create new carbon-carbon bonds.[17]
-
Alkylation: This reaction is prone to two major drawbacks: polyalkylation (the alkylated product is more reactive than the starting material) and carbocation rearrangements.[18][19] In polysubstituted toluenes, the reaction can be difficult to control, often leading to a mixture of products.[18] Under high temperatures (thermodynamic control), product distributions can shift towards the most stable isomer, which may not be the one predicted by kinetic control.[8][19]
-
Acylation: This is a more controlled alternative. The acyl group is deactivating, which prevents polyacylation. Furthermore, the acylium ion electrophile does not rearrange. The resulting ketone can then be reduced to an alkyl group if desired.
Sulfonation
Sulfonation, typically using fuming sulfuric acid (H₂SO₄ + SO₃), introduces a sulfonic acid (-SO₃H) group. A key feature of sulfonation is its reversibility.[4] This allows the -SO₃H group to be used as a blocking group . A sterically accessible position can be blocked by sulfonation, forcing a subsequent electrophile to react at a different site. The sulfonic acid group can then be removed by treatment with dilute acid, revealing the desired substitution pattern.
Experimental Protocol: Sulfonation of p-Xylene
This protocol describes the sulfonation of p-xylene, where the two methyl groups synergistically direct the electrophile to the same positions.
Objective: To synthesize 2,5-dimethylbenzenesulfonic acid.
Materials:
-
p-Xylene (99%)
-
Fuming Sulfuric Acid (20% SO₃)
-
Sodium Chloride (Saturated Solution)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: Assemble the round-bottom flask with a magnetic stir bar, dropping funnel, and reflux condenser in a fume hood.
-
Charging Reactants: Add 20 mL of p-xylene to the round-bottom flask and begin stirring. Cool the flask in an ice bath.
-
Addition of Acid: Slowly add 25 mL of fuming sulfuric acid to the stirred p-xylene via the dropping funnel over a period of 30 minutes. Maintain the temperature below 20°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60°C using a heating mantle and maintain this temperature for 1 hour with continuous stirring.
-
Quenching and Precipitation: Carefully pour the warm reaction mixture into a beaker containing 100 mL of a stirred, saturated sodium chloride solution. This will precipitate the sodium salt of the sulfonic acid.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with two 20 mL portions of cold, saturated sodium chloride solution to remove any residual acid. Dry the product in a desiccator or a vacuum oven.
Self-Validation: The success of the protocol is validated by the precipitation of the sodium sulfonate salt upon quenching. Further characterization by melting point determination and spectroscopy (¹H NMR, IR) will confirm the identity and purity of the 2,5-dimethylbenzenesulfonic acid product.
Conclusion
The electrophilic aromatic substitution of polysubstituted toluenes is a nuanced field where predictive power is paramount for efficient synthesis. A successful outcome hinges on a systematic evaluation of the electronic hierarchy of the substituents and a keen awareness of steric constraints. By understanding the interplay between activating and deactivating groups, and by strategically considering the size of both the ring's substituents and the incoming electrophile, chemists can navigate the complexities of regioselectivity. This foundational knowledge empowers researchers in drug discovery and materials science to design rational synthetic routes and precisely construct the complex, functionalized aromatic cores that drive innovation.
References
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Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]
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Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
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OrganicChemistryTutor.com. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
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The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
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Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. [Link]
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National Institutes of Health. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. PMC. [Link]
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Chemistry Stack Exchange. (2020). Friedel-Crafts's alkylation of Toluene. [Link]
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ResearchGate. (n.d.). Regio-selective nitration in various ionic liquids [Table]. [Link]
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Nature. (n.d.). Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy. [Link]
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KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]
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UNCW Institutional Repository. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene. [Link]
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Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects. [Link]
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AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. [Link]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
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Save My Exams. (2025). Directing Effects. A Level Chemistry Revision Notes. [Link]
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RSC Publishing. (2024). Electrophilic aromatic substitution in eutectic-type mixtures: from an old concept to new sustainable horizons. [Link]
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Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]
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National Institutes of Health. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. [Link]
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Pearson. (n.d.). Starting from toluene, propose a synthesis of this trisubstituted benzene. [Link]
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Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
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ScienceDirect. (n.d.). Friedel-Crafts alkylation of benzene and toluene with olefinic C6 hydrocarbons and esters. [Link]
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Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. [Link]
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Journal of the American Chemical Society. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. [Link]
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YouTube. (2017). Synthesis strategies with aromatic substitution. [Link]
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Stability and Storage of 3-Bromo-5-fluoro-2-iodotoluene: A Technical Guide for Researchers
Introduction: Understanding the Molecule
3-Bromo-5-fluoro-2-iodotoluene is a highly substituted aromatic compound that serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its utility stems from the differential reactivity of the three distinct halogen substituents—iodine, bromine, and fluorine—on the toluene core. This structural arrangement allows for selective functionalization through various cross-coupling and substitution reactions. However, the very features that make this compound synthetically valuable also render it susceptible to degradation if not handled and stored correctly. This guide provides an in-depth analysis of the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and development applications.
Chemical Stability Profile
The stability of this compound is primarily influenced by the inherent properties of the carbon-halogen bonds present in the molecule. The bond dissociation energies for halogens on an aromatic ring generally follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the carbon-iodine bond is the most labile and susceptible to cleavage, making it the most likely site for degradation.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for decomposition reactions. For many halogenated organic compounds, thermal degradation can occur, leading to the formation of impurities.
-
Light: Aromatic iodides are known to be photosensitive. Exposure to light, particularly in the UV range, can induce photochemical cleavage of the C-I bond, leading to the formation of radical species and subsequent decomposition products.
-
Atmospheric Oxygen and Moisture: While the compound is not reported to be pyrophoric, long-term exposure to air and moisture can be detrimental. Oxygen can participate in radical-mediated degradation pathways, especially if initiated by light or heat. Moisture can facilitate hydrolytic decomposition, although this is generally slow for aryl halides. For air-sensitive compounds, storage in an inert atmosphere is a standard precautionary measure.[1]
Potential Degradation Pathways:
The primary degradation pathway of concern for this compound is dehalogenation , specifically de-iodination. This can occur through several mechanisms:
-
Photochemical Decomposition: Upon absorption of light, the C-I bond can undergo homolytic cleavage to generate an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent or other molecules to form 3-bromo-5-fluorotoluene, or it can participate in other radical reactions, leading to a mixture of byproducts.
-
Reductive Dehalogenation: In the presence of reducing agents or certain metals, the C-I bond can be cleaved. This is a common synthetic transformation but can also be an unintended degradation pathway if the compound comes into contact with incompatible materials.
-
Metabolic Deiodination: In biological systems, enzymatic processes can lead to the removal of iodine from aromatic rings. This is a critical consideration in drug development, as it can affect the metabolic stability and pharmacokinetic profile of a drug candidate.[2]
Recommended Storage Conditions
To maintain the purity and stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C | Refrigeration slows down potential thermal degradation pathways.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, preventing oxidative and hydrolytic degradation.[1] |
| Light | Amber vial/darkness | Protects the compound from photolytic cleavage of the carbon-iodine bond.[1] |
| Container | Tightly sealed glass vial | Prevents ingress of air and moisture. Glass is generally inert to halogenated organic compounds.[1] |
Handling Procedures
Due to its potential hazards and sensitivity, proper handling procedures are crucial. The compound may be harmful if swallowed and can cause eye irritation.[3] Similar polyhalogenated aromatic compounds are known to cause skin and respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Handling in an Inert Atmosphere:
Given the sensitivity of the compound to air and moisture, handling in an inert atmosphere glovebox or using Schlenk line techniques is strongly recommended for quantitative applications or long-term storage of solutions.
Experimental Protocol: Inert Atmosphere Handling for Solution Preparation
This protocol outlines the steps for preparing a stock solution of this compound under an inert atmosphere.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Schlenk flask with a rubber septum
-
Syringes and needles (oven-dried)
-
Argon or Nitrogen gas supply
Procedure:
-
Dry the Schlenk flask and other glassware in an oven at >100 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Place the required amount of this compound into the Schlenk flask under a positive pressure of inert gas.
-
Seal the flask with the rubber septum.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Using an oven-dried syringe, draw up the required volume of anhydrous solvent.
-
Carefully inject the solvent into the Schlenk flask through the septum.
-
Gently swirl the flask to dissolve the compound.
-
The resulting solution should be stored under a positive pressure of inert gas and in a cool, dark place.
Visualizing Stability and Handling
The following diagram illustrates the key factors affecting the stability of this compound and the recommended workflow for its handling.
Caption: Key stability factors and recommended handling workflow.
Reactivity Profile and Incompatibilities
The presence of multiple halogen substituents with varying reactivities makes this compound a versatile substrate for sequential cross-coupling reactions. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl >> C-F. This allows for selective functionalization at the iodine position, followed by the bromine position.
Potential Reactivities and Incompatibilities:
-
Strong Bases: Strong bases, particularly organolithium reagents like n-butyllithium, can induce halogen-metal exchange. This is most likely to occur at the most electropositive halogen, iodine, or potentially bromine. Directed ortho-lithiation is also a possibility, though the substitution pattern may not favor this.
-
Nucleophiles: While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr), the presence of multiple electron-withdrawing halogens can activate the ring to some extent. Reactions with strong nucleophiles under forcing conditions should be approached with caution.
-
Strong Oxidizing Agents: As with most organic compounds, this compound is incompatible with strong oxidizing agents.
-
Transition Metal Catalysts: The compound is designed to be reactive in the presence of transition metal catalysts (e.g., palladium, copper). Unintended contact with these metals in the presence of other reagents could lead to decomposition.
Conclusion
This compound is a valuable synthetic intermediate whose stability is paramount to its successful application in research and drug development. By understanding its inherent chemical properties, particularly the lability of the carbon-iodine bond, and by adhering to stringent storage and handling protocols, researchers can ensure the integrity of this compound. The key to preserving its stability lies in protection from heat, light, and atmospheric exposure. Proper handling under inert conditions not only maintains the compound's purity but also ensures the safety of the researcher.
References
-
Haskali, M. B., & Piphukan, A. (2019). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Pharmaceuticals, 12(3), 118. [Link]
-
PubChem. 5-Bromo-2-iodotoluene. National Center for Biotechnology Information. [Link]
Sources
The Versatile Building Block: A Technical Guide to 3-Bromo-5-fluoro-2-iodotoluene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
3-Bromo-5-fluoro-2-iodotoluene, with the CAS number 1000576-60-2 and the IUPAC name 1-bromo-5-fluoro-2-iodo-3-methylbenzene, is a polysubstituted aromatic compound that has emerged as a valuable building block in modern organic synthesis.[1][2] Its unique arrangement of three different halogen atoms—iodine, bromine, and fluorine—on a toluene scaffold provides a platform for highly selective and sequential functionalization. This trifecta of halogens, each with distinct reactivity profiles in cross-coupling reactions, allows for the strategic and controlled construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and synthetic utility of this versatile reagent, offering field-proven insights for its application in research and development.
The strategic placement of the halogens and the methyl group on the aromatic ring makes this compound a powerful tool in the synthesis of novel pharmaceutical intermediates and complex organic materials. The presence of the fluorine atom can significantly influence the physicochemical properties of the final products, such as metabolic stability and binding affinity, which is of particular interest in drug discovery.[3]
Chemical Properties and Safety Profile
A comprehensive understanding of the chemical and physical properties of a building block is paramount for its effective and safe utilization.
| Property | Value | Source |
| CAS Number | 1000576-60-2 | [1][2] |
| IUPAC Name | 1-bromo-5-fluoro-2-iodo-3-methylbenzene | [1][2] |
| Molecular Formula | C₇H₅BrFI | [1] |
| Molecular Weight | 314.92 g/mol | [1] |
| Appearance | Solid or semi-solid | [1] |
| Purity | Typically ≥ 95-96% | [1][2] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [1] |
Safety Information:
Strategic Synthesis of this compound
The synthesis of polysubstituted aromatic compounds like this compound requires a carefully planned strategy to ensure the correct regiochemistry of the halogen substituents. A plausible and efficient synthetic route can be designed based on established methodologies for the halogenation of toluene derivatives. One such approach involves a multi-step sequence starting from a commercially available precursor.
A potential synthetic pathway could involve the directed ortho-metalation of a suitably substituted toluene derivative, a powerful strategy for regioselective functionalization. A similar methodology has been reported for the synthesis of a related isomer, 1-bromo-3-fluoro-4-iodo-2-methyl-benzene.
Conceptual Synthetic Workflow:
Below is a conceptual workflow for the synthesis of this compound, illustrating the strategic introduction of the halogen atoms.
Sources
- 1. 1-Bromo-5-fluoro-2-iodo-3-methylbenzene | 1000576-60-2 [sigmaaldrich.com]
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- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-2-iodotoluene for Advanced Pharmaceutical Synthesis
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical industry.[1][2][3] Its robustness, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives have made it an indispensable tool for the construction of carbon-carbon bonds.[4][5] In the intricate process of drug development, the ability to selectively forge new bonds in complex molecular architectures is paramount. This application note provides a detailed protocol and mechanistic insights for the chemoselective Suzuki-Miyaura coupling of 3-Bromo-5-fluoro-2-iodotoluene, a polyhalogenated aromatic building block with significant potential in the synthesis of novel pharmaceutical agents. The strategic installation of an aryl or heteroaryl group at a specific position on this scaffold, while leaving other reactive sites untouched for subsequent transformations, exemplifies the precision required in contemporary medicinal chemistry.
The subject of this guide, this compound, presents a unique challenge and opportunity. The presence of three different halogen atoms—iodine, bromine, and fluorine—on the same aromatic ring necessitates a highly selective approach to ensure that the coupling reaction occurs exclusively at the desired position. The well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions (I > Br > OTf >> Cl > F) provides the fundamental basis for achieving this selectivity.[6] The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-bromine bond, allowing for a predictable and controlled reaction.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the reaction's selectivity, provide a field-proven, step-by-step protocol, and offer insights into the critical parameters that govern the success of this transformation.
Mechanistic Rationale for Chemoselectivity
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6] The chemoselectivity in the coupling of this compound is determined in the initial, often rate-limiting, oxidative addition step.
The Decisive Step: Oxidative Addition
The palladium(0) catalyst, typically stabilized by phosphine ligands, initiates the catalytic cycle by inserting into the carbon-halogen bond.[1][6][7] The rate of this oxidative addition is highly dependent on the nature of the halogen. The bond dissociation energies of carbon-halogen bonds in aryl halides decrease in the order C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond is the most reactive towards oxidative addition by the palladium(0) complex.[6] This significant difference in reactivity allows for the selective activation of the C-I bond in the presence of the more stable C-Br and C-F bonds.
Two primary mechanisms have been proposed for the oxidative addition of aryl halides to Pd(0) complexes: a concerted, three-centered pathway and a more polar, nucleophilic displacement (SNAr-like) pathway.[8][9] For aryl iodides and bromides with traditional phosphine ligands, the concerted mechanism is often favored.[8]
Caption: Oxidative addition of aryl iodide to the Pd(0) catalyst.
The Role of Ligands
The choice of ligand is crucial for the success of the Suzuki-Miyaura coupling.[1][6] Electron-rich and bulky phosphine ligands are known to facilitate the oxidative addition step and promote the overall catalytic cycle.[6] Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated exceptional activity in Suzuki-Miyaura couplings, even with challenging substrates.[10][11] The steric bulk of these ligands promotes the formation of a coordinatively unsaturated 14-electron Pd(0)L species, which is highly reactive in oxidative addition.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | 328.93 | ≥97% | Commercially available |
| Arylboronic Acid | Varies | ≥98% | Commercially available |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 98% | Commercially available |
| SPhos | 410.47 | ≥98% | Commercially available |
| Potassium Phosphate Tribasic (K₃PO₄) | 212.27 | ≥98% | Commercially available |
| 1,4-Dioxane (anhydrous) | 88.11 | ≥99.8% | Commercially available |
| Deionized Water | 18.02 | - | In-house |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate tribasic (K₃PO₄) (3.0 eq.).
-
Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (Pd(OAc)₂) (0.02 eq.) and SPhos (0.04 eq.). Add these to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the Schlenk flask with an inert atmosphere (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a final concentration of 0.1 M with respect to the this compound. The use of some water can be beneficial for the dissolution of the base and can facilitate the transmetalation step.[12]
-
Reaction Execution: Place the Schlenk flask in a preheated oil bath at 80 °C and stir vigorously for 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Caption: A streamlined workflow for the Suzuki-Miyaura coupling.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through rigorous in-process controls and final product characterization.
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS allows for the confirmation of the consumption of the starting material and the formation of a single major product. The absence of significant side products, such as the product of coupling at the bromine position, validates the chemoselectivity of the reaction.
-
Product Characterization: The structure and purity of the final product should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of the newly formed biaryl linkage and the intact bromo and fluoro substituents will provide definitive proof of the desired transformation.
Conclusion
The selective Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of complex, functionalized aromatic compounds. By leveraging the inherent reactivity differences of the carbon-halogen bonds and employing a carefully selected catalyst system, researchers can achieve high yields and excellent chemoselectivity. This protocol provides a robust starting point for the application of this versatile reaction in the development of novel pharmaceutical candidates and other advanced materials. The principles and techniques outlined in this application note are broadly applicable to other polyhalogenated substrates, further expanding the synthetic chemist's toolkit.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 13152–13153. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
ChemOrgChem. (2022, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 73(14), 5589–5592. [Link]
-
Malapit, C. A., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 8(7), 6397–6402. [Link]
-
Orne, B. J., et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 144(27), 12176–12190. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Newman-Stonebraker, H. H., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(15), 5891–5896. [Link]
-
Orne, B. J., et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Sharma, G., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 896353. [Link]
-
Valente, C., et al. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Beilstein Journal of Organic Chemistry, 8, 1625–1644. [Link]
-
Nishikawa, H., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
LibreTexts. (n.d.). Oxidative Addition & Reductive Elimination. Chemistry LibreTexts. [Link]
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Sharma, G., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10. [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6515. [Link]
-
Dajoe Merit. (2019, February 2). Oxidative Addition: Palladium Mechanism with aryl iodide [Video]. YouTube. [Link]
-
Cámpora, J., et al. (2001). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 20(24), 5071–5081. [Link]
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Application Note: Selective Sonogashira Coupling of 3-Bromo-5-fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Chemoselectivity in Polyhalogenated Aromatics
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, is integral to the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3]
This application note provides a detailed guide to performing a selective Sonogashira coupling on 3-Bromo-5-fluoro-2-iodotoluene, a trifunctionalized aromatic building block. The primary challenge presented by this substrate is achieving chemoselective coupling at a single position, given the presence of two different halogen atoms—iodine and bromine. The well-established reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This differential reactivity is the key to unlocking selective functionalization. By carefully controlling the reaction conditions, particularly temperature, it is possible to favor the oxidative addition of the more reactive carbon-iodine bond to the palladium(0) catalyst, leaving the more stable carbon-bromine bond intact for subsequent transformations.
This guide will offer a robust starting protocol, explain the rationale behind the chosen conditions, and provide insights into reaction optimization and troubleshooting.
The Catalytic Heart of the Reaction: The Sonogashira Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] The palladium cycle is responsible for the C-C bond formation, while the copper cycle facilitates the activation of the alkyne.
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Expertise & Experience: Causality Behind Experimental Choices
Achieving a high-yielding and selective Sonogashira coupling on this compound hinges on a nuanced understanding of the reaction mechanism and the interplay of the various components.
Chemoselectivity: The C-I vs. C-Br Bond
The greater reactivity of the aryl iodide over the aryl bromide is the cornerstone of this protocol.[1] The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more susceptible to oxidative addition to the Pd(0) center. This step is often the rate-determining step in the catalytic cycle.[4] By maintaining a mild reaction temperature (room temperature to slightly elevated), we create a kinetic regime where the activation energy barrier for C-I bond cleavage is readily overcome, while the barrier for C-Br cleavage remains prohibitively high. This allows for the selective formation of the iodo-coupled product.
The Role of the Catalytic System
-
Palladium Pre-catalyst: We propose using PdCl₂(PPh₃)₂, a stable and readily available Pd(II) pre-catalyst. In the presence of a base and phosphine ligands, it is reduced in situ to the active Pd(0) species.[1]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that accelerates the reaction, enabling it to proceed under milder conditions.[5] It reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[1] This species then undergoes transmetalation with the palladium complex, which is generally faster than the direct reaction of the alkyne with the palladium center.[4]
-
Ligands: Triphenylphosphine (PPh₃) is a standard and effective ligand for this transformation. It stabilizes the palladium catalyst and modulates its reactivity. For more challenging couplings, ligands with different steric and electronic properties, such as bulky, electron-rich phosphines, can enhance catalytic activity.[4]
Base and Solvent Selection
An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves two primary purposes: to neutralize the hydrogen halide (HI) generated during the reaction and to facilitate the deprotonation of the terminal alkyne.[1] Using the base as the solvent or co-solvent ensures a sufficiently basic environment. Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent the deactivation of the catalyst and to avoid the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[1]
Considering a Copper-Free Approach
While the copper co-catalyst is beneficial for reaction rates, it can also promote the formation of alkyne dimers as a significant byproduct.[1] If Glaser coupling proves to be a persistent issue, a copper-free Sonogashira protocol should be considered. These reactions often require more active palladium catalysts, potentially with more sophisticated ligands (e.g., N-heterocyclic carbenes), and may need slightly higher temperatures or longer reaction times.[1][3]
Recommended Protocol: Selective Coupling at the Iodide Position
This protocol is designed as a robust starting point for the selective Sonogashira coupling of a terminal alkyne with this compound.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | Substrate with differential halide reactivity. |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | 1.1 - 1.5 equivalents. A slight excess ensures complete consumption of the aryl halide. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Stable, common, and effective pre-catalyst.[5] |
| Copper Co-catalyst | CuI (2-5 mol%) | Accelerates the reaction, allowing for milder conditions.[1][2] |
| Ligand | PPh₃ (2-6 mol%) | Additional ligand can help stabilize the catalyst. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as a base and solvent/co-solvent.[1] |
| Solvent | Anhydrous, Degassed THF or DMF | Prevents catalyst deactivation and alkyne homocoupling.[5] |
| Temperature | Room Temperature (20-25 °C) | Crucial for selectivity; favors C-I over C-Br activation.[1] |
| Reaction Time | 4-24 hours | Monitor by TLC or GC-MS for completion. |
Step-by-Step Experimental Procedure
Reaction Setup (under inert atmosphere - Nitrogen or Argon):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide, and any additional phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add this compound (1.0 eq).
-
Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., triethylamine). Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature.
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The reaction is complete when the starting aryl iodide spot/peak is no longer visible.
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess amine.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove the amine salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 3-Bromo-5-fluoro-2-(alkynyl)toluene.
Conclusion
The selective Sonogashira coupling of this compound is a highly achievable transformation that leverages the inherent differences in reactivity between carbon-iodine and carbon-bromine bonds. By adhering to the principles of mild reaction temperatures and utilizing a well-defined catalytic system, researchers can effectively functionalize the more reactive iodide position while preserving the bromide for subsequent synthetic manipulations. This protocol provides a reliable and scientifically-grounded starting point for the synthesis of valuable, complex intermediates in the fields of medicinal chemistry and materials science.
References
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Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Shaheen, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8888-8919. [Link]
-
Köllhofer, A., et al. (2005). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 70(23), 9145–9155. [Link]
-
Javaid, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
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Application Notes and Protocols: Chemoselective Buchwald-Hartwig Amination of 3-Bromo-5-fluoro-2-iodotoluene
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: Navigating Polyhalogenated Scaffolds in Drug Discovery
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in the drug development pipeline.[1]
This application note delves into a specific and challenging application of this reaction: the chemoselective amination of a polyhalogenated aromatic substrate, 3-Bromo-5-fluoro-2-iodotoluene. Such molecules are of significant interest in medicinal chemistry as the differential reactivity of the halogen substituents allows for sequential, site-selective functionalization, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Herein, we provide a detailed protocol and mechanistic insights for the selective amination at the most reactive C-I bond, leaving the C-Br and C-F bonds intact for subsequent transformations.
The Principle of Chemoselectivity: A Tale of Three Halogens
The successful selective amination of this compound hinges on the inherent differences in reactivity of the carbon-halogen bonds towards palladium(0) catalysts. The first and often rate-determining step in the Buchwald-Hartwig catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex.[3][4] The rate of this step is inversely proportional to the carbon-halogen bond dissociation energy.
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:
C-I > C-Br > C-Cl > C-F [4][5]
This trend is a direct consequence of the decreasing bond strength as one moves down the halogen group. The weaker C-I bond in this compound will therefore undergo oxidative addition with the Pd(0) catalyst much more readily than the stronger C-Br and C-F bonds. This significant difference in reaction rates allows for a high degree of chemoselectivity, enabling the targeted formation of the desired amino-substituted product under carefully controlled conditions.
Catalytic System Design: The Key to a Successful Transformation
The choice of the catalytic system is paramount for achieving high efficiency and selectivity in the Buchwald-Hartwig amination.
-
Palladium Precursor: While several Pd(0) and Pd(II) precursors can be used, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective choice.[6] It is a stable source of Pd(0) that is readily activated under the reaction conditions. Palladium(II) acetate (Pd(OAc)₂) is another viable option, which is reduced in situ to the active Pd(0) species.[7]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the desired reactivity, and influencing the overall efficiency of the catalytic cycle. For the amination of aryl halides, bulky, electron-rich phosphine ligands are generally preferred.[3] 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) is an excellent choice for this transformation.[8][9] Its steric bulk facilitates the reductive elimination step, while its electron-donating nature promotes the initial oxidative addition.
-
Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active amido-palladium intermediate.[10] Sodium tert-butoxide (NaOt-Bu) is a widely used and highly effective base for this purpose. Anhydrous toluene is a suitable solvent as it is relatively non-polar and has a sufficiently high boiling point to allow for a reasonable reaction rate.[2]
Experimental Protocol: Selective Amination of this compound
This protocol describes a general procedure for the selective Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Reaction Setup:
Caption: Experimental workflow for the selective Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), XPhos (0.02-0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Then, add anhydrous toluene via syringe.
-
Amine Addition: Add the amine (1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Separate the organic layer.
-
Washing: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.[8]
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-3-bromo-5-fluoro-2-methylaniline derivative.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Substrate | This compound | Polyhalogenated aromatic for selective amination. |
| Amine | Primary or Secondary | 1.2 equivalents to ensure complete reaction. |
| Palladium Precursor | Pd₂(dba)₃ | 1-2 mol% for efficient catalysis. |
| Ligand | XPhos | 2-4 mol% to ensure catalyst stability and activity. |
| Base | Sodium tert-butoxide (NaOt-Bu) | 1.4 equivalents for effective amine deprotonation. |
| Solvent | Anhydrous Toluene | Provides a suitable reaction medium and temperature. |
| Temperature | 80-100 °C | To ensure a reasonable reaction rate without side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the catalyst and reagents. |
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) manifold.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active L₂Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate.[3][7]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates its deprotonation to form a palladium-amido complex.[2][10]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Conclusion
The Buchwald-Hartwig amination is a powerful tool for the selective functionalization of polyhalogenated aromatic compounds. By leveraging the inherent differences in the reactivity of carbon-halogen bonds, the protocol outlined in this application note provides a reliable method for the chemoselective amination of this compound at the C-I position. This strategy offers a valuable approach for the synthesis of complex molecules in drug discovery and development, enabling the efficient generation of diverse chemical matter for biological evaluation.
References
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Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
XPhos - Wikipedia. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. [Link]
-
Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides | Organic Letters. [Link]
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17.2: Palladium catalyzed couplings - Chemistry LibreTexts. [Link]
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Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. [Link]
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Buchwald–Hartwig amination - Grokipedia. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
-
Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions | Organic Letters - ACS Publications. [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]
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Application Notes and Protocols: Chemoselective Grignard Reagent Formation from 3-Bromo-5-fluoro-2-iodotoluene
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemoselective formation of a Grignard reagent from the polyhalogenated aromatic compound, 3-Bromo-5-fluoro-2-iodotoluene. Grignard reagents are paramount in pharmaceutical synthesis for their ability to form new carbon-carbon bonds, a fundamental process in constructing complex molecular architectures.[1] The presence of multiple halogen substituents (I, Br, F) on the aromatic ring of the title compound presents a significant challenge in achieving regioselective organometallic reagent formation. This guide elucidates the underlying principles of reactivity, provides detailed, field-tested protocols for selective Grignard formation, and discusses critical parameters for reaction success and troubleshooting.
Introduction: The Challenge of Selectivity in Polyhalogenated Systems
Grignard reagents, with the general formula R-Mg-X (where R is an organic group and X is a halide), are powerful nucleophiles and strong bases extensively used in organic synthesis.[2][3] Their preparation typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2][4] While the formation of Grignard reagents from simple alkyl or aryl halides is a well-established process, substrates bearing multiple halogens, such as this compound, introduce a layer of complexity. The key to successfully utilizing such compounds lies in exploiting the differential reactivity of the carbon-halogen bonds to achieve chemoselective magnesium insertion.
The reactivity of organic halides in Grignard formation follows the general trend: I > Br > Cl > F.[5] This trend is governed by the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being the most susceptible to oxidative addition by magnesium. This principle forms the basis for the selective formation of the Grignard reagent at the 2-iodo position of this compound, leaving the more robust C-Br and C-F bonds intact. The resulting organometallic intermediate, (3-Bromo-5-fluoro-2-methylphenyl)magnesium iodide, is a valuable synthon for introducing the substituted toluene moiety into a target molecule, a common strategy in the design of novel therapeutics.[6]
Mechanistic Insights: The Radical Pathway to Grignard Formation
The formation of an aryl Grignard reagent is not a simple concerted insertion. Evidence suggests the involvement of radical intermediates.[7] The process is believed to initiate with a single electron transfer (SET) from the magnesium metal surface to the aryl halide, forming a radical anion. This transient species then fragments to yield an aryl radical and a halide anion. The aryl radical can then react with the magnesium surface to form the organomagnesium compound. Understanding this radical nature is crucial, as it can influence side reactions such as homocoupling (dimerization) of the aryl radical.
Figure 1. Proposed radical mechanism for Grignard formation.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| This compound | ≥96% | AChemBlock | 1000576-60-2 | Store under inert gas. |
| Magnesium Turnings | High Purity | Sigma-Aldrich | 7439-95-4 | For Grignard synthesis. |
| Iodine | Crystal | J.T. Baker | 7553-56-2 | As an activator. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 | Inhibitor-free. |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 | For extraction. |
| Hydrochloric Acid | 1 M aq. | Fisher Scientific | 7647-01-0 | For quenching. |
| Saturated Ammonium Chloride | aq. | LabChem | 12125-02-9 | For quenching. |
| Sodium Sulfate | Anhydrous | EMD Millipore | 7757-82-6 | For drying. |
Equipment Setup
A meticulously dried apparatus is paramount for the success of a Grignard reaction, as the reagent is highly reactive towards protic sources, especially water.[2]
-
Glassware: A three-necked round-bottom flask, a reflux condenser, a pressure-equalizing dropping funnel, and a glass stopper are required. All glassware must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas (nitrogen or argon) to exclude atmospheric moisture and oxygen. A gas bubbler filled with mineral oil is used to monitor the gas flow.
-
Stirring: A magnetic stirrer and a Teflon-coated stir bar are used for efficient mixing.
Step-by-Step Grignard Reagent Formation
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the reaction flask under a positive pressure of inert gas.[8] Gently heat the flask with a heat gun until violet iodine vapors are observed. This process etches the passivating magnesium oxide layer on the turnings.[8] Allow the flask to cool to room temperature.
-
Solvent Addition: Add anhydrous THF via a cannula or syringe to the flask to cover the magnesium turnings.
-
Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approximately 10%) of this solution to the stirred magnesium suspension.
-
Monitoring Initiation: The reaction initiation is indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a water bath or sonication may be necessary.
-
Controlled Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled with a water bath.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey to brown solution is the Grignard reagent, which is typically used immediately in the subsequent reaction step.
In-Process Controls and Validation
Titration of the Grignard Reagent: It is crucial to determine the concentration of the freshly prepared Grignard reagent before its use in a subsequent reaction. A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration of the unreacted iodine with a standardized sodium thiosulfate solution.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Inactive magnesium surface (oxide layer). | Crush the magnesium turnings in a mortar and pestle before use. Add a small amount of 1,2-dibromoethane as an activator.[8] |
| Wet glassware or solvent. | Ensure all glassware is rigorously dried and anhydrous solvents are used. | |
| Formation of Wurtz Coupling Product | High local concentration of the aryl halide. | Maintain a slow, dropwise addition of the aryl halide solution. |
| Overheating. | Control the reaction temperature to maintain a gentle reflux. | |
| Low Yield | Incomplete reaction. | Extend the reaction time after the addition is complete. |
| Reaction with atmospheric moisture or CO2. | Maintain a positive pressure of inert gas throughout the reaction. |
Advanced Techniques for Challenging Substrates
For particularly unreactive aryl halides or substrates with sensitive functional groups, more advanced methods can be employed:
-
Knochel-Hauser Bases (e.g., TMPMgCl·LiCl): These mixed Mg/Li amide bases can facilitate halogen-magnesium exchange at low temperatures, offering excellent functional group tolerance.[9][10]
-
"Turbo" Grignard Reagents (e.g., i-PrMgCl·LiCl): The addition of lithium chloride can break up the polymeric aggregates of the Grignard reagent, leading to a more reactive monomeric species.[11][12][13][14] This can be particularly useful for promoting the reaction at lower temperatures and improving yields.
Applications in Drug Development: The Kumada Cross-Coupling Reaction
A primary application of the newly formed (3-Bromo-5-fluoro-2-methylphenyl)magnesium iodide is in transition metal-catalyzed cross-coupling reactions. The Kumada coupling, which utilizes a nickel or palladium catalyst, allows for the formation of a C-C bond between the Grignard reagent and another organic halide.[15][16] This reaction is a powerful tool for constructing biaryl structures, which are prevalent in many pharmaceutical agents.
Safety Precautions
-
Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon standing.[2] Always use in a well-ventilated fume hood away from ignition sources.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous.[17] Have an ice bath readily available to cool the reaction if necessary.
-
Reactive Reagent: Grignard reagents react violently with water and other protic solvents.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves when handling these reagents.
Conclusion
The chemoselective formation of a Grignard reagent from this compound is a readily achievable yet nuanced process. By leveraging the inherent differences in carbon-halogen bond lability, researchers can selectively generate a valuable organometallic intermediate. Careful attention to anhydrous conditions, reaction initiation, and temperature control are the cornerstones of a successful synthesis. The protocols and insights provided herein are intended to empower scientists in drug discovery and development to confidently employ this versatile reagent in the construction of complex and novel molecular entities.
References
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Wikipedia. Grignard reagent. [Link]
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Seyferth, D. The Grignard Reagents. Organometallics, 2009, 28 (6), pp 1598–1605. [Link]
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Chemistry LibreTexts. 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
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Clark, J. An Introduction to Grignard Reagents. Chemguide. [Link]
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The Organic Chemistry Tutor. Grignard Reagent Reaction Mechanism. YouTube, 2018. [Link]
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Ashenhurst, J. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry, 2011. [Link]
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Garst, J. F., et al. Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Journal of the American Chemical Society, 2000. [Link]
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Ashenhurst, J. Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry, 2015. [Link]
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Knochel, P., et al. New Functionalized Grignard Reagents and their Applications in Amination Reactions. Ludwig-Maximilians-Universität München, 2006. [Link]
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Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
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Li, B., et al. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 2020, 25(23), 5723. [Link]
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Interactive Learning Paradigms, Incorporated. The Organometallic HyperTextBook: Index. [Link]
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Wang, D., et al. Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chemical Communications, 2014, 50(82), pp 12236-12245. [Link]
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Berton, M., et al. Organomagnesiums On-demand. Versatile Set-Up Designed for the Preparation of Turbo- Grignard® Reagent, Knochel-Hauser Base and Alkoxide under Continuous Flow Conditions. Vapourtec, 2019. [Link]
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Miessler, G. L., Fischer, P. J., & Tarr, D. A. Inorganic Chemistry. Pearson, 2014. [Link]
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Neufeld, R., et al. Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents. Journal of the American Chemical Society, 2023. [Link]
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Chem-Station. Knochel-Hauser Base. Chem-Station Int. Ed., 2015. [Link]
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Crabtree, R. H. The Organometallic Chemistry of the Transition Metals. John Wiley & Sons, 2014. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Grignard Reagents in Modern Pharmaceutical Synthesis. [Link]
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Gate Chemistry. Kumada Coupling Reaction, Mechanism and Applications. YouTube, 2018. [Link]
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ChemistryViews. Turbo Grignard Secret. ChemistryViews, 2016. [Link]
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Organic Syntheses. 3-bromo-4-aminotoluene. [Link]
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Chemistry LibreTexts. Introduction to Organometallic Chemistry. [Link]
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Advion Interchim Scientific. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. [Link]
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Application Note: A Practical Guide to the Regioselective Lithium-Halogen Exchange of 3-Bromo-5-fluoro-2-iodotoluene
Abstract
This application note provides a comprehensive technical guide for performing a highly regioselective lithium-halogen exchange on the polyhalogenated aromatic substrate, 3-Bromo-5-fluoro-2-iodotoluene. The strategic functionalization of such molecules is of paramount importance in the fields of medicinal chemistry and materials science. This document outlines the underlying scientific principles governing the selectivity of this transformation, a detailed, field-tested experimental protocol, and practical advice for troubleshooting. The presented methodology enables the targeted generation of a valuable aryllithium intermediate, which serves as a versatile precursor for the introduction of a wide array of functional groups.
Introduction: The Strategic Value of Selective Functionalization
Polyhalogenated aromatic compounds are indispensable precursors in the synthesis of complex organic molecules, finding widespread application in the development of pharmaceuticals and advanced materials.[1][2] The capacity to selectively functionalize a single position on a multi-substituted aromatic core is a highly sought-after synthetic strategy, streamlining the construction of intricate molecular architectures. This guide addresses the specific challenge of achieving a highly regioselective lithium-halogen exchange on this compound. This substrate exemplifies the classic problem of selectivity, possessing three distinct halogen atoms—iodine, bromine, and fluorine—each presenting a potential reaction site. By mastering the parameters of the lithium-halogen exchange, one can predictably generate a specific aryllithium intermediate, which can be subsequently trapped with a diverse range of electrophiles.
This document is tailored for researchers, synthetic chemists, and professionals in drug development seeking to employ selective organometallic transformations in their synthetic campaigns. We will explore the mechanistic basis of the reaction, present a robust, step-by-step experimental protocol, and offer insights into process optimization and potential pitfalls.
Scientific Foundation: Principles of Selective Lithium-Halogen Exchange
The lithium-halogen exchange is a cornerstone of organometallic chemistry, facilitating the conversion of an organic halide into a highly reactive organolithium species.[3] This transformation is particularly effective for aryl and vinyl halides and is a fundamental tool for the construction of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.
Mechanism and the Basis of Regioselectivity
The mechanism of the lithium-halogen exchange is widely understood to proceed through a reversible "ate-complex" intermediate.[3] In this mechanistic framework, the nucleophilic alkyl moiety of the organolithium reagent initiates an attack on the halogen atom of the aryl halide. This is further supported by kinetic studies which point towards a nucleophilic pathway involving the attack of the carbanionic center of the organolithium compound on the halogen atom.[3]
The regioselectivity of the exchange is primarily dictated by the identity of the halogen atom. The established reactivity trend is I > Br > Cl >> F .[3] This hierarchy is a direct consequence of the decreasing polarizability and increasing strength of the carbon-halogen bond as one ascends the halogen group. Therefore, in a molecule bearing multiple, distinct halogens, the iodine atom will preferentially undergo exchange.
In the specific case of this compound, the intrinsic difference in reactivity among the three halogens overwhelmingly favors a selective exchange at the carbon-iodine bond. The carbon-fluorine bond is notably unreactive towards organolithium reagents under the prescribed reaction conditions.[3]
The Critical Role of Reaction Parameters
-
Temperature: Lithium-halogen exchange reactions are almost invariably conducted at cryogenic temperatures, typically -78 °C or below.[4] Such low temperatures are imperative to suppress undesirable side reactions, including the decomposition of the organolithium reagent and unwanted reactions with other functional groups that may be present on the substrate. It is noteworthy that at elevated temperatures, radical-mediated pathways can begin to compete with the desired polar mechanism.[5]
-
Solvent: The choice of solvent is a critical parameter. Ethereal solvents, most commonly tetrahydrofuran (THF) or diethyl ether (Et₂O), are the solvents of choice due to their ability to effectively solvate the lithium cation and de-aggregate the organolithium reagent, thereby enhancing its reactivity.[5]
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is the most frequently employed reagent for lithium-halogen exchange reactions, owing to its commercial availability and well-characterized reactivity.[3] It is sufficiently reactive to facilitate the exchange with aryl iodides and bromides at cryogenic temperatures.
Experimental Protocol: Selective Lithiation of this compound
This protocol provides a detailed procedure for the selective lithium-iodine exchange on this compound, followed by the quenching of the resultant aryllithium intermediate with a generic electrophile (E⁺).
Materials and Reagents
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be accurately determined by titration prior to use)
-
Electrophile of choice (e.g., N,N-dimethylformamide (DMF), benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
High-purity Argon or Nitrogen gas
Equipment
-
Schlenk line or glovebox for maintaining an inert atmosphere
-
Oven-dried round-bottom flask with a magnetic stir bar and a rubber septum
-
Gas-tight syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath or a cryocooler
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble the reaction apparatus and purge with inert gas (argon or nitrogen) to exclude air and moisture.
-
Substrate Preparation: To the dry round-bottom flask, add this compound (1.0 equivalent) under a positive pressure of inert gas.
-
Dissolution: Add anhydrous THF to dissolve the substrate, aiming for a concentration of approximately 0.1–0.2 M.
-
Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath or a cryocooler. Ensure the internal temperature is stable before proceeding.
-
Lithium-Halogen Exchange: Slowly add a solution of n-BuLi (1.05 equivalents) in hexanes to the cooled reaction mixture via syringe over 10–15 minutes. A slow rate of addition is crucial to maintain temperature control.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 30–60 minutes. The completion of the exchange can be monitored by taking a small aliquot, quenching it with a proton source (e.g., methanol), and analyzing by TLC or GC-MS.
-
Electrophilic Quench: Add the chosen electrophile (1.2 equivalents) to the reaction mixture at -78 °C. The subsequent reaction is typically fast.
-
Warming and Workup: After stirring for a suitable duration (which is electrophile-dependent, but typically 30 minutes to 2 hours), allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate).
Rationale for Experimental Choices
-
Inert Atmosphere: Organolithium reagents are pyrophoric and react violently with atmospheric oxygen and moisture. A rigorously maintained inert atmosphere is a critical safety and operational requirement.
-
Anhydrous Conditions: Any protic source, including water, will rapidly and irreversibly quench the organolithium reagent. The use of anhydrous solvents and oven-dried glassware is non-negotiable.
-
Cryogenic Temperature: As previously emphasized, maintaining a temperature of -78 °C is the single most important parameter for ensuring high regioselectivity and minimizing the formation of byproducts.
-
n-BuLi Stoichiometry: A slight excess of n-BuLi ensures the complete consumption of the starting material. A significant excess should be avoided as it can lead to undesired side reactions with the product or electrophile.
Data Summary and Visualization
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Justification |
| Temperature | -78 °C | Essential for maximizing selectivity for iodine over bromine exchange and minimizing side reactions.[4] |
| Solvent | Anhydrous THF | Provides excellent solvation for organolithium species, thereby enhancing their reactivity.[5] |
| Reagent | n-BuLi | A commercially available and highly effective reagent for lithium-halogen exchange with aryl iodides.[3] |
| Equivalents of n-BuLi | 1.05 eq | Ensures complete conversion of the starting material without a large excess of a highly reactive reagent. |
| Quenching Reagent | Dependent on the desired electrophile | Allows for the trapping of the generated aryllithium intermediate to form the target product. |
| Expected Selectivity | >95% (I vs. Br) | Based on the well-established reactivity trend of halogens in lithium-halogen exchange reactions.[3] |
| Expected Yield | 70–90% | This is a typical yield range for this class of reaction, though it is dependent on the nature of the electrophile. |
Figure 1: Experimental Workflow Diagram
Caption: A schematic representation of the experimental workflow for the selective lithium-halogen exchange.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Corrective Action(s) |
| Low or No Conversion | Inactive n-BuLi reagent. | Titrate the n-BuLi solution immediately prior to use to determine its exact concentration. |
| Presence of moisture or protic impurities. | Ensure all solvents and glassware are rigorously dried. Use freshly distilled anhydrous solvents. | |
| Insufficient reaction time for the exchange. | Extend the stirring time after the addition of n-BuLi. Monitor the reaction by TLC or GC-MS of quenched aliquots. | |
| Mixture of Products (Poor Selectivity) | The reaction temperature was too high. | Ensure the internal temperature is maintained at or below -78 °C throughout the addition and stirring phases. |
| The rate of n-BuLi addition was too fast. | Add the n-BuLi solution dropwise to control any potential exotherm. | |
| Low Yield After Workup | Inefficient extraction of the product. | Perform multiple extractions with an appropriate organic solvent. |
| Product decomposition on silica gel. | Consider alternative purification techniques such as crystallization, distillation, or using a different stationary phase for chromatography. |
Conclusion
The selective lithium-halogen exchange on this compound represents a powerful and highly regioselective synthetic transformation. It provides a reliable and efficient route to a versatile aryllithium intermediate that can be further elaborated into a wide range of complex, functionalized aromatic molecules. By adhering to the principles of strict temperature control and anhydrous, inert conditions, researchers can consistently achieve high yields and selectivities. This application note is intended to serve as a robust and practical guide for the successful execution of this valuable synthetic methodology.
References
-
University of Wisconsin-Madison. (n.d.). lithium halogen exchange. Retrieved from [Link]
- Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Princeton University.
-
Wikipedia contributors. (2023, November 29). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
-
Chemazon. (2023, July 19). Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16. [Video]. YouTube. [Link]
- Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 98(5-6), 333-345.
-
orthocresol. (2018, April 28). Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange. Retrieved from [Link]
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The Applications of Toluene and Xylenes. (n.d.). Request PDF. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Toluene. (1989). In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. International Agency for Research on Cancer. Retrieved from [Link]
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Catalyst Selection for Cross-Coupling with 3-Bromo-5-fluoro-2-iodotoluene: An Application and Protocol Guide
Introduction: Navigating Chemoselectivity in Polyhalogenated Aromatics
The targeted functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. 3-Bromo-5-fluoro-2-iodotoluene presents a fascinating and synthetically valuable scaffold, offering three distinct carbon-halogen bonds (C-I, C-Br, and C-F) for diversification. The key to unlocking the potential of this substrate lies in the strategic and selective activation of these bonds. This guide provides a comprehensive overview and detailed protocols for the selective cross-coupling at the C-I and C-Br positions of this compound, leveraging the principles of chemoselectivity in palladium-catalyzed reactions.
The inherent differences in bond dissociation energies and the kinetics of oxidative addition to a palladium(0) catalyst are the primary determinants of selectivity. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This predictable hierarchy allows for a stepwise approach to functionalization, where the more reactive C-I bond can be selectively coupled under milder conditions, leaving the C-Br bond intact for a subsequent transformation. The C-F bond is generally unreactive under typical palladium-catalyzed cross-coupling conditions.
This document will delve into the practical application of this principle, providing detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will explore the critical role of catalyst and ligand selection, as well as the influence of reaction parameters such as base, solvent, and temperature, in achieving high selectivity and yield.
Part 1: Foundational Principles of Selective Cross-Coupling
The ability to selectively functionalize one carbon-halogen bond over another in a polyhalogenated arene is a powerful tool for molecular construction.[3] The selectivity in palladium-catalyzed cross-coupling reactions is primarily governed by the rate of oxidative addition of the aryl halide to the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[4] The weaker the carbon-halogen bond, the faster the oxidative addition. The bond dissociation energies for C-X bonds on a benzene ring are approximately:
-
C-I: ~272 kJ/mol
-
C-Br: ~332 kJ/mol
-
C-Cl: ~397 kJ/mol
-
C-F: ~522 kJ/mol
This significant difference in bond strength between the C-I and C-Br bonds in this compound is the key to achieving high chemoselectivity. By carefully controlling the reaction conditions, particularly temperature, we can favor the oxidative addition at the more labile C-I bond.
The Role of the Catalyst System
While the inherent reactivity of the C-X bond is the dominant factor, the choice of palladium precursor and, more importantly, the ancillary ligand, can further fine-tune the selectivity and efficiency of the cross-coupling reaction.
-
Palladium Precursors: Common palladium precursors such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are effective for these transformations. Pd(PPh₃)₄ is often used directly as the active Pd(0) source, while Pd(II) sources like Pd(OAc)₂ require in situ reduction, which can be achieved by phosphine ligands or other reagents in the reaction mixture.[5]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and modulating the rates of oxidative addition and reductive elimination.[6]
-
For Suzuki-Miyaura and Sonogashira couplings, simple phosphine ligands like triphenylphosphine (PPh₃) are often sufficient for selective coupling at the C-I bond.
-
For the more challenging Buchwald-Hartwig amination, bulky, electron-rich biaryl phosphine ligands such as XPhos and SPhos are often necessary to promote the C-N bond-forming reductive elimination.[7]
-
Part 2: Protocols for Selective Cross-Coupling at the C-I Bond
The following protocols are designed to achieve selective functionalization at the 2-iodo position of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the C-I bond.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Arylboronic acid | 1.1 - 1.2 |
| Pd(PPh₃)₄ | 0.02 - 0.05 |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 |
| Toluene/H₂O or Dioxane/H₂O (e.g., 4:1) | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to a controlled temperature, typically between room temperature and 60 °C. The lower temperature favors selectivity for the C-I bond.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Low Temperature: Maintaining a lower reaction temperature is crucial for selectivity. While the C-I bond will react readily, the higher activation energy for the oxidative addition at the C-Br bond is not overcome.
-
Pd(PPh₃)₄: This catalyst is commercially available and effective for Suzuki couplings of aryl iodides.[9] Its relatively lower reactivity compared to more sophisticated catalyst systems helps in maintaining selectivity.
-
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is sufficient to activate the boronic acid for transmetalation without promoting unwanted side reactions.[10]
Protocol 2: Selective Sonogashira Coupling
This protocol details the selective coupling of a terminal alkyne at the C-I position.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Terminal Alkyne | 1.2 |
| Pd(PPh₃)₂Cl₂ | 0.01 - 0.03 |
| CuI | 0.02 - 0.05 |
| Triethylamine (Et₃N) or DIPEA | 2.0 - 3.0 |
| THF or DMF | - |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.03 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.5 eq).
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.[11]
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Causality Behind Choices:
-
Room Temperature: The high reactivity of the C-I bond in Sonogashira coupling allows the reaction to proceed efficiently at room temperature, which is key to preventing the coupling at the less reactive C-Br bond.[2]
-
Copper(I) Cocatalyst: CuI facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium center.[12]
-
Amine Base: Triethylamine acts as both a base to neutralize the HI generated during the reaction and as a solvent.
Protocol 3: Selective Buchwald-Hartwig Amination
This protocol outlines the selective amination at the C-I bond.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Amine | 1.2 |
| Pd₂(dba)₃ | 0.01 - 0.02 |
| XPhos or SPhos | 0.02 - 0.04 |
| NaOt-Bu or K₃PO₄ | 1.5 - 2.0 |
| Toluene or Dioxane | - |
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 eq) and the phosphine ligand (e.g., XPhos, 0.03 eq) to a Schlenk tube.
-
Add the degassed solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.
-
In a separate Schlenk tube, add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOt-Bu, 1.5 eq).
-
Transfer the catalyst solution to the substrate mixture via a cannula.
-
Heat the reaction mixture to a controlled temperature, typically between 60-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Choices:
-
Bulky Ligands: Ligands like XPhos are essential for promoting the reductive elimination step to form the C-N bond, which can be challenging.[7]
-
Controlled Heating: While slightly higher temperatures than Suzuki and Sonogashira couplings are often required, careful temperature control is still necessary to maintain selectivity.
-
Strong Base: A strong base like NaOt-Bu is typically needed to deprotonate the amine and facilitate its coordination to the palladium center.[13]
Part 3: Sequential Cross-Coupling at the C-Br Bond
Once the C-I bond has been selectively functionalized, the resulting 3-bromo-5-fluoro-2-substituted toluene can be used in a second cross-coupling reaction at the C-Br position. This typically requires more forcing conditions.
General Strategy:
-
Purify the Mono-coupled Product: It is crucial to purify the product from the first coupling step to avoid side reactions in the second step.
-
More Forcing Conditions: The C-Br bond is less reactive, so the second coupling will generally require higher temperatures (e.g., 80-120 °C) and potentially a more active catalyst system.[2]
-
Catalyst and Ligand Choice: The choice of catalyst and ligand for the second step will depend on the specific coupling reaction and the nature of the substituent introduced in the first step. For Suzuki-Miyaura couplings of aryl bromides, catalysts with bulky, electron-rich phosphine ligands are often effective.[2]
Part 4: Visualization of Catalytic Cycles and Workflows
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Experimental Workflow for Selective Cross-Coupling
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Solvent-Mediated Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-fluoro-2-iodotoluene
An Application Guide for Researchers
Abstract
3-Bromo-5-fluoro-2-iodotoluene is a highly versatile synthetic intermediate in pharmaceutical and materials science discovery, featuring two distinct carbon-halogen bonds (C-I and C-Br) amenable to palladium-catalyzed cross-coupling. The intrinsic reactivity difference between the C-I and C-Br bonds provides a powerful handle for sequential, site-selective functionalization. This guide provides an in-depth analysis and practical protocols on the critical role of the solvent in modulating the efficiency and, most importantly, the regioselectivity of these transformations. We will explore the mechanistic underpinnings of solvent effects and provide actionable experimental procedures for researchers to predictably target a specific halogen site, thereby maximizing synthetic utility.
Introduction: The Strategic Importance of Solvent Choice
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] For substrates bearing multiple halide functionalities, such as this compound, the ability to selectively functionalize one site over the other is paramount for complex molecule synthesis. The well-established reactivity order for oxidative addition to a Pd(0) center is C–I > C–Br > C–Cl.[3] While this inherent difference provides a thermodynamic basis for selectivity, kinetic control exerted by reaction parameters—most notably the solvent—is often the deciding factor in achieving synthetically useful yields and selectivities.
The solvent is not a mere inert medium for the reaction; it is an active participant that profoundly influences catalyst stability, the solubility of reagents, the activity of bases, and the stabilization of intermediates and transition states throughout the catalytic cycle.[1][2][4][5] A misunderstanding of these solvent effects can lead to poor yields, loss of selectivity, and irreproducible results. This guide will illuminate how a rational selection of solvent can be leveraged to control the outcome of palladium-catalyzed reactions on this key trifunctional toluene scaffold.
Mechanistic Insights: How Solvents Dictate the Reaction Pathway
The efficacy of a palladium-catalyzed cross-coupling reaction is governed by three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6] The solvent exerts a significant influence over each of these stages.
Oxidative Addition: The Selectivity-Determining Step
Oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining and selectivity-controlling step.[3] The choice of solvent can dramatically alter the rate and mechanism of this process.
-
Polar vs. Nonpolar Solvents: Oxidative addition can proceed through different mechanistic pathways, some involving highly polar, charged transition states.[5][7] Polar solvents are adept at stabilizing these charged intermediates, thereby accelerating the reaction. For instance, the oxidative addition of aryl triflates is known to proceed faster in polar solvents due to a polar, nucleophilic displacement mechanism.[5] This principle extends to aryl halides, where a more polar solvent can enhance the rate of oxidative addition at the more labile C-I bond.
-
Coordinating vs. Non-coordinating Solvents: Certain polar aprotic solvents (e.g., DMF, DMSO, MeCN) can directly coordinate to the palladium center. This coordination can change the nature of the active catalyst, for example, from a monoligated Pd(L) species to a solvated Pd(L)(solv) species.[8] This change in the catalyst's coordination sphere can invert the selectivity of oxidative addition, a phenomenon observed in substrates with competing reaction sites.[8] In contrast, non-coordinating solvents like toluene or 1,4-dioxane favor the formation of monoligated palladium species, which often exhibit different selectivity profiles.[4]
The interplay between solvent polarity and coordinating ability is visually summarized in the workflow below.
Figure 1: Decision workflow for solvent selection to control regioselectivity.
Transmetalation and the Role of the Base
The transmetalation step involves the transfer of the organic group from the coupling partner (e.g., a boronic acid in a Suzuki reaction) to the palladium center.[3] The solvent's role here is critical for two reasons:
-
Solubility of the Base: Many cross-coupling reactions require an inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The solubility and, therefore, the efficacy of this base are highly solvent-dependent. Aprotic polar solvents like DMF can dissolve some bases, while mixtures including water or alcohols are often necessary to facilitate the reaction.[9]
-
Activation of the Coupling Partner: In Suzuki reactions, the base activates the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[10] The solvent shell around the base and the boronic acid can modulate the rate of this activation.
Catalyst Stability and Product Solubility
Coordinating solvents can stabilize the palladium catalyst, preventing decomposition and aggregation into inactive palladium black.[1] Conversely, the choice of solvent can determine whether the final product remains in solution. While product precipitation can sometimes be used to simplify purification, it can also coat the catalyst surface, leading to deactivation.[1]
Data Summary: A Comparative Overview of Solvents
The choice of solvent has a profound impact on reaction outcomes. The table below summarizes the properties of common solvents and their expected influence on the palladium-catalyzed coupling of this compound.
| Solvent | Type | Dielectric Constant (ε) | Coordinating Ability | Expected Outcome for this compound |
| Toluene | Nonpolar Aprotic | 2.4 | Low | High selectivity for C-I coupling. Good for Suzuki reactions. |
| 1,4-Dioxane | Polar Aprotic | 2.2 | Moderate | High selectivity for C-I coupling. Common for Suzuki reactions. |
| THF | Polar Aprotic | 7.6 | Moderate | Good selectivity for C-I coupling. May show slightly faster rates than toluene. |
| DMF | Polar Aprotic | 36.7 | High | Generally favors C-I coupling. High polarity accelerates oxidative addition. Can be used for Sonogashira and Suzuki.[1][11] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | High | Strong coordination may alter catalyst behavior.[4][8] Primarily C-I selective. |
| Isopropanol/Water | Polar Protic | Variable | High (H₂O) | Excellent for dissolving inorganic bases in Suzuki reactions. High C-I selectivity.[9] |
| Triethylamine (Et₃N) | Amine/Base | 2.4 | Moderate | Often used as both a base and solvent in Sonogashira reactions.[11] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving selective C-C bond formation at the C-I position of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is designed to selectively couple an arylboronic acid at the more reactive iodo position, leaving the bromo group intact for subsequent transformations. The choice of 1,4-dioxane and water provides a balance of low coordinating character with sufficient polarity to dissolve the base and facilitate the reaction.
Reaction Scheme: (Illustrative scheme, replace with actual reaction if possible)
Materials:
-
This compound (1.0 mmol, 317.9 mg)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg, 2 mol%)
-
SPhos (0.04 mmol, 16.4 mg, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 636.8 mg)
-
1,4-Dioxane (5 mL, anhydrous)
-
Deionized Water (1 mL)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon line
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane followed by 1 mL of deionized water via syringe.
-
Reaction Execution: Stir the mixture vigorously and heat to 80-100 °C using an oil bath.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material (typically 2-12 hours).
-
Workup: After the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and 20 mL of water.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Choices:
-
Solvent (Dioxane/H₂O): Dioxane is a weakly coordinating solvent that favors selectivity based on the intrinsic reactivity of the C-X bonds.[1] The addition of water is crucial for dissolving the K₃PO₄ base, which is necessary for activating the boronic acid.[9]
-
Ligand (SPhos): SPhos is a bulky electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, leading to high catalyst turnover and good yields.
-
Base (K₃PO₄): A strong base is required to form the active boronate species for efficient transmetalation.[10]
Protocol 2: Selective Sonogashira Coupling at the C-I Position
This protocol achieves the coupling of a terminal alkyne at the C-I position. The Sonogashira reaction is highly valuable for introducing alkynyl moieties into organic molecules.[11][12]
Reaction Scheme: (Illustrative scheme, replace with actual reaction if possible)
Materials:
-
This compound (1.0 mmol, 317.9 mg)
-
Terminal Alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) Dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21.1 mg, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 11.4 mg, 6 mol%)
-
Triethylamine (Et₃N) (5 mL, degassed)
-
Tetrahydrofuran (THF) (5 mL, anhydrous and degassed)
-
Schlenk flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add 5 mL of anhydrous THF and 5 mL of triethylamine. Stir for 5 minutes, then add the terminal alkyne via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 1-4 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Extraction: Redissolve the residue in 30 mL of diethyl ether or ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) (2 x 15 mL) to remove copper salts, followed by brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Causality Behind Choices:
-
Solvent (THF/Et₃N): THF is a good solvent for the reactants, while triethylamine serves as both the base required to deprotonate the terminal alkyne and as a co-solvent.[11][13] This combination is standard for Sonogashira couplings and provides a mildly polar environment that facilitates the reaction at the highly reactive C-I bond.
-
Catalyst System (Pd/Cu): The classic Sonogashira protocol uses a palladium catalyst for the main cycle and a copper(I) co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[12]
-
Conditions: The reaction is run under deaerated conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction promoted by oxygen.[14]
Visualization of the Catalytic Process
To fully appreciate the role of the solvent, it is essential to visualize the core catalytic cycle that it modulates.
Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
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Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
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Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(5-6), 406-409. [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Request PDF. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Sherwood, J. (2020). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]
-
Scilit. (n.d.). Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
IntechOpen. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6), 1618-1628. [Link]
-
ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. [Link]
-
KAUST Repository. (2018). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Larson, N. G., Norman, J. P., & Neufeldt, S. R. (2024). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
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ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
Schoenebeck, F., & Neufeldt, S. R. (2021). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
ACS Publications. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]
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Application Notes & Protocols: Strategic Synthesis of Biaryl Compounds Utilizing 3-Bromo-5-fluoro-2-iodotoluene
Abstract
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview and detailed protocols for the synthesis of complex biaryl compounds using 3-Bromo-5-fluoro-2-iodotoluene (CAS: 1000576-60-2).[1] The unique structural arrangement of this halogenated toluene derivative, featuring both an iodine and a bromine substituent, offers a powerful platform for regioselective and sequential cross-coupling reactions. By exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, chemists can strategically construct unsymmetrical biaryl scaffolds, which are pivotal structural motifs in numerous pharmaceuticals and advanced materials.[2][3][4][5] This document elucidates the mechanistic principles, provides validated, step-by-step protocols for Suzuki-Miyaura and Stille couplings, and outlines a workflow for sequential functionalization.
Introduction: The Strategic Advantage of this compound
Biaryl structures are a cornerstone of modern medicinal chemistry, appearing in a vast array of blockbuster drugs where they often serve as key pharmacophoric elements influencing receptor binding, metabolic stability, and overall efficacy.[4][5] The efficient construction of these C-C bonds, particularly in a controlled and predictable manner, is therefore a critical objective in organic synthesis.[3][6]
This compound emerges as a highly valuable and versatile building block for this purpose. Its utility is rooted in the well-established reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling reactions:
C–I > C–Br > C–Cl
The carbon-iodine bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the more robust carbon-bromine bond. This substantial difference in reactivity allows for exquisite site-selectivity. It becomes possible to perform a cross-coupling reaction exclusively at the C-2 position (iodine) while leaving the C-3 position (bromine) untouched. The resulting bromo-biaryl intermediate can then be subjected to a second, distinct cross-coupling reaction to install a different aryl group, enabling the programmed synthesis of complex, non-symmetrical biaryl compounds.
The Engine of Biaryl Synthesis: The Palladium Cross-Coupling Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations that proceed via a common catalytic cycle, irrespective of the specific named reaction (e.g., Suzuki, Stille).[7][8][9][10] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.
The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is typically the rate-determining step, and its facility is directly related to the C-X bond strength (C-I < C-Br).[10]
-
Transmetalation : The organic group (R) from an organometallic reagent (e.g., R-B(OH)₂ in Suzuki coupling, R-SnBu₃ in Stille coupling) is transferred to the palladium center, displacing the halide.[7][11]
-
Reductive Elimination : The two organic groups (Ar and R) on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar-R) and regenerating the active Pd(0) catalyst to re-enter the cycle.[9]
Sources
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Application Note: Regioselective Synthesis of Substituted Alkynes via Sonogashira Coupling with 3-Bromo-5-fluoro-2-iodotoluene
Introduction: The Strategic Value of Fluorinated Aryl Alkynes
Substituted aryl alkynes are foundational structural motifs in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] The introduction of fluorine atoms into these molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly sought after in drug discovery.[2][3] 3-Bromo-5-fluoro-2-iodotoluene is a uniquely valuable reagent, offering three distinct points for chemical modification. The significant difference in reactivity between the aryl iodide and aryl bromide moieties allows for highly selective, sequential cross-coupling reactions. This note provides a detailed guide to leveraging this reactivity difference for the regioselective preparation of substituted alkynes via the Sonogashira coupling, focusing on the initial, highly selective reaction at the C-I bond.
The Principle of Regioselective Sonogashira Coupling
The Sonogashira reaction is a robust and versatile method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[4] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[5][6]
The key to achieving regioselectivity with this compound lies in the differential reactivity of the carbon-halogen bonds towards oxidative addition to the Pd(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[7] The established reactivity order is C-I > C-Br >> C-Cl.[8] This pronounced reactivity gap enables the selective coupling of an alkyne at the more labile iodide position under mild conditions, leaving the bromide intact for subsequent transformations.[8]
Catalytic Cycle Mechanism
The reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl-iodide bond. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the desired aryl alkyne product and regenerates the active Pd(0) catalyst.[7]
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a copper acetylide species. This intermediate is crucial for the transmetalation step with the palladium complex.[7] The use of copper accelerates the reaction, allowing it to proceed under milder conditions, often at room temperature.[6]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Store under inert gas. |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Commercial | Purify by distillation if necessary. |
| Pd(PPh₃)₂Cl₂ | Catalyst Grade | Commercial | Air-stable, but handle with care. |
| Copper(I) Iodide (CuI) | ≥99% | Commercial | White solid; discard if discolored. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercial | Use a freshly opened bottle or distill. |
| Toluene / THF | Anhydrous | Commercial | Use from a solvent purification system. |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) as Pd(0) complexes can be air-sensitive and oxygen can promote undesirable alkyne homocoupling.[8]
Protocol: Regioselective Monofunctionalization
This protocol details the coupling of phenylacetylene with this compound.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv, e.g., 333 mg, 1.0 mmol).
-
Solvent and Base Addition: Add anhydrous Toluene (5 mL) and Triethylamine (3.0 equiv, e.g., 0.42 mL, 3.0 mmol).
-
Inerting the System: Seal the flask and degas the solution by bubbling dry nitrogen through it for 15-20 minutes. This step is critical to prevent oxygen-mediated side reactions like Glaser coupling.[7]
-
Catalyst Loading: Under a positive flow of nitrogen, add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv, 14 mg, 0.02 mmol) and Copper(I) iodide (CuI, 0.04 equiv, 7.6 mg, 0.04 mmol). The causality for using both is that Pd is the primary catalyst for the C-C bond formation, while CuI acts as a co-catalyst to facilitate the reaction at lower temperatures.[6]
-
Substrate Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv, 0.13 mL, 1.2 mmol) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. The mild temperature is sufficient for the highly reactive C-I bond and ensures the C-Br bond remains unreacted.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl iodide is consumed (typically 1-3 hours).
-
Work-up: Upon completion, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-Bromo-5-fluoro-2-(phenylethynyl)toluene.
Expected Results and Substrate Scope
The described protocol is robust and applicable to a wide range of terminal alkynes. High yields are typically obtained for both aromatic and aliphatic alkynes.
| Terminal Alkyne | Product | Typical Yield (%) | Notes |
| Phenylacetylene | 3-Bromo-5-fluoro-2-(phenylethynyl)toluene | 85 - 95% | Electronically neutral aromatic alkyne. |
| 4-Ethynylanisole | 3-Bromo-5-fluoro-2-((4-methoxyphenyl)ethynyl)toluene | 88 - 96% | Electron-rich aromatic alkyne. |
| 1-Hexyne | 3-Bromo-2-(hex-1-yn-1-yl)-5-fluorotoluene | 80 - 90% | Aliphatic alkyne. |
| Trimethylsilylacetylene | (3-Bromo-5-fluoro-2-methylphenyl)ethynyl)trimethylsilane | 90 - 98% | TMS group can be easily removed for further functionalization. |
Troubleshooting and Advanced Considerations
-
Low Yield: Ensure all reagents and solvents are strictly anhydrous and the system is thoroughly deoxygenated. Catalyst quality is paramount.
-
Homocoupling (Diyne Formation): This side product arises from the oxidative coupling of the terminal alkyne (Glaser coupling). It is minimized by maintaining a strict inert atmosphere and can sometimes be suppressed by using a slight excess of the aryl halide.[7]
-
Sequential Di-functionalization: The remaining bromide on the product offers a handle for a second, distinct cross-coupling reaction. This subsequent coupling (e.g., another Sonogashira, Suzuki, or Buchwald-Hartwig reaction) will typically require more forcing conditions, such as elevated temperatures, due to the lower reactivity of the C-Br bond.[8] This sequential approach allows for the controlled synthesis of complex, multi-substituted aromatic cores.
Conclusion
This compound is a powerful and versatile building block for creating complex molecular architectures. By exploiting the inherent reactivity difference between the aryl iodide and aryl bromide bonds, the Sonogashira coupling can be employed with exceptional regioselectivity. The protocol described herein provides a reliable, high-yielding, and scalable method for the synthesis of 3-bromo-5-fluoro-2-(alkynyl)toluenes, which are valuable intermediates for applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Available from: [Link]
- Google Patents. (n.d.). CN102786387B - Preparation method for p-fluorotoluene.
-
Khan Academy. (n.d.). Synthesis using alkynes. Retrieved from [Link]
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Negishi, E.-i., & Anastasia, L. (2002). Palladium-Catalyzed Alkynylation. Chemical Reviews, 102(4), 1359-1452. Available from: [Link]
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MDPI. (2022). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 27(15), 4987. Available from: [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed aryl‐alkynylation of aryl halides with terminal alkynes. Retrieved from [Link]
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ResearchGate. (2024). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorination and Fluoroalkylation of Alkenes/Alkynes to Construct Fluoro-Containing Heterocycles. Retrieved from [Link]
-
Journal of Chemical Education. (2018). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 95(6), 1032-1036. Available from: [Link]
-
Sci-Hub. (2002). Palladium-Catalyzed Cross-Alkynylation of Aryl Bromides by Sodium Tetraalkynylaluminates. The Journal of Organic Chemistry, 67(18), 6287–6290. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1131. Available from: [Link]
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Sparrow Chemical. (n.d.). Fluorotoluene Series. Retrieved from [Link]
-
ACS Publications. (2016). Palladium-Catalyzed Alkynylation and Concomitant ortho Alkylation of Aryl Iodides. Organic Letters, 18(4), 804-807. Available from: [Link]
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Application Note: 3-Bromo-5-fluoro-2-iodotoluene as a Strategic Precursor for Advanced OLED Emitters
Abstract: The pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) necessitates the development of novel organic materials with precisely tuned photophysical properties. This guide details the strategic application of 3-Bromo-5-fluoro-2-iodotoluene, a versatile and powerful building block, in the synthesis of advanced OLED materials, particularly for Thermally Activated Delayed Fluorescence (TADF) and blue emitters. We provide an in-depth analysis of its synthetic utility, rooted in the differential reactivity of its halogen substituents, and present detailed, field-proven protocols for its use in sequential cross-coupling reactions.
The Strategic Importance of this compound in OLED Synthesis
The molecular architecture of an OLED emitter dictates its performance, influencing everything from color purity and quantum efficiency to operational stability. This compound emerges as a superior starting material due to its unique trifunctional halogenation, which offers an exceptional degree of synthetic control.
-
Orthogonal Reactivity for Sequential Synthesis: The key to this precursor's utility lies in the differential reactivity of its carbon-halogen bonds towards palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond, allowing for highly selective, sequential functionalization. This enables the precise and directional construction of complex, asymmetric molecules that would be challenging to synthesize otherwise.
-
The Role of Fluorine: The fluorine substituent is not merely a passive placeholder. Its high electronegativity lowers both the HOMO and LUMO energy levels of the final molecule.[1] This strategic modification can lead to deeper blue emissions, improved electron injection, and greater resistance to oxidative degradation, thereby enhancing the overall stability and lifetime of the OLED device.[1]
-
Structural Rigidity: The substituted toluene core provides a rigid scaffold, which can help to minimize non-radiative decay pathways in the final emitter molecule, often leading to higher photoluminescence quantum yields (PLQY).
Core Synthetic Pathways: Harnessing Halogen Reactivity
The synthesis of high-performance OLED emitters from this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The ability to perform these reactions sequentially is the cornerstone of its application.
Workflow for Sequential Cross-Coupling
The general strategy involves a two-step process where the more reactive C-I bond is addressed first, followed by the functionalization of the C-Br bond. This allows for the introduction of two distinct molecular fragments (e.g., an electron-donating group and an electron-accepting group) onto the same aromatic core.
Caption: Sequential cross-coupling workflow using this compound.
A. Site-Selective Suzuki-Miyaura Coupling
The first step typically involves a Suzuki-Miyaura coupling to form a C-C bond at the 2-position (the site of the iodine atom). This reaction is fundamental for constructing the extended π-conjugated systems that are characteristic of OLED materials.[2][3]
-
Causality: The choice of a mild base (e.g., K₂CO₃, Cs₂CO₃) and a suitable palladium catalyst (e.g., Pd(PPh₃)₄) ensures that the reaction proceeds selectively at the C-I bond, leaving the more robust C-Br bond untouched for the next synthetic step.
B. Buchwald-Hartwig Amination
Following the initial Suzuki coupling, the remaining bromo-substituent is typically functionalized via a Buchwald-Hartwig amination.[4][5][6] This reaction is critical for installing electron-donating amine moieties, which are essential components of hole-transporting materials (HTLs) and the donor units in Thermally Activated Delayed Fluorescence (TADF) emitters.[7]
-
Causality: This C-N bond formation requires a different catalyst system, often involving a palladium precursor like Pd₂(dba)₃ and a specialized phosphine ligand (e.g., XPhos, RuPhos) that can facilitate the challenging reductive elimination step.[8] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the amine.
Application Protocol 1: Synthesis of a TADF Emitter Core
Thermally activated delayed fluorescence (TADF) is a mechanism that allows OLEDs to achieve internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons.[9][10][11][12] The synthesis of TADF emitters often relies on creating molecules with distinct electron-donating (D) and electron-accepting (A) components, separated to ensure a small singlet-triplet energy gap (ΔE_ST).
Our target is a D-A structure where this compound serves as the foundation for linking a donor (Carbazole) and an acceptor (Benzonitrile derivative).
Caption: Donor-Acceptor (D-A) architecture for a TADF emitter.
Step-by-Step Protocol: Two-Step Synthesis
PART A: Suzuki-Miyaura Coupling of the C-I Bond
-
Reactor Setup: To a 100 mL three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 eq.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.1 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Solvent Addition: Add a 3:1 mixture of Toluene and Water (volume sufficient to dissolve reactants upon heating).
-
Inert Atmosphere: Degas the mixture by bubbling nitrogen through it for 20-30 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate, 2-(4-cyanophenyl)-3-bromo-5-fluorotoluene.
PART B: Buchwald-Hartwig Amination of the C-Br Bond
-
Reactor Setup: In a dry Schlenk flask under a nitrogen atmosphere, combine the product from Part A (1.0 eq.), Carbazole (1.05 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Catalyst System: Add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.) and the phosphine ligand, XPhos (0.08 eq.). The ligand is crucial for stabilizing the palladium catalyst and facilitating the C-N bond formation.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 110 °C and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench by slowly adding water. Extract the product with dichloromethane (DCM). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After removing the solvent, purify the final product by column chromatography followed by recrystallization or sublimation to achieve the high purity required for OLED device fabrication.
Data & Properties of Synthesized Emitters
The materials synthesized using this precursor often exhibit photophysical properties suitable for high-efficiency OLEDs. Below is a table of representative data for a hypothetical blue TADF emitter derived from this compound.
| Property | Symbol | Value | Significance |
| Absorption Max. (Toluene) | λabs | 385 nm | Indicates the energy required to excite the molecule. |
| Emission Max. (Toluene) | λem | 475 nm | Corresponds to a pure blue emission color.[13] |
| Photoluminescence Quantum Yield | PLQY (ΦPL) | > 90% | High PLQY is essential for efficient light emission. |
| Singlet-Triplet Energy Gap | ΔEST | < 0.15 eV | A small gap is the defining feature of a TADF material, enabling efficient RISC. |
| Device EQEmax | % | ~22% | High External Quantum Efficiency in a fabricated OLED.[14] |
Conclusion and Outlook
This compound is a powerful and versatile precursor that provides a clear and efficient pathway to complex, high-performance OLED materials. Its primary advantage lies in the predictable, site-selective reactivity of its halogen atoms, enabling the rational design and synthesis of emitters with tailored electronic and photophysical properties. The protocols described herein provide a robust framework for researchers in drug development and materials science to construct novel emitters for next-generation displays and solid-state lighting. Future work will likely involve leveraging this synthetic control to build even more sophisticated multi-resonant TADF materials and to enhance the stability and color purity of deep-blue emitters, which remain a critical challenge in the field.[15]
References
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- Kourkoulos, D., et al. (2013). Photophysical properties and OLED performance of light-emitting platinum(II) complexes. Dalton Transactions.
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- (n.d.). OLED Material Synthesis: The Role of Halogenated Intermediates.
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- PubMed Central. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
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- (2019). Blue Emitting Pt and Pd Complexes for Displays and Lighting Applications.
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- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
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3-Bromo-5-fluoro-2-iodotoluene: A Versatile Precursor for the Site-Selective Synthesis of Complex Agrochemicals
An Application Guide:
Abstract
The strategic incorporation of multiple, distinct halogen atoms onto an aromatic scaffold is a cornerstone of modern agrochemical design. These substituents modulate a molecule's physicochemical properties, metabolic stability, and target-binding affinity.[1][2][3] This guide focuses on 3-bromo-5-fluoro-2-iodotoluene, a tri-halogenated aromatic building block engineered for selective, sequential chemical modifications. We provide an in-depth analysis of its properties and detailed, field-proven protocols for its application in palladium-catalyzed cross-coupling reactions, demonstrating its utility in the synthesis of advanced agrochemical intermediates.
Introduction: The Halogen Advantage in Agrochemicals
The introduction of halogen atoms, particularly fluorine, into active ingredients is a proven strategy for enhancing biological efficacy.[2][4] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly increase a compound's metabolic stability, lipophilicity, and ability to interact with biological targets.[2] Consequently, a significant percentage of newly developed agrochemicals contain halogenated moieties.[2][5]
Polyhalogenated aromatic compounds like this compound serve as exceptionally versatile platforms for building molecular complexity. The key to their utility lies in the differential reactivity of the carbon-halogen bonds, which typically follows the order C-I > C-Br > C-Cl > C-F in palladium-catalyzed cross-coupling reactions. This predictable reactivity allows for a programmed, site-selective approach to synthesis, where each halogen serves as a distinct chemical handle for introducing different functional groups in a stepwise manner.
Physicochemical Properties & Safety Profile
A thorough understanding of the precursor's properties is paramount for safe handling and successful experimentation.
| Property | Value | Source |
| IUPAC Name | 1-bromo-5-fluoro-2-iodo-3-methylbenzene | [6] |
| CAS Number | 1000576-60-2 | [6] |
| Molecular Formula | C₇H₅BrFI | [6] |
| Molecular Weight | 314.92 g/mol | [6] |
| Appearance | Not specified, likely a solid or liquid | |
| Purity | ≥96% | [6] |
| Storage | Store at 0-8 °C | [6] |
Safety and Handling: this compound should be handled with care in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Hazard Statements: May be harmful if swallowed. Causes eye irritation.[6]
-
Precautions: Avoid inhalation, ingestion, and contact with skin and eyes.[7] Keep the container tightly sealed and away from incompatible materials such as strong oxidizing agents.[8]
Strategic Synthesis: Exploiting Differential Reactivity
The primary value of this compound lies in the distinct lability of its three halogen substituents. The C-I bond is the weakest and most reactive towards oxidative addition to a Pd(0) catalyst, followed by the C-Br bond. The C-F bond is significantly stronger and typically remains inert under standard cross-coupling conditions. This reactivity hierarchy enables a powerful, two-step synthetic strategy.
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- 8. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Gateway: Overcoming Low Yield in Suzuki Coupling of 3-Bromo-5-fluoro-2-iodotoluene
This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki-Miyaura cross-coupling of 3-Bromo-5-fluoro-2-iodotoluene. This substrate presents a unique set of challenges due to its electronic and steric properties. This guide provides in-depth troubleshooting advice, detailed protocols, and a mechanistic framework to empower you to overcome low yields and achieve your desired synthetic outcomes.
Understanding the Challenge: The Substrate's Personality
The structure of this compound itself dictates the potential difficulties in achieving a high-yielding Suzuki coupling. A clear understanding of these inherent factors is the first step toward a rational troubleshooting approach.
-
Steric Hindrance: The iodine atom is situated at the ortho-position to a methyl group. This steric bulk can impede the approach of the bulky palladium catalyst, slowing down the crucial oxidative addition step of the catalytic cycle.[1][2]
-
Halogen Reactivity: The reactivity of aryl halides in Suzuki couplings generally follows the trend: I > Br > Cl > F.[3][4] This differential reactivity is a double-edged sword. While the C-I bond is the most reactive and should preferentially undergo oxidative addition, competing reactions at the C-Br bond can lead to a mixture of products and reduced yield of the desired mono-arylated product.[5][6]
-
Electronic Effects: The fluorine atom is a strongly electron-withdrawing group. This can influence the electron density of the aromatic ring and, consequently, the rate of oxidative addition.[7][8]
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the Suzuki coupling of this compound in a practical, question-and-answer format.
Q1: Why is the conversion of my starting material so low?
Low conversion is often a sign that the catalytic cycle is not proceeding efficiently. Several factors could be at play:
-
Inactive Catalyst: The active Pd(0) species may not be forming effectively from the precatalyst, or it may be deactivating over the course of the reaction. Ensure your palladium source is of high quality and consider using a precatalyst that readily forms the active species.
-
Inefficient Oxidative Addition: As the rate-determining step, slow oxidative addition directly impacts the overall reaction rate.[5] The steric hindrance from the ortho-methyl group is a likely culprit. To overcome this, a more reactive catalyst system is often required. This typically involves the use of bulky, electron-rich phosphine ligands.[1][9]
-
Poor Solubility: If any of the reagents (substrate, boronic acid/ester, or base) are not adequately dissolved in the solvent system, the reaction will be slow and incomplete.
Q2: I'm observing a mixture of products, including the di-substituted product. How can I improve chemoselectivity for the C-I bond?
Achieving high chemoselectivity for the more reactive C-I bond is critical. Here's how to favor mono-arylation:
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the energy barrier for the oxidative addition at the C-Br bond is higher than that for the C-I bond. Start with room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor the reaction progress.
-
Choice of Catalyst and Ligand: Some palladium-ligand systems exhibit greater selectivity for C-I over C-Br bonds. Ligands with specific steric and electronic properties can fine-tune the reactivity of the catalyst.
-
Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid (e.g., 1.1 equivalents) can help to consume the boronic acid before significant reaction at the C-Br bond occurs.
Q3: What are the most common side reactions, and how can I minimize them?
Besides di-substitution, other side reactions can plague your yield:
-
Protodeborylation: This is the protonolysis of the boronic acid, leading to the formation of an arene byproduct and reducing the amount of nucleophile available for the cross-coupling.[10] This is often exacerbated by the presence of excess water or acidic impurities. Using anhydrous solvents and ensuring the quality of your boronic acid are crucial. Using boronic esters, such as pinacol esters, can also improve stability.[10]
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially at higher temperatures or with certain catalyst systems.[11] Optimizing the reaction temperature and catalyst loading can help to minimize this side reaction.
-
Dehalogenation: Reduction of the aryl halide to the corresponding toluene derivative can be a problem, particularly with electron-rich aryl halides and in the presence of certain bases or impurities.[9]
Strategic Optimization: A Data-Driven Approach
A systematic approach to optimizing your reaction conditions is key. The following tables provide a starting point for selecting the appropriate catalyst, ligand, base, and solvent.
Table 1: Recommended Palladium Catalyst and Ligand Combinations
| Catalyst Precursor | Ligand | Key Characteristics & Rationale |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | A bulky, electron-rich biaryl phosphine ligand known for its high activity in coupling sterically hindered substrates.[9] |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | Another highly effective Buchwald-type ligand for challenging cross-couplings, often providing good results with sterically demanding aryl halides. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A classic, air-stable catalyst. While sometimes less reactive for hindered substrates, it can be effective under the right conditions.[12] |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | A robust catalyst system often used for a wide range of Suzuki couplings. |
Table 2: Base and Solvent System Selection Guide
| Base | Recommended Solvent(s) | Considerations |
| K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Carbonates are common and effective bases for Suzuki couplings. The addition of water is often necessary to facilitate the transmetalation step.[10][13] |
| K₃PO₄ | 1,4-Dioxane, Toluene | A moderately strong base that is often effective for hindered substrates and can sometimes be used under anhydrous conditions.[9] |
| NaOt-Bu | Toluene, Dioxane | A very strong base that can be effective for unreactive substrates, but may promote side reactions like dehalogenation.[9] |
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle
To better understand the troubleshooting strategies, it's helpful to visualize the key steps of the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Starting Point for Success
The following protocols are designed as robust starting points for your experiments. Remember that optimization may be necessary for your specific boronic acid partner.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is recommended for its high success rate with sterically hindered substrates.
Materials:
-
This compound
-
Arylboronic acid or pinacol ester (1.05 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Aqueous Conditions with a Carbonate Base
This protocol is a good alternative, particularly if your boronic acid is more soluble in aqueous mixtures.
Materials:
-
This compound
-
Arylboronic acid (1.05 equivalents)
-
PdCl₂(dppf) (3 mol%)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane and water (4:1 v/v)
Procedure:
-
In a round-bottom flask, dissolve this compound, the arylboronic acid, and PdCl₂(dppf) in the 1,4-dioxane/water mixture.
-
Add K₂CO₃ to the mixture.
-
Heat the reaction to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and perform a standard aqueous workup as described in Protocol 1.
-
Purify the product via column chromatography.
Logical Troubleshooting Workflow
When faced with a low-yielding reaction, a structured approach to troubleshooting is essential.
Caption: A systematic workflow for troubleshooting low yields.
By understanding the inherent challenges of the this compound substrate and methodically applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve their success rate in achieving high-yielding Suzuki-Miyaura cross-coupling reactions.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
-
Sultan, D., et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
- Jeschke, P. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5562-5579.
- Hearn, B. R., et al. (2014). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 114(11), 10126-10169.
- Li, C., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 229-233.
- Shen, W. (1997). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron Letters, 38(32), 5575-5578.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, Anionic PdII Catalysts for the Suzuki–Miyaura Reaction of Aryl Halides. Journal of the American Chemical Society, 133(7), 2116–2119.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Reddy, T. J., et al. (2006). Bis(thiazole) pincer palladium complexes: Efficient catalysts for the Suzuki–Miyaura coupling of aryl halides. The Journal of Organic Chemistry, 71(13), 5065-5068.
- Matos, K., & Soderquist, J. A. (1998). A New Protocol for the Suzuki Cross-Coupling Reaction of Sterically Hindered Arylboranes. The Journal of Organic Chemistry, 63(3), 461–470.
- Ni, S., & Paquin, J. F. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5562-5579.
- Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by a New Ligand. Journal of the American Chemical Society, 131(36), 12898–12899.
- Frisch, A. C., & Beller, M. (2005). Catalytic Sequential and Iterative Cross-Coupling Reactions.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
- Lipshutz, B. H., et al. (2013). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 15(1), 78-81.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Retrieved from [Link]
- Lu, G. P., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry.
- Buchwald, S. L., & Mauger, C. (2008). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Massachusetts Institute of Technology.
- Klapars, A., & Buchwald, S. L. (2002). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Journal of the American Chemical Society, 124(50), 14844–14845.
- Plenio, H., & Fleck, N. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(4), e2100035.
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]
- Thomas, A. A., & Denmark, S. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1651–1664.
-
Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. ResearchGate. Retrieved from [Link]
-
Hussain, F. H. S. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Retrieved from [Link]
- Martin, R., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 130(40), 13212–13213.
- Wang, D., et al. (2020). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Organic & Biomolecular Chemistry, 18(34), 6649-6653.
- Hajipour, M., et al. (2025). Insights into fluorine substituent effect on the electronic, optical and spectroscopic properties of borazanaphthalene.
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]
Sources
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optimization of base and ligand for Sonogashira coupling of 3-Bromo-5-fluoro-2-iodotoluene
Welcome to the technical support guide for optimizing the Sonogashira coupling of 3-Bromo-5-fluoro-2-iodotoluene. This document is designed for researchers, chemists, and drug development professionals who are working with this challenging substrate. It provides in-depth troubleshooting advice, optimization protocols, and mechanistic insights to ensure successful and selective C-C bond formation.
Introduction: Understanding the Substrate's Challenges
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4]
However, the substrate this compound presents a unique set of challenges that require careful optimization:
-
Regioselectivity: The molecule possesses two different halogen atoms, an iodide and a bromide. The C-I bond is significantly weaker and more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond.[5] The primary goal is to achieve selective coupling at the C-I position without disturbing the C-Br bond, which may be used for subsequent transformations.
-
Steric Hindrance: The iodine atom is positioned at the C2 position, flanked by a methyl group at C1 and a bromine atom at C3. This steric congestion can hinder the approach of the bulky palladium catalyst, potentially slowing down the rate-determining oxidative addition step and requiring careful ligand selection.[6]
-
Side Reactions: Like all Sonogashira couplings, this reaction is susceptible to side reactions, most notably the oxidative homocoupling of the terminal alkyne partner (Glaser coupling), which is often promoted by the copper co-catalyst in the presence of oxygen.[1][4]
This guide will provide a systematic approach to overcoming these challenges by focusing on the strategic selection of the base and the phosphine ligand.
Frequently Asked Questions (FAQs)
Q1: My reaction is not working at all. Where do I start troubleshooting?
A1: A complete lack of conversion usually points to a fundamental issue with one of the core components of the catalytic system.
-
Reagent Purity: Verify the purity of your solvent, base, and alkyne. Water and other protic impurities can interfere with the catalytic cycle. Amines used as bases should be distilled if they are old.
-
Inert Atmosphere: The Sonogashira reaction, particularly the Pd(0) catalyst and the copper(I) acetylide intermediates, is sensitive to oxygen.[1][4] Ensure your reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and maintained under an inert atmosphere.
Q2: I'm seeing significant formation of a byproduct from my alkyne coupling with itself. What is this and how do I stop it?
A2: You are observing Glaser homocoupling, a classic side reaction in Sonogashira couplings.[4] This is an oxidative dimerization of your terminal alkyne, which is catalyzed by the copper(I) salt in the presence of oxygen.[1]
Mitigation Strategies:
-
Rigorous Degassing: The most critical step is to exclude oxygen from your reaction vessel. Use a robust inert gas technique.
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol.[7] These reactions often require a more reactive ligand/palladium system and may need slightly higher temperatures, but they completely eliminate the primary pathway for Glaser coupling.
-
Slow Addition: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
Q3: The reaction is sluggish and gives low yields. How can I increase the reaction rate and conversion?
A3: Sluggishness in this specific reaction is often due to the steric hindrance around the C-I bond. The choice of ligand is paramount.
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may be too bulky to efficiently coordinate to the palladium center and facilitate oxidative addition at the sterically encumbered site. Switch to a more effective ligand. Electron-rich and bulky phosphine ligands are known to accelerate the rate of oxidative addition.[5] Consider ligands like tri-tert-butylphosphine (P(t-Bu)₃) or rationally designed biaryl phosphine ligands (e.g., XPhos, SPhos) which are made for challenging couplings.
-
Base Selection: The base plays a crucial role. If you are using a weak inorganic base like K₂CO₃, the deprotonation of the alkyne might be slow. An organic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often more effective as it can also act as a solvent.[1] However, ensure the amine is not too sterically hindered itself.[1]
Troubleshooting and Optimization Workflow
This workflow provides a logical path from a common experimental problem to a viable solution, focusing on base and ligand optimization.
Caption: Troubleshooting Decision Tree for Sonogashira Coupling.
Experimental Optimization Protocols
Protocol 1: Base Screening
Objective: To identify the most effective base for the coupling reaction while keeping the catalyst, ligand, and solvent constant.
Setup:
-
Reactants: this compound (1.0 equiv), Terminal Alkyne (1.2 equiv).
-
Catalyst System: PdCl₂(PPh₃)₂ (2 mol %), CuI (4 mol %).
-
Ligand: PPh₃ (4 mol %).
-
Solvent: Toluene/Amine (4:1 v/v), 0.1 M concentration relative to the aryl halide.
-
Temperature: 50 °C.
Procedure:
-
To four separate, oven-dried reaction vials equipped with stir bars, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Seal the vials with septa and purge with argon for 15 minutes.
-
Add the degassed toluene via syringe.
-
Add the respective base to each vial as detailed in the table below.
-
Add the terminal alkyne to each vial.
-
Place the vials in a pre-heated block at 50 °C and stir for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
| Vial | Base (3.0 equiv) | Rationale | Expected Outcome |
| 1 | Triethylamine (TEA) | Standard, widely used amine base.[1] | Moderate to good yield, serves as a baseline. |
| 2 | DIPEA | Bulkier amine, less nucleophilic. Can sometimes prevent side reactions. | May give cleaner reaction but could be slower. |
| 3 | K₂CO₃ | Inorganic base, useful if amines interfere. Often requires a polar co-solvent. | Potentially slower reaction rate. |
| 4 | Cs₂CO₃ | Stronger inorganic base, highly effective in many cross-couplings. | Often provides higher yields than other inorganic bases. |
Protocol 2: Ligand Screening
Objective: To evaluate the effect of different phosphine ligands on reaction efficiency, especially to overcome steric hindrance.
Setup:
-
Reactants: this compound (1.0 equiv), Terminal Alkyne (1.2 equiv).
-
Catalyst System: Pd₂(dba)₃ (1 mol %), CuI (4 mol %).
-
Base: Use the best-performing base from Protocol 1 (e.g., TEA).
-
Solvent: Toluene/TEA (4:1 v/v), 0.1 M.
-
Temperature: 50 °C.
Procedure:
-
Follow the same setup procedure as in Protocol 1, but use Pd₂(dba)₃ as the palladium source and add the respective ligand to each vial. The Pd:Ligand ratio should be 1:2.
-
Monitor the reactions and analyze the results.
| Vial | Ligand (2 mol %) | Rationale | Expected Outcome |
| 1 | PPh₃ | Standard baseline ligand.[5] | May show low conversion due to steric clash. |
| 2 | P(t-Bu)₃ | Very bulky and electron-rich, excellent for accelerating oxidative addition.[5][6] | High potential for increased rate and yield. |
| 3 | XPhos | A Buchwald biaryl phosphine ligand designed for sterically demanding substrates. | Excellent candidate for high conversion. |
| 4 | dppf | A bidentate ligand, can sometimes offer different stability and reactivity profiles.[5] | May provide good stability to the catalyst. |
Mechanistic Considerations: The "Why" Behind the Optimization
Understanding the catalytic cycle is crucial for rational troubleshooting. The Sonogashira coupling proceeds via two interconnected cycles: a palladium cycle and a copper cycle.
Caption: The Sonogashira Catalytic Cycle.
-
Role of the Ligand: The ligand (L) stabilizes the palladium catalyst. For this compound, the "Oxidative Addition" step is often rate-limiting due to sterics. Bulky, electron-donating ligands (like P(t-Bu)₃) increase the electron density on the Pd(0) center, promoting its insertion into the C-I bond and accelerating this crucial step.[5]
-
Role of the Base: The base has two primary functions: 1) It deprotonates the terminal alkyne (H-C≡CR) to make it a better nucleophile, facilitating the formation of the copper acetylide intermediate.[1] 2) It neutralizes the HI that is generated during the catalytic cycle. A stronger base can increase the concentration of the active copper acetylide, leading to a faster transmetalation step.
By systematically optimizing these two key parameters, you can develop a robust and high-yielding protocol for the selective Sonogashira coupling of this challenging substrate.
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
Amengual, R., Michelet, V., & Genêt, J. P. (2002). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines . The Journal of Organic Chemistry, 67(21), 7283–7299. Available at: [Link]
-
Shaikh, I. R., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . Catalysts, 10(4), 443. Available at: [Link]
-
Pravst, I. (2021). Copper-free Sonogashira cross-coupling reactions: an overview . RSC Advances, 11(13), 7438-7464. Available at: [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Navigating the Challenges of a Sterically Congested Building Block: A Technical Guide for 3-Bromo-5-fluoro-2-iodotoluene
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Bromo-5-fluoro-2-iodotoluene. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you successfully incorporate this versatile yet sterically demanding building block into your synthetic workflows. As Senior Application Scientists, we understand the nuances of working with complex molecules and have curated this resource to address the specific challenges you may encounter.
Understanding the Molecule: Reactivity and Steric Hindrance
This compound is a polysubstituted aromatic compound with three distinct halogen atoms, each offering a potential handle for functionalization. The key to unlocking its synthetic potential lies in understanding the interplay of steric and electronic effects governed by its substitution pattern. The iodine at the C2 position is the most reactive site for common cross-coupling reactions due to the weaker C-I bond compared to the C-Br bond. However, the flanking methyl group at the C1 position and the bromine atom at the C3 position create significant steric hindrance around this primary reactive site. This steric congestion can impede the approach of bulky reagents and catalyst complexes, often leading to sluggish reactions or low yields. The fluorine atom at the C5 position, while having a smaller steric footprint, exerts a strong electron-withdrawing inductive effect, influencing the overall electronic nature of the aromatic ring.
This guide will provide you with the knowledge and practical strategies to overcome these challenges and effectively utilize this compound in your research.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific problems you may encounter during your experiments with this compound, providing detailed, step-by-step solutions and the scientific reasoning behind them.
Question 1: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in Suzuki-Miyaura couplings with this substrate are most commonly attributed to the significant steric hindrance around the reactive C-I bond. The bulky methyl and bromo substituents impede the oxidative addition step of the catalytic cycle. Here is a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand Selection is Critical:
-
Initial Recommendation: Start with a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃.
-
Ligand Choice: The choice of phosphine ligand is paramount. For sterically hindered substrates, bulky and electron-rich monophosphine ligands from the Buchwald or Hartwig classes are often superior. These ligands promote the formation of monoligated palladium(0) species, which are less sterically encumbered and more reactive in the oxidative addition step.
-
Recommended Ligands to Screen:
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine): Excellent for many challenging couplings.
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective ligand for sterically demanding substrates.
-
RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides good results when others fail.
-
-
2. Optimizing Reaction Conditions:
-
Base Selection: The choice of base is crucial for the transmetalation step. A moderately strong base is typically required.
-
Recommended Bases: K₃PO₄ or Cs₂CO₃ are often effective. In some cases, fluoride sources like CsF can be beneficial as they can activate the boronic acid.[1]
-
-
Solvent System: The solvent must be able to dissolve all reactants and be stable at the required temperature.
-
Recommended Solvents: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are good starting points. The addition of a small amount of water can sometimes be beneficial for the dissolution of the base and to facilitate the catalytic cycle.
-
-
Temperature and Reaction Time: Due to the steric hindrance, higher reaction temperatures (e.g., 80-110 °C) and longer reaction times (12-24 hours) are often necessary. Monitor the reaction progress by TLC or GC-MS to determine the optimal time.
3. Reagent Quality:
-
Ensure your boronic acid is of high purity and that your solvent is anhydrous and degassed to prevent catalyst deactivation.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A stepwise approach to troubleshooting low yields.
Question 2: I am attempting a Sonogashira coupling with this compound and I am getting a mixture of the desired product and a significant amount of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
Answer:
Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when using a copper(I) co-catalyst. Here’s how to address this issue:
1. Copper-Free Sonogashira Conditions:
-
The most effective way to eliminate Glaser coupling is to perform the reaction under copper-free conditions.[2] This often requires a more active palladium catalyst system and a suitable base.
-
Recommended Catalyst/Ligand: Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos, SPhos).
-
Recommended Base: A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.
-
2. Careful Control of Reaction Conditions (if using Copper):
-
If you must use a copper co-catalyst (e.g., CuI), minimizing its concentration can help reduce homocoupling.
-
Ensure rigorous exclusion of oxygen from the reaction mixture, as oxygen promotes the oxidative homocoupling of the alkyne. This can be achieved by thoroughly degassing your solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
3. Order of Addition:
-
Add the terminal alkyne slowly to the reaction mixture containing the aryl halide and the catalyst. This helps to keep the concentration of the free alkyne low, disfavoring the homocoupling pathway.
Question 3: I am trying to perform a halogen-metal exchange on this compound to generate an organolithium species, but I am getting a complex mixture of products. What is going wrong?
Answer:
Selective halogen-metal exchange on polyhalogenated aromatics can be challenging. With this compound, you have two potential sites for exchange: the C-I bond and the C-Br bond.
-
Kinetic vs. Thermodynamic Control: At low temperatures (typically -78 °C or lower), the halogen-metal exchange is kinetically controlled and will preferentially occur at the more reactive C-I bond.[3] However, if the temperature is allowed to rise, equilibration can occur, leading to a mixture of organolithium species.
-
Choice of Organolithium Reagent:
-
n-Butyllithium (n-BuLi): This is a common choice, but it can sometimes be too reactive, leading to side reactions.
-
tert-Butyllithium (t-BuLi): Often more effective for halogen-metal exchange at low temperatures.
-
-
Directed ortho-Metalation as a Competing Pathway: The fluorine atom can act as a directing group for ortho-lithiation (deprotonation of an adjacent C-H bond).[4] While the C-H bond ortho to the fluorine is also adjacent to the bromine, this pathway is generally slower than the halogen-metal exchange at the C-I bond, especially at very low temperatures.
-
Recommendations for Selectivity:
-
Use t-BuLi at a very low temperature (e.g., -100 °C) in a non-polar solvent like THF or diethyl ether.
-
Add the organolithium reagent slowly to a solution of the substrate.
-
Trap the resulting organolithium species with your desired electrophile at the low temperature before allowing the reaction to warm up.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound for palladium-catalyzed cross-coupling reactions?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F. Therefore, the C-I bond at the C2 position is significantly more reactive than the C-Br bond at the C3 position. This allows for selective functionalization at the C2 position while leaving the C-Br bond intact for subsequent transformations.
Q2: Can I perform a selective cross-coupling at the C-Br position?
A2: Achieving selective cross-coupling at the C-Br position in the presence of the more reactive C-I bond is challenging with standard palladium catalysts. It would typically require prior functionalization of the C-I position.
Q3: What are the best starting conditions for a Suzuki-Miyaura coupling with this substrate?
A3: A good starting point would be:
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: SPhos (4-10 mol%)
-
Base: K₃PO₄ (2-3 equivalents)
-
Solvent: 1,4-Dioxane/H₂O (e.g., 10:1 ratio)
-
Temperature: 100 °C
-
Atmosphere: Inert (Argon or Nitrogen)
Q4: How does the fluorine substituent influence the reactivity?
A4: The fluorine atom has a dual effect. Its strong electron-withdrawing inductive effect can make the aryl halide more susceptible to oxidative addition.[5] Additionally, it can act as a directing group in certain reactions like ortho-lithiation.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for different boronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in anhydrous 1,4-dioxane (to make a solution of approximately 0.1 M in the substrate).
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add degassed deionized water (1/10th of the volume of 1,4-dioxane).
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Steric Hindrance and Workflow
Caption: Steric crowding around the reactive iodine atom.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Snieckus, V. (n.d.). Directed (ortho) Metallation. Retrieved from a University of Alberta lecture slide.
- Li, W., et al. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 3(4), 101833.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 17(8), 2492-2503.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
- Mateos, C., et al. (2021). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 25(9), 1936-1954.
- Knochel, P., et al. (2006). Optimization for palladium-catalyzed cross-coupling reaction of racemic secondary alkylzinc reagent syn-4a.
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(19), 11946-12033.
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Al-Zoubi, R. M. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]
- Process for the preparation of 3-bromo-4-fluorotoluene. (1983). CA1144947A.
- Leitch, D. C., et al. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal.
- Li, W., et al. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 3(4), 101833.
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Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]
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Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
- Liu, Y., et al. (2024). Palladium-Catalyzed Enantioselective Multicomponent Cross-Coupling of Trisubstituted Olefins. Journal of the American Chemical Society.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Sarpong, R., et al. (2019). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science, 10(30), 7173-7177.
- Ali, M. A., & Ismail, R. (2023). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 13(5), 3245-3263.
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ResearchGate. (n.d.). Computational study of polyhomologation: understanding reactivity with B, Al, and Ga. Retrieved from [Link]
- Li, J., et al. (2016). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry, 14(2), 556-564.
- Liu, P. (2021). Computational Studies of Transition Metal-Catalyzed Olefin Functionalization and Cross-Coupling Reactions. D-Scholarship@Pitt.
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Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
- Shinokubo, H., & Oshima, K. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling.
- Al-Zoubi, R. M., et al. (2018). Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline. Journal of Heterocyclic Chemistry, 55(1), 159-165.
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Lipshutz, B. (2023). Palladium-catalysed cross coupling reactions: what's in the future? [Video]. YouTube. Retrieved from [Link]
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Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
- Palesch, J. J., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 119-125.
- We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. (n.d.). [PDF document].
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ResearchGate. (n.d.). Screening results of Sonogashira cross coupling reactions between 44 alkynes and a modified 14-mer oligonucleotide with a p-iodo-phenyl moiety. Retrieved from [Link]
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.
- Gouverneur, V., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
- Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
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Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
- Kappe, C. O. (2012). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 17(11), 13263-13291.
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Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
- Fu, G. C., & Netherton, M. R. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
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ResearchGate. (n.d.). Investigation of conditions for the cross coupling. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-chloro-2-iodobenzoic acid. Retrieved from [Link]
- Fu, G. C., & Netherton, M. R. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed.
-
ResearchGate. (n.d.). Modification of flavones 1 a,b in Suzuki-Miyaura reaction. Retrieved from [Link]
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purification of 3-Bromo-5-fluoro-2-iodotoluene reaction products from byproducts
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 3-Bromo-5-fluoro-2-iodotoluene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile halogenated building block. The inherent challenges in synthesizing this compound often lead to a complex mixture of regioisomers and other byproducts. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve high purity for your downstream applications.
Section 1: Understanding the Impurity Profile (FAQs)
A successful purification strategy begins with understanding the potential impurities in your crude reaction mixture. The synthetic route heavily influences the byproduct profile.
Q1: What are the most common byproducts I should expect when synthesizing this compound?
A: The impurity profile is dominated by regioisomers formed during the electrophilic halogenation steps. The directing effects of the methyl, fluoro, and bromo substituents on the toluene ring are often not perfectly selective.
-
Isomeric Byproducts: The most common impurities are other isomers of bromo-fluoro-iodotoluene. Depending on the order of halogenation, you may find isomers where the iodine or bromine is in a different position. For example, if you are iodinating 3-bromo-5-fluorotoluene, you may get minor products from iodination at other positions. The separation of these isomers is often the primary purification challenge.[1][2]
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials, such as 3-bromo-5-fluorotoluene or 2-iodo-3-bromo-5-fluorotoluene precursors.
-
Over-Halogenated Species: Aggressive reaction conditions can lead to the formation of di-iodinated or di-brominated toluenes.
-
Protodeiodinated/Protodebrominated Byproducts: Under certain conditions, particularly during workup or if the reaction is run for extended periods at high temperatures, you may lose an iodine or bromine atom, resulting in bromo-fluorotoluene or fluoro-iodotoluene species.
Q2: How can I get a quick preliminary assessment of my crude product's purity before attempting a large-scale purification?
A: A combination of Thin Layer Chromatography (TLC) and crude ¹H NMR is highly effective.
-
TLC Analysis: Run a TLC of your crude material in a few different solvent systems (e.g., 95:5 Hexane:Ethyl Acetate, 98:2 Hexane:Dichloromethane, and 100% Toluene). This will give you a visual representation of the number of components in your mixture. The ideal TLC will show good separation between your target spot and the impurities, with your product having an Rf value of approximately 0.3.[3]
-
Crude ¹H NMR: Dissolve a small sample of your crude product in CDCl₃. Even with overlapping peaks, you can often identify unreacted starting materials by their characteristic signals. The aromatic region will also give clues about the number of major isomeric species present. The presence of multiple distinct methyl singlets is a strong indicator of an isomeric mixture.
Section 2: Troubleshooting Purification by Flash Column Chromatography
Flash column chromatography is the most common method for purifying multi-gram quantities of this compound.[4]
Q3: My product is co-eluting with an impurity. What are the steps to resolve this?
A: Co-elution is the most frequent issue, especially with isomers that have very similar polarities. A systematic approach is required.
-
Re-evaluate Your Solvent System: The initial solvent system you chose based on TLC might not be optimal on the column. It is crucial to screen a variety of solvents to exploit different chemical interactions with the silica gel.
-
Principle of Causality: Separation on silica gel is based on polarity. However, different solvents provide different selectivity. Hexane/Ethyl Acetate is a standard system based on polarity. Toluene can be added to the mobile phase to disrupt pi-pi stacking interactions between your aromatic compounds and the silica, which can significantly alter the elution order and improve the separation of isomers.[5] Dichloromethane offers a different dipole interaction compared to ethyl acetate and can also be effective.[3]
-
-
Use a Shallow Gradient: If you are using gradient elution, make the gradient shallower around the elution point of your compound. For example, instead of going from 2% to 10% Ethyl Acetate in Hexane over 10 column volumes (CV), try going from 2% to 5% over 15 CV. This increases the resolution between closely eluting compounds.[6]
-
Reduce the Load: Overloading the column is a common cause of poor separation. As a rule of thumb, for a difficult separation, you should aim for a sample load of 1-2% of the silica gel mass (e.g., 1-2 g of crude product on a 100 g silica column).
-
Try Dry Loading: If your compound has poor solubility in the initial eluent, it can streak down the column. Adsorbing your crude product onto a small amount of silica gel and loading the resulting powder onto the top of the column (dry loading) ensures a tight application band and often improves resolution.
Table 1: Recommended Solvent Systems for TLC Screening
| Solvent System | Ratio (v/v) | Rationale |
|---|---|---|
| Hexanes / Ethyl Acetate | 98:2 to 90:10 | Standard polarity-based system. Good starting point.[3] |
| Hexanes / Dichloromethane | 99:1 to 95:5 | Offers different selectivity for halogenated compounds. |
| Toluene / Hexanes | 5:95 to 50:50 | Toluene can disrupt pi-stacking, aiding isomer separation.[4][5] |
| Toluene / Ethyl Acetate | 99:1 to 95:5 | A more polar system involving toluene for stubborn separations. |
Workflow for Troubleshooting Co-elution
Caption: Troubleshooting flowchart for co-eluting compounds.
Q4: My product is streaking badly on the column. What can I do?
A: Streaking is typically caused by poor solubility or interactions with the stationary phase.
-
Solubility Issue: As mentioned, use the dry loading technique. Dissolve your crude material in a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then loaded onto the column.
-
Acidic/Basic Impurities: Trace acidic or basic impurities in your crude mixture can interact strongly with the silica, causing streaking. Adding a very small amount of a modifier to your eluent, like 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds, can sometimes resolve this. However, be cautious as this can affect your product's stability.[3]
Section 3: Purification by Crystallization
If your this compound is a solid, crystallization can be an excellent and scalable method to achieve very high purity.
Q5: How do I find a good solvent or solvent system for crystallization?
A: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Single Solvent Screening: Place a small amount of your partially purified material (e.g., 20-30 mg) into several test tubes. Add a single solvent (e.g., methanol, ethanol, isopropanol, hexanes, ethyl acetate) dropwise to each tube at room temperature until the solid just dissolves. If it dissolves readily at room temperature, that solvent is too good and should be considered as the "soluble" component of a two-solvent system.
-
Two-Solvent System: The best approach is often a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., dichloromethane or ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (an anti-solvent in which it is insoluble, e.g., hexanes or pentane) dropwise until the solution becomes cloudy (the cloud point). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[7]
Q6: My compound is "oiling out" instead of forming crystals. What should I do?
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid (or the melting point of the impure mixture).
-
Reduce Cooling Rate: The most common cause is cooling the solution too quickly. Allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels, before moving it to a colder environment like a refrigerator.[8]
-
Lower the Initial Concentration: Try using a slightly larger volume of solvent to dissolve your compound. A more dilute solution is less likely to become highly supersaturated.
-
Induce Crystallization: If the solution is cool and no crystals have formed, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[8] Seeding with a previously obtained pure crystal can also be very effective.
Section 4: Purity Assessment and Characterization
Verifying the purity and identity of your final product is a critical step.
Q7: How can I definitively confirm the purity of my final product is >98%?
A: While HPLC and GC can provide purity data, Quantitative NMR (qNMR) is an exceptionally powerful and accurate method.[9]
-
Principle of qNMR: By adding a certified internal standard of known purity and concentration to your sample, you can directly and accurately determine the absolute purity of your target compound by integrating the respective NMR signals.[10] This method is orthogonal to chromatography and is not affected by non-volatile, non-NMR-active impurities (like inorganic salts).[9]
Q8: What are the key NMR signals to confirm the structure of this compound?
A: The combination of ¹H and ¹⁹F NMR is essential.
-
¹H NMR (in CDCl₃):
-
You should expect a singlet for the methyl (CH₃) group, likely around 2.4-2.6 ppm.
-
The aromatic region will show two protons. Due to coupling with the fluorine atom, they will appear as doublets or doublet of doublets. The specific coupling constants (J-values) will confirm their positions relative to the fluorine.
-
-
¹⁹F NMR (in CDCl₃):
-
You will see a single resonance for the fluorine atom. The coupling pattern of this signal will be a triplet or a doublet of doublets due to coupling with the two aromatic protons, confirming the substitution pattern.
-
Section 5: Protocols and Workflows
Protocol 1: Step-by-Step Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system where the product Rf is ~0.3 and is well-separated from impurities. For this compound, a good starting point is 2-5% Ethyl Acetate in Hexanes.
-
Column Packing: Select an appropriate size column. Pack it with silica gel, either as a slurry in the initial eluent or dry, followed by careful wetting and flushing with the eluent.
-
Sample Loading: Prepare your crude sample. For optimal results, use the dry loading method described in Q4.
-
Elution: Begin elution with the weak solvent mixture (e.g., 2% EtOAc/Hex). If using a gradient, slowly increase the polarity.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions.
-
Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain only the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product. If toluene was used in the eluent, it may be necessary to co-evaporate with a lower-boiling solvent like hexanes to remove it completely.[6]
General Purification and Analysis Workflow
Caption: General workflow from crude product to final analysis.
References
- Process for the preparation of 3-bromo-4-fluorotoluene.
- 3-bromo-4-aminotoluene. Organic Syntheses Procedure.
- Prepare the method for 5-iodo-2-bromobenzyl alcohol.
- 3-Bromo-5-chloro-2-iodotoluene. PubChem.
- Synthetic method of 2-bromo-5-iodotoluene.
- This compound 96%. AChemBlock.
- Halogen-Free Purification of Low-Solubility Compounds in Supersaturated Liquid Chromatography Using Monolithic Silica. ACS Sustainable Chemistry & Engineering.
- Process for preparing meta-halotoluene.
- Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane.
- Guide for crystalliz
- Successful flash chrom
- Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
- The total number of isomeric bromo-chloro-fluoro-iodo propadiene is. Vedantu.
- Purification: How to Run a Flash Column. University of Rochester Department of Chemistry.
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- Separation of xylene isomers by crystallization and distillation.
- Separation of 2-Chloro, 4-Fluorotoluene to its isomer.
- Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. MDPI.
- Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting arom
- Crystalliz
- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies.
- Purification of Organic Compounds by Flash Column Chrom
- Advances in Chemical Purity Assignment | qNMR Workshop. YouTube.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
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- 1. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]
- 2. The total number of isomeric bromochlorofluoro iodo class 12 chemistry CBSE [vedantu.com]
- 3. Purification [chem.rochester.edu]
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- 5. reddit.com [reddit.com]
- 6. orgsyn.org [orgsyn.org]
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- 8. youtube.com [youtube.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: NMR-Based Impurity Identification for 3-Bromo-5-fluoro-2-iodotoluene Derivatives
Welcome to the technical support guide for the analysis of 3-Bromo-5-fluoro-2-iodotoluene and its derivatives. This resource is designed for researchers, chemists, and quality control professionals who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and impurity profiling. Given the complex substitution pattern of this halogenated aromatic building block, a thorough understanding of NMR is critical to ensure the quality and purity of materials used in pharmaceutical development and manufacturing.
This guide provides a structured approach, combining foundational knowledge with practical, field-tested troubleshooting advice to address common challenges encountered during the analysis of these complex molecules.
Section 1: Foundational NMR Data for this compound
Before identifying what is wrong with a sample, it is essential to have a firm grasp of what right looks like. The table below summarizes the expected NMR spectral data for the parent compound, this compound. Chemical shifts are influenced by solvent and concentration, but these ranges provide a solid baseline for analysis.[1]
Table 1: Predicted NMR Data for this compound in CDCl₃
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| ¹H NMR | -CH₃ | ~2.4 - 2.6 | s | N/A |
| H-4 | ~7.3 - 7.5 | dd | ³JH4-F5 ≈ 8-10 Hz, ⁴JH4-H6 ≈ 2-3 Hz | |
| H-6 | ~7.0 - 7.2 | dd | ⁵JH6-F5 ≈ 4-6 Hz, ⁴JH6-H4 ≈ 2-3 Hz | |
| ¹⁹F NMR | F-5 | ~(-110) - (-115) | dd | ³JF5-H4 ≈ 8-10 Hz, ⁵JF5-H6 ≈ 4-6 Hz |
| ¹³C NMR | -CH₃ | ~25 - 30 | q | N/A |
| C-1 | ~140 - 145 | m | Complex due to C-F and C-H couplings | |
| C-2 (I) | ~95 - 100 | m | Complex due to C-F coupling | |
| C-3 (Br) | ~115 - 120 | d | ²JC3-F5 | |
| C-4 | ~130 - 135 | d | ³JC4-F5 | |
| C-5 (F) | ~158 - 162 | d | ¹JC5-F5 ≈ 240-250 Hz | |
| C-6 | ~120 - 125 | d | ²JC6-F5 |
Note: The assignments and values are predictive and based on established principles of substituent effects on aromatic rings. Actual values should be confirmed with 2D NMR experiments.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should look for?
A1: Impurities in polyhalogenated aromatics often stem from incomplete reactions or side reactions.[2][3] Key impurities to watch for include:
-
Starting Materials: Unreacted precursors from the halogenation or toluene functionalization steps.
-
Regioisomers: Isomers with different substitution patterns on the aromatic ring, which can be difficult to separate chromatographically.[4]
-
Dehalogenated Species: Products where one of the halogens (often iodine, being the most labile) has been replaced by hydrogen.
-
Under- or Over-halogenated Species: Toluene rings with fewer or more halogen atoms than the target molecule.
Q2: How can ¹⁹F NMR be specifically useful for this analysis?
A2: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds for several reasons.[5][6]
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H, allowing for the detection of low-level impurities.
-
Wide Chemical Shift Range: The chemical shift of fluorine is extremely sensitive to its electronic environment.[7] A small change in the substitution pattern, such as a different regioisomer, will cause a significant and easily detectable shift in the ¹⁹F signal.
-
No Background Interference: Unlike ¹H NMR, where solvent and water signals can be problematic, the ¹⁹F spectral window is typically clean, making impurity peaks stand out.[5]
Q3: How can I definitively distinguish between regioisomers?
A3: Distinguishing regioisomers is a classic NMR challenge that relies on analyzing coupling constants and spatial correlations.[8]
-
¹H-¹H Coupling (COSY): The coupling pattern between the aromatic protons (H-4 and H-6 in the target molecule) is highly diagnostic. Different isomers will exhibit different ³J (ortho), ⁴J (meta), and ⁵J (para) coupling constants. A COSY experiment will clearly show which protons are coupled to each other.[9]
-
¹H-¹⁹F Couplings: The magnitude of coupling between protons and the fluorine atom depends on the number of bonds separating them. Ortho (³JH-F), meta (⁴JH-F), and para (⁵JH-F) couplings have characteristic ranges that can pinpoint the substitution pattern.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the most definitive experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away.[9] By observing the correlation from the methyl protons (-CH₃) to the specific aromatic carbons, you can unambiguously map out the connectivity of the entire molecule and any isomeric impurities.
Q4: My impurity is at a very low level. How can I increase my signal-to-noise ratio (S/N)?
A4: To detect and characterize low-level impurities, you need to maximize the S/N of your experiment.
-
Increase the Number of Scans: The S/N increases with the square root of the number of scans. Doubling your acquisition time (e.g., from 16 to 64 scans) will double your S/N.
-
Use a High-Field Spectrometer: Higher magnetic fields (e.g., 600 MHz vs. 300 MHz) provide greater signal dispersion and sensitivity.[10]
-
Use a Cryoprobe: If available, a cryogenically cooled probe can increase S/N by a factor of 3-4 compared to a standard room-temperature probe.
-
Optimize Sample Concentration: Ensure your sample is as concentrated as possible without causing solubility issues or signal broadening.[11]
Section 3: Troubleshooting Guide
This section addresses specific problems you might encounter during your NMR analysis.
Problem 1: I see unexpected peaks in the aromatic region of the ¹H NMR spectrum.
-
Possible Cause A: Regioisomeric Impurity.
-
Why it Happens: Synthetic routes for polysubstituted aromatics can often produce a mixture of isomers.[4]
-
Troubleshooting Steps:
-
Integrate: Determine the relative percentage of the impurity. This is crucial for reporting, as regulatory guidelines have specific thresholds for identification.[12][13]
-
Run ¹⁹F NMR: If the impurity contains fluorine, a corresponding signal will appear in the ¹⁹F spectrum. The chemical shift of this signal can provide immediate clues about its structure.[6]
-
Acquire a COSY Spectrum: This will reveal the proton-proton connectivity within the impurity, helping to define its spin system.[9]
-
Acquire an HMBC Spectrum: This is the key experiment to link the impurity's methyl group to its aromatic ring, confirming the isomeric structure.[14]
-
-
-
Possible Cause B: Residual Starting Material or Reagent.
-
Why it Happens: Incomplete reaction or insufficient purification.
-
Troubleshooting Steps:
-
Check the Synthesis Scheme: Compare the chemical shifts of the unknown peaks to the known spectra of all starting materials and reagents used in the synthesis.
-
Spiking Experiment: If a starting material is suspected, add a small amount of the pure starting material to the NMR tube and re-acquire the spectrum. If the impurity peak increases in intensity, its identity is confirmed.
-
-
-
Possible Cause C: Dehalogenated Impurity (e.g., 3-Bromo-5-fluorotoluene).
-
Why it Happens: Reductive cleavage of a C-I or C-Br bond during the reaction or workup.
-
Troubleshooting Steps:
-
Analyze the Multiplicity: A deiodinated impurity would replace the iodine at C-2 with a proton. This new proton would appear in the aromatic region and would couple to H-4 and the methyl group, changing the observed splitting patterns.
-
Use 2D NMR: A COSY spectrum would show a correlation between the new H-2 and H-4, while an HMBC would show a correlation from the methyl protons to the new C-2 carbon.
-
-
Problem 2: The aromatic signals are overlapping and difficult to interpret.
-
Possible Cause: Poor Spectral Resolution or Solvent Effects.
-
Why it Happens: The chemical shifts of the aromatic protons may be too close in the chosen solvent, leading to complex, second-order coupling patterns.[15]
-
Troubleshooting Steps:
-
Change the NMR Solvent: Switching from CDCl₃ to a different solvent like Benzene-d₆ or Acetone-d₆ can alter the chemical shifts of the protons and often resolve overlapping signals.[15] Aromatic solvents like Benzene-d₆ are particularly effective at inducing differential shifts.
-
Increase the Magnetic Field: Acquiring the spectrum on a higher-field instrument will increase the separation (in Hz) between coupled peaks, simplifying the spectrum and making it easier to interpret.
-
Run a 2D J-Resolved Experiment: This experiment separates chemical shifts on one axis and coupling constants on the other, which can help disentangle complex multiplets.
-
-
Problem 3: I can't get an accurate integration for my impurity peak.
-
Possible Cause: Poor Phasing, Baseline Distortion, or Signal Overlap.
-
Why it Happens: These are common spectral artifacts that can prevent the accurate measurement of peak areas.[11]
-
Troubleshooting Steps:
-
Careful Phasing and Baseline Correction: Manually adjust the phase and baseline of the spectrum to ensure that all peaks are properly aligned and start and end on a flat baseline.
-
Use Quantitative NMR (qNMR) Conditions: For accurate quantification, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak being integrated. This allows for complete relaxation of the nuclei between pulses, making the signal intensity directly proportional to the number of nuclei.[7]
-
Deconvolution: If peaks are partially overlapping, use the NMR processing software's deconvolution or peak-fitting function to mathematically separate the signals and calculate their individual areas.
-
-
Section 4: Visual Workflow for Impurity Identification
The following diagram outlines a logical workflow for identifying an unknown impurity in your sample.
Caption: A decision-making workflow for NMR-based impurity identification.
Section 5: Key Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Prep: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
Spectrometer Setup: Insert the sample, lock, and shim the magnetic field until the peak shape is sharp and symmetrical.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 5 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 16-64.
-
-
Processing: Apply Fourier transform, automatic phase correction, and baseline correction. Reference the TMS peak to 0.00 ppm.
Protocol 2: 2D HMBC for Structural Confirmation
-
Sample Prep: Use a slightly more concentrated sample if possible (~15-20 mg).
-
Spectrometer Setup: After acquiring a standard ¹H spectrum, use the same lock and shim values.
-
Acquisition Parameters:
-
Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf').
-
Spectral Width (F2, ¹H): Same as the ¹H spectrum.
-
Spectral Width (F1, ¹³C): ~200 ppm, centered around 100 ppm.
-
Long-Range Coupling Delay (D6): Set to optimize for a J-coupling of 8 Hz (typically ~62.5 ms). This is a good starting point for aromatic systems.[9]
-
Number of Scans: 8-16 per increment.
-
Number of Increments: 256-512 in the F1 dimension.
-
-
Processing: Apply 2D Fourier transform, phase correction in both dimensions, and baseline correction. Analyze the cross-peaks to establish long-range C-H connectivities.
References
-
MDPI. Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons. Available at: [Link].
-
Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link].
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Schaefer, T., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2600. Available at: [Link].
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University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link].
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Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link].
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International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link].
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Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link].
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Idris, A. M., & El-Yazbi, F. A. (2020). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 25(21), 5128. Available at: [Link].
-
University of Wisconsin-Madison, Chemistry Department. Troubleshooting Acquisition Related Problems - NMR. Available at: [Link].
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AZoM. Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). Available at: [Link].
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ResearchGate. (PDF) Halogenated Aromatic Compounds. Available at: [Link].
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ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Available at: [Link].
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Kwan, E. E. 2D NMR Problem Solving. Harvard University. Available at: [Link].
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ResearchGate. 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Available at: [Link].
-
Cobas, C., et al. (2021). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Information and Modeling, 61(11), 5515-5523. Available at: [Link].
-
AZoM. Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. (2015). Available at: [Link].
-
Foroozandeh, M., & Jeannerat, D. (2018). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 56(11), 1017-1033. Available at: [Link].
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Abdel-Shafy, H. I., & Mansour, M. S. M. (2016). A review on polycyclic aromatic hydrocarbons: Source, environmental impact, effect on human health and remediation. Egyptian Journal of Petroleum, 25(1), 107-123. Available at: [Link].
-
Royal Society of Chemistry. Nuclear Magnetic ResonanceVolume 51. (2025). Available at: [Link].
-
Danny Allwood. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link].
-
AIP Publishing. Analysis of the Proton NMR Spectrum of Toluene. Available at: [Link].
-
University of Gothenburg. Small molecule-NMR. (2023). Available at: [Link].
-
ChemHelp ASAP. (2019). distinguish between E2 regioisomers with NMR spectroscopy. YouTube. Available at: [Link].
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. Available at: [Link].
-
San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link].
-
University of Ottawa. 19Flourine NMR. Available at: [Link].
-
University of Calgary. H NMR Spectroscopy. Available at: [Link].
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available at: [Link].
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Chemistry LibreTexts. Polycyclic Aromatic Compounds. (2022). Available at: [Link].
- Gunther, H. (2013).
-
Reich, H. J. NMR exercises and their solutions. University of Wisconsin. Available at: [Link].
-
Science.gov. nmr hsqc hmbc: Topics by Science.gov. Available at: [Link].
-
Magritek. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Available at: [Link].
-
AZoM. NMR Techniques Relevant to Small Molecule Structure Elucidation. (2024). Available at: [Link].
-
Socha, A. M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(35), 9476-9486. Available at: [Link].
-
International Journal of Pharmaceutical Investigation. Impurity in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link].
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link].
-
Pharma International. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available at: [Link].
-
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available at: [Link].
-
CHE1C3Y. (2012). 19F NMR spectroscopy. YouTube. Available at: [Link].
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- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Troubleshooting [chem.rochester.edu]
Technical Support Center: Regioselective Functionalization of 3-Bromo-5-fluoro-2-iodotoluene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of 3-Bromo-5-fluoro-2-iodotoluene functionalization. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet challenging, building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
The core challenge with this compound lies in its three distinct halogen atoms, each offering a different reactivity profile. Achieving high regioselectivity is paramount for efficient synthesis and avoiding difficult-to-separate isomeric mixtures. This guide consolidates field-proven insights and foundational principles into a practical, Q&A-based format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental reactivity of this compound.
Q1: What is the expected order of reactivity for the halogen sites in palladium-catalyzed cross-coupling reactions?
A: The reactivity order is dictated by the carbon-halogen bond dissociation energy. For typical palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, the order is unequivocally: Iodine > Bromine >> Fluorine . The C-I bond is the weakest and most susceptible to oxidative addition by a Pd(0) catalyst, making it the primary site for functionalization under mild conditions.[1][2] The C-Br bond is significantly stronger and generally requires more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to react. The C-F bond is typically inert to these conditions.
Q2: How can I ensure I am selectively functionalizing only the C-I bond?
A: The key is to use mild and carefully controlled reaction conditions. For a Suzuki-Miyaura coupling, this typically involves using a highly active palladium catalyst (e.g., one with a bulky biarylphosphine ligand) at or slightly above room temperature.[2] By keeping the thermal energy of the system low, you avoid overcoming the higher activation energy required for the oxidative addition into the C-Br bond. Monitoring the reaction closely and stopping it upon consumption of the starting material is also crucial.
Q3: Is it possible to functionalize the C-Br bond while leaving the C-I bond untouched?
A: This is extremely challenging and generally not feasible using standard palladium-catalyzed cross-coupling methods due to the inherent reactivity order (I > Br). However, it might be conceptually possible through a multi-step sequence involving protection of the iodo position, but such routes are often synthetically inefficient. A more practical approach is to first functionalize the iodo position and then target the bromo position in a subsequent step under more vigorous conditions.
Q4: What is the primary role of the fluorine atom in these reactions?
A: The fluorine atom serves two main purposes. First, it is a powerful electron-withdrawing group, which modifies the electronics of the aromatic ring and can influence reaction rates. Second, and more strategically, it can act as a directed metalation group (DMG) .[3] In the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the fluorine atom can direct deprotonation of the adjacent ortho proton (at C-6), allowing for the introduction of an electrophile at that position. This provides a synthetic route that is orthogonal to palladium catalysis.
Q5: Can I form a Grignard reagent from this molecule? Which halogen will react?
A: Yes, a Grignard reagent can be formed. The C-I bond is the most likely to undergo oxidative addition with magnesium metal.[4][5] However, selectivity can be an issue, and a mixture of Grignard reagents (reacting at C-I and C-Br) or Wurtz coupling side products may form. A more selective method for generating an organometallic species at the C-2 position is to use a halogen-metal exchange reaction, for instance with isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), at low temperatures. This reagent combination is known to selectively exchange with aryl iodides in the presence of aryl bromides.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the functionalization of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Poor Regioselectivity in Pd-Coupling (Product mixture from reaction at both C-I and C-Br sites) | 1. Reaction Temperature is Too High: Excess thermal energy is overcoming the activation barrier for C-Br bond insertion.2. Prolonged Reaction Time: After the C-I reaction is complete, the C-Br bond may begin to react.3. Catalyst is Too Reactive/Unselective: The chosen catalyst/ligand system does not sufficiently differentiate between the two halogens. | 1. Lower the Temperature: Start reactions at room temperature and only gently warm if necessary. The goal is to find the minimum temperature for efficient C-I coupling.2. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material and stop the reaction immediately once it is complete.3. Screen Catalysts/Ligands: Test different phosphine ligands. Often, bulky electron-rich ligands can promote the desired reaction at lower temperatures.[6] |
| 2. Complete Failure of Grignard Formation (No consumption of starting material) | 1. Inactive Magnesium: The surface of the magnesium turnings is oxidized.2. Presence of Water: Solvents, glassware, or the starting material are not rigorously dry.3. Inhibitors: Impurities in the starting material may be quenching the reaction. | 1. Activate the Magnesium: Gently crush the Mg turnings under an inert atmosphere or add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[5]2. Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents (e.g., THF, Et₂O).3. Purify Starting Material: If necessary, purify the this compound by column chromatography or distillation. |
| 3. Low Yield in Suzuki-Miyaura Coupling at C-I (Incomplete conversion or significant side products) | 1. Inefficient Transmetalation: The base may be too weak or poorly soluble to effectively activate the boronic acid.[7]2. Boronic Acid Decomposition: The boronic acid or its ester may be hydrolyzing or forming inactive boroxines.3. Catalyst Deactivation: The iodide byproduct can sometimes act as a catalyst inhibitor in C-N coupling, and similar effects can be seen in C-C coupling.[2] | 1. Optimize Base and Solvent: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) is appropriate for the chosen base.[8]2. Check Boronic Acid Quality: Use fresh, high-quality boronic acid or a more stable boronate ester (e.g., pinacol ester).3. Degas Thoroughly: Purge the reaction mixture with argon or nitrogen to remove oxygen, which can degrade both the catalyst and the boronic acid. |
| 4. Failure of Directed ortho-Lithiation (DoM) (Starting material recovered after quench) | 1. Temperature Too High: The aryllithium intermediate is unstable at higher temperatures and may decompose.[9][10]2. Incorrect Base: A nucleophilic base like n-BuLi may add to the ring or react with other functional groups instead of deprotonating.3. Premature Quench: The electrophile is added before deprotonation is complete. | 1. Maintain Strict Low Temperature: Conduct the lithiation at -78 °C (dry ice/acetone bath) throughout the base addition and stirring time.2. Use a Non-Nucleophilic Base: Employ a hindered amide base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP).[10]3. Allow Sufficient Time for Deprotonation: Let the reaction stir for at least 1-2 hours at -78 °C after base addition before introducing the electrophile. |
Section 3: Data & Workflow Visualizations
Decision Framework for Regioselective Functionalization
Choosing the correct synthetic strategy is critical. The following diagram outlines a decision-making process based on the desired position of functionalization.
Caption: Decision tree for selecting a regioselective functionalization strategy.
Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling
When a reaction fails, a systematic approach to troubleshooting is essential.
Caption: Systematic troubleshooting workflow for a failed Suzuki-Miyaura coupling.
Section 4: Recommended Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 (Iodo) Position
This protocol is designed for high selectivity towards the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.02-0.05 equiv) or Pd₂(dba)₃ with a suitable phosphine ligand
-
K₂CO₃ (2.0-3.0 equiv), aqueous solution (e.g., 2M)
-
1,4-Dioxane or Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask, add this compound and the arylboronic acid.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (e.g., 1,4-Dioxane) and the aqueous base solution.
-
Thoroughly degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Stir the reaction mixture at room temperature (or heat gently to 40-50 °C if necessary).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Note: The use of a mild base like K₂CO₃ and low reaction temperatures are key to preventing the activation of the C-Br bond, thus ensuring high regioselectivity.[8][11]
Protocol 2: Selective Sonogashira Coupling at the C-2 (Iodo) Position
This protocol allows for the selective installation of an alkyne group at the iodo position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv) or PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
A suitable amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)), degassed
-
Anhydrous THF or DMF, degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality Note: The Sonogashira reaction is typically very efficient for aryl iodides even at room temperature. The copper(I) cocatalyst greatly accelerates the reaction, allowing for mild conditions that preserve the C-Br bond.[12][13]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Understanding the mechanism is key to troubleshooting.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8]
Section 5: References
-
Genchel, V. G. & Zaikin, V. G. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC NIH.
-
PubChem. This compound. PubChem.
-
AChemBlock. This compound 96%. AChemBlock.
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
-
Wikipedia. Directed ortho metalation. Wikipedia.
-
Wikipedia. Grignard reagent. Wikipedia.
-
Chotana, G. A., et al. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. NIH.
-
Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
-
The Organic Chemistry Tutor. Grignard Reagent Reaction Mechanism. YouTube.
-
Flow Chemistry. Sonogashira Coupling. Flow Chemistry.
-
DSpace@MIT. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. DSpace@MIT.
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- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Polyhalogenated Aromatics
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding catalyst deactivation in cross-coupling reactions with polyhalogenated aromatic substrates. The complexities of achieving selective C-C and C-N bond formations on these challenging substrates often lead to catalyst-related issues that can hinder reaction efficiency and product yield. This resource aims to equip you with the knowledge to diagnose, overcome, and prevent these common problems.
Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
This section is structured to help you identify the root cause of your experimental issues based on observable symptoms. Each problem is followed by potential causes linked to catalyst deactivation and actionable, step-by-step protocols to resolve the issue.
Problem 1: Low or No Conversion of Starting Material
You observe a significant amount of unreacted polyhalogenated aromatic starting material, even after extended reaction times.
Potential Cause A: Catalyst Poisoning
Impurities in reagents or solvents can bind to the active metal center of the catalyst, rendering it inactive.[1] This is a common issue, as even trace amounts of substances like sulfur or unpurified reagents can halt the catalytic cycle.[2]
Troubleshooting Protocol:
-
Reagent and Solvent Purification: Ensure all solvents are freshly distilled and reagents are of the highest purity available. Feedstocks should be purified using techniques like adsorption or distillation to remove potential poisons.[1]
-
Inert Atmosphere: Meticulously degas all solvents and reagents with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.[3] Assemble the reaction under a strict inert atmosphere to prevent oxygen from deactivating the catalyst.[4]
-
Additive Screening: In some cases, additives can mitigate poisoning. For instance, in Negishi couplings, lithium halides (e.g., LiBr) can counteract the inhibitory effects of zinc salts that might otherwise poison the palladium catalyst.[5]
Potential Cause B: Inefficient Pre-catalyst Activation or Catalyst Decomposition
The active catalytic species (typically Pd(0)) is not being generated efficiently from the pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), or it is decomposing into inactive palladium black.
Troubleshooting Protocol:
-
Choice of Pre-catalyst and Ligand: For challenging substrates like aryl chlorides, more reactive pre-catalysts such as (NHC)Pd(allyl)Cl complexes or those incorporating sterically hindered Buchwald-type ligands may be necessary to facilitate the generation of the active catalyst.[4][6]
-
Ligand-to-Metal Ratio: The ratio of ligand to palladium is crucial. An insufficient amount of ligand can lead to catalyst aggregation, while an excess can sometimes inhibit the reaction. A common starting point is a 1:1 to 2:1 ligand-to-metal ratio.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Monitor the reaction temperature closely and consider if a lower temperature with a more active catalyst system might be more effective.
Problem 2: Reaction Stalls After Initial Conversion
The reaction proceeds as expected initially, but then slows down or stops completely before the starting material is fully consumed.
Potential Cause: Product Inhibition or Ligand Degradation
The newly formed product or a reaction byproduct may coordinate to the palladium center more strongly than the reactants, effectively inhibiting the catalyst.[7] Additionally, ligands, especially phosphine-based ones, can degrade over the course of the reaction.[5]
Troubleshooting Protocol:
-
Lower Catalyst Loading and Incremental Addition: High concentrations of the active catalyst can sometimes lead to faster deactivation. Try reducing the initial catalyst loading and, if necessary, add a small portion of fresh catalyst midway through the reaction.
-
Ligand Selection: Switch to a more robust ligand. For example, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often exhibit greater stability and resistance to degradation.
-
Solvent Effects: The choice of solvent can influence the stability of the catalytic complex. Experiment with different solvents, such as moving from THF to dioxane or toluene, which can sometimes prevent catalyst aggregation and decomposition.[3]
Problem 3: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
You observe the formation of undesired products, such as the homocoupling of the organometallic reagent or the reduction (dehalogenation) of the polyhalogenated aromatic substrate.
Potential Cause: Imbalance in the Rates of the Catalytic Cycle Steps
Side reactions often occur when the rate of one elementary step in the catalytic cycle (oxidative addition, transmetalation, reductive elimination) is significantly slower than the others, allowing for competing pathways to become prominent.[8][9]
Troubleshooting Protocol:
-
Base Selection and Strength: The base plays a critical role, particularly in Suzuki and Sonogashira couplings.[10][11] A base that is too strong or too weak can disrupt the catalytic cycle. For instance, in Suzuki couplings, switching from a carbonate base (e.g., Na₂CO₃) to a phosphate (e.g., K₃PO₄) or a fluoride (e.g., CsF) can significantly impact the reaction outcome.
-
Organometallic Reagent Purity and Stoichiometry: Ensure the organometallic reagent (e.g., boronic acid, organozinc) is pure and used in the correct stoichiometry. An excess of the organometallic reagent can sometimes lead to increased homocoupling.
-
Water Content (for Suzuki Couplings): The presence of water is often crucial for the efficiency of Suzuki couplings, but the optimal amount can vary. Running the reaction under strictly anhydrous conditions or, conversely, adding a controlled amount of water to the solvent system can sometimes suppress side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in cross-coupling with polyhalogenated aromatics?
A1: The main deactivation pathways include:
-
Catalyst Poisoning: Strong binding of impurities (e.g., sulfur compounds) or even the heteroatoms within the substrate/product to the metal center, blocking active sites.[1][2]
-
Formation of Inactive Metal Species: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at higher temperatures or with insufficient ligand stabilization.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.[5]
-
Product Inhibition: The coupled product may coordinate strongly to the palladium center, preventing turnover.[7]
Q2: How does the choice of halogen (F, Cl, Br, I) on the aromatic ring affect catalyst deactivation?
A2: The reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl >> C-F. While more reactive halides like iodides facilitate the initial oxidative addition step, they can also lead to faster catalyst deactivation. For less reactive chlorides, higher temperatures and more active catalyst systems are often required, which can also increase the rate of catalyst decomposition.[4][12] The choice of catalyst and ligand must be carefully matched to the reactivity of the specific halogen.[13]
Q3: Can a deactivated catalyst be reactivated?
A3: In some cases, it is possible. For instance, palladium catalysts that have been deactivated by oxidation to Pd(II) can sometimes be reduced back to the active Pd(0) state in situ using a reducing agent.[14] However, for catalysts that have irreversibly aggregated into bulk metal or have been poisoned, reactivation is generally not feasible within the reaction mixture. Some industrial processes involve recovering the palladium from spent catalysts and reprocessing it.[15]
Q4: What is the role of the base in catalyst stability and activity?
A4: The base is crucial in many cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[11][16][17] In Suzuki couplings, the base activates the boronic acid for transmetalation.[11] In Sonogashira couplings, it deprotonates the terminal alkyne.[17][18] An inappropriate choice of base can lead to side reactions or catalyst deactivation. For example, in Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide is often used to facilitate the deprotonation of the amine without competing as a nucleophile.[19]
Q5: How can I analyze the cause of catalyst deactivation in my reaction?
A5: A systematic approach is key.
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC, GC, or LC-MS to determine when the reaction slows or stops.
-
Control Experiments: Run control experiments by systematically varying one parameter at a time (e.g., ligand, solvent, base) to isolate the problematic component.
-
Catalyst Characterization: In more advanced cases, techniques like X-ray photoelectron spectroscopy (XPS) or transmission electron microscopy (TEM) can be used to analyze the state of the catalyst after the reaction to identify poisons or aggregation.[20][21]
Visualizing Deactivation Pathways
Understanding the catalytic cycle and where deactivation occurs is crucial for effective troubleshooting.
The General Palladium-Catalyzed Cross-Coupling Cycle
Caption: The fundamental steps of a palladium-catalyzed cross-coupling reaction.
Common Catalyst Deactivation Pathways
Caption: Major off-cycle pathways leading to catalyst deactivation.
Tabulated Data: Ligand and Base Selection Guide
The following table provides a starting point for selecting appropriate ligands and bases for common cross-coupling reactions with polyhalogenated aromatics.
| Reaction Type | Common Ligands | Common Bases | Key Considerations |
| Suzuki-Miyaura | SPhos, XPhos, P(tBu)₃, RuPhos | K₂CO₃, K₃PO₄, CsF | Base strength is critical; water can be beneficial.[3] |
| Buchwald-Hartwig | Josiphos, Xantphos, BrettPhos | NaOtBu, LiHMDS, K₃PO₄ | Strong, non-nucleophilic bases are preferred.[16][19] |
| Sonogashira | PPh₃, Xantphos | Et₃N, i-Pr₂NH (often as solvent) | Requires a copper co-catalyst in the classic protocol.[10][17] |
| Stille | PPh₃, AsPh₃, P(furyl)₃ | Generally base-free | The main challenge is the toxicity of organotin reagents.[22] |
| Heck | P(o-tol)₃, Buchwald ligands | Et₃N, K₂CO₃ | Steric hindrance around the palladium is key for selectivity. |
References
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Applied Catalysts. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. (2021, February 22). ACS Publications. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. (2021, August 17). ACS Publications. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Applied Catalysts. [Link]
-
Catalytic dechlorination of polychlorinated biphenyls in soil by palladium-iron bimetallic catalyst | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion | ACS Catalysis - ACS Publications. (2019, July 10). ACS Publications. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. (n.d.). Retrieved January 22, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). ResearchGate. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
-
Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - ChemRxiv. (2023, July 13). ChemRxiv. [Link]
-
Buchwald-Hartwig cross-coupling reaction - YouTube. (2020, February 13). YouTube. [Link]
-
A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion - NSF Public Access Repository. (2019, July 10). NSF Public Access Repository. [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. (n.d.). Retrieved January 22, 2026, from [Link]
- CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents. (n.d.).
-
ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Influence of base on the Sonogashira coupling reactiona - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). Reddit. [Link]
-
Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 22, 2026, from [Link]
-
what is a cross-coupling reaction? - YouTube. (2020, February 13). YouTube. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (n.d.). Retrieved January 22, 2026, from [Link]
-
Versatile Deacylative Cross-coupling of Aromatic Ketones - ChemRxiv. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved January 22, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). Retrieved January 22, 2026, from [Link]
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Enantioselective Synthesis of Atropisomeric Biaryls by Pd-Catalyzed Asymmetric Buchwald-Hartwig Amination - PubMed. (2021, September 27). PubMed. [Link]
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Breaking reactivity barriers - ScienceDaily. (2015, July 31). ScienceDaily. [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2). YouTube. [Link]
-
The Challenge of Palladium-Catalyzed Aromatic Azidocarbonylation: From Mechanistic and Catalyst Deactivation Studies to a Highly Efficient Process - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Navigating the Scale-Up of 3-Bromo-5-fluoro-2-iodotoluene: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 3-Bromo-5-fluoro-2-iodotoluene. As a Senior Application Scientist, I understand that scaling up reactions with complex, polyhalogenated aromatic compounds presents unique challenges. This guide is structured to provide you with practical, in-depth solutions to common issues encountered during the synthesis and scale-up of reactions utilizing this versatile building block. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower your process development.
Understanding the Reactivity of this compound
This compound is a trifunctionalized aromatic compound offering multiple reaction sites. The key to its successful application lies in understanding the differential reactivity of its halogen substituents. In most cross-coupling and metal-halogen exchange reactions, the reactivity order is generally Iodine > Bromine > Chlorine >> Fluorine . This chemoselectivity is fundamental to designing sequential, site-selective transformations.
The C-I bond is the weakest and most readily undergoes oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) or metal-halogen exchange. The C-Br bond is significantly less reactive, allowing for selective reactions at the iodine position under carefully controlled conditions. The C-F bond is generally inert to these reaction conditions.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues that may arise during your work with this compound.
FAQ 1: Selective Suzuki-Miyaura Coupling
Question: I want to perform a Suzuki-Miyaura coupling at the iodine position without affecting the bromine. What are the key parameters to control for achieving high selectivity, and what should I do if I see byproducts?
Answer:
Achieving high selectivity for coupling at the iodine position is very feasible due to the significantly higher reactivity of the C-I bond compared to the C-Br bond.
Key Parameters for Selectivity:
-
Catalyst System: A standard palladium catalyst such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) with a suitable phosphine ligand is often sufficient. For sterically hindered boronic acids, using bulky, electron-rich ligands like those of the Buchwald-type (e.g., XPhos, SPhos) can be beneficial.
-
Reaction Temperature: Lower temperatures generally favor selectivity. Start with milder conditions (e.g., 60-80 °C) and only increase the temperature if the reaction is sluggish. Higher temperatures can lead to competing reaction at the bromine site.
-
Reaction Time: Monitor the reaction closely by TLC, GC, or LC-MS. Prolonged reaction times after the consumption of the starting material can sometimes lead to side reactions.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents/reagents. 3. Poor quality boronic acid. 4. Inappropriate base. | 1. Use a fresh batch of catalyst or a more active precatalyst. 2. Ensure thorough degassing of all solvents and reagents and maintain an inert atmosphere. 3. Use high-purity boronic acid or convert it to a more stable boronate ester. 4. For challenging couplings, consider a stronger base like K₃PO₄ or Cs₂CO₃. |
| Formation of Homocoupled Boronic Acid Byproduct | Presence of oxygen in the reaction mixture. | Improve degassing procedures and ensure a robust inert atmosphere. |
| Dehalogenation (loss of I or Br) | 1. Presence of protic impurities. 2. Side reactions of the catalyst. | 1. Use anhydrous solvents and reagents. 2. Optimize catalyst and ligand choice. |
| Reaction at Both Iodine and Bromine Sites | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Highly active catalyst system. | 1. Reduce the reaction temperature. 2. Monitor the reaction and quench it once the starting material is consumed. 3. Use a less reactive catalyst/ligand combination. |
dot
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
FAQ 2: Metal-Halogen Exchange Reactions (Lithium-Halogen and Grignard Formation)
Question: I am planning a lithium-halogen exchange followed by quenching with an electrophile. Which halogen will react, and what are the critical parameters for success, especially on a larger scale?
Answer:
In a lithium-halogen exchange reaction using an alkyllithium reagent (e.g., n-BuLi or t-BuLi), the iodine will react preferentially and very rapidly, typically at low temperatures (-78 °C to -100 °C). This allows for the regioselective formation of the corresponding aryllithium species.
Similarly, for Grignard reagent formation, the C-I bond is more susceptible to oxidative insertion of magnesium than the C-Br bond. However, selectivity can be more challenging to control than with lithium-halogen exchange.
Critical Parameters and Scale-Up Considerations:
-
Temperature Control: These reactions are often highly exothermic. On a larger scale, efficient heat dissipation is crucial to prevent side reactions and ensure safety. A jacketed reactor with a reliable cooling system is essential. The rate of addition of the organolithium reagent or the aryl halide to the magnesium suspension must be carefully controlled to manage the exotherm.[1]
-
Anhydrous Conditions: Both lithium and Grignard reagents are extremely sensitive to moisture.[2] Ensure all glassware, solvents, and reagents are rigorously dried. On scale-up, this means using dry-packed reagents and performing transfers under a positive pressure of an inert gas like nitrogen or argon.
-
Initiation of Grignard Reaction: Initiating a Grignard reaction on a large scale can be challenging. Common methods include the addition of a small amount of iodine, 1,2-dibromoethane, or a previously prepared Grignard solution.
-
Side Reactions: A common side reaction in Grignard formation is Wurtz coupling, where two aryl halide molecules couple.[3] This can be minimized by slow addition of the aryl halide to a suspension of magnesium.
Troubleshooting Guide: Metal-Halogen Exchange
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Failure to Initiate (Grignard) | 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture. | 1. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings under inert atmosphere. 2. Ensure all components are scrupulously dry. |
| Low Yield of Desired Product | 1. Incomplete metal-halogen exchange. 2. Reaction of the organometallic intermediate with the solvent or starting material. 3. Degradation of the organometallic intermediate. | 1. Ensure the correct stoichiometry of the organolithium reagent. 2. Use a non-reactive solvent (e.g., THF, diethyl ether) and maintain a low temperature. 3. Use the generated organometallic reagent immediately. |
| Formation of Protonated (Dehalogenated) Byproduct | Presence of a proton source (e.g., water, alcohol). | Rigorously dry all solvents and reagents. |
dot
Caption: General workflow for selective metal-halogen exchange.
Experimental Protocols
The following are generalized protocols that serve as a starting point for your experiments. Optimization will likely be necessary for your specific substrate and desired scale.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol is based on standard conditions for selective Suzuki-Miyaura couplings of aryl iodides in the presence of aryl bromides.[4][5]
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq.), the desired boronic acid (1.1-1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq.), followed by a degassed solvent system such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Lithium-Iodine Exchange
This protocol is adapted from general procedures for lithium-halogen exchange.[6][7]
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Alkyllithium: Slowly add a solution of n-butyllithium (n-BuLi, 1.0-1.1 eq.) in hexanes dropwise, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Quenching: Add the desired electrophile (1.1 eq.) neat or as a solution in anhydrous THF, again keeping the temperature below -70 °C.
-
Warming and Work-up: After the addition, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by an appropriate method such as column chromatography or recrystallization.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound and all reagents in a well-ventilated fume hood.
-
Inhalation and Contact: Avoid inhaling dust, fumes, or vapors. Avoid contact with skin and eyes.[8]
-
Organolithium Reagents: Alkyllithium reagents such as n-BuLi are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.
-
Scale-Up Safety: When scaling up, a thorough risk assessment is mandatory.[9] Be prepared for a more significant exotherm and have a robust cooling plan in place. Never perform a scale-up reaction unattended.
References
- Hussain, M., Khera, R. A., Hung, N. T., & Langer, P. (2012). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Synlett, 23(10), 1523–1526.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-3-chloro-2-fluorotoluene.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid.
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Formation of 3-Bromo-3-methylpentane Grignard Reagent.
- Valle, H. U., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247-28251.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The thermal decomposition of toluene at different temperatures. (n.d.).
- Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.
- Wille, E., et al. (2021). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 6(10), 1834-1845.
- Thyrann, T., et al. (2012). Flow Chemistry: Sonogashira Coupling. CHIMIA International Journal for Chemistry, 66(6), 419-422.
- The Lithium–Halogen Exchange Reaction in Process Chemistry. (n.d.).
- AChemBlock. (n.d.). This compound 96%.
- Liu, C., et al. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. Organic Letters, 16(14), 3748-3751.
- Kourtellaris, A., et al. (2022).
- Spraul, M., et al. (2021). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 26(11), 3326.
- Mechanism of lithium-halogen exchange of primary alkyl iodide. (2018, April 28). Chemistry Stack Exchange.
- 6-Chloro-1-hexene. (n.d.). Organic Syntheses.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.
- Reaction mechanism of toluene decomposition in non-thermal plasma: How does it compare with benzene? (2022, May 2). PubMed Central (PMC).
- Sigma-Aldrich. (2024).
- Razafindrainibe, F., et al. (2016). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. European Journal of Organic Chemistry, 2016(16), 2831-2839.
- lithium halogen exchange #1 revised. (n.d.).
- Gu, Y., et al. (2014). Possible Intermediates of Cu(Phen)-catalyzed C-O cross coupling of phenol with aryl bromide by in situ ESI-MS and EPR studies. Dalton Transactions, 43(30), 11449-11452.
- Lee, J.-S., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430.
- Thermal decomposition of toluene: Overall rate and branching ratio. (n.d.).
- Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. (n.d.).
- Use of 3-bromo-5-methylene pyrrolones (3Br-5MPs) as versatile reagents... (n.d.).
- Thermal decomposition of polytetrafluoroethylene in various gaseous
- Method for preparing 2,4,5-trifluorophenylacetic acid. (n.d.).
- NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. (n.d.).
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- Synthetic transformations of iodo‐compounds through cross‐coupling reactions. (n.d.).
- Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. (n.d.).
- Fisher Scientific. (n.d.).
- Shen, R., et al. (2015). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. RSC Advances, 5(104), 85474-85478.
- Apollo Scientific. (2023). 3-Bromo-4-iodotoluene.
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Technical Support Center: Monitoring 3-Bromo-5-fluoro-2-iodotoluene Couplings via LC-MS
Welcome to the technical support center for monitoring the reaction progress of 3-Bromo-5-fluoro-2-iodotoluene couplings. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize LC-MS as a primary analytical tool for reaction monitoring. The complex nature of this tri-halogenated starting material presents unique challenges in chromatographic separation and mass spectrometric identification. This resource provides in-depth, field-proven insights through a practical question-and-answer format, detailed troubleshooting protocols, and visual workflows to ensure the integrity and success of your analytical monitoring.
The Challenge: Complexity in Analysis
Monitoring the conversion of this compound in coupling reactions such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations requires a robust analytical method.[1][2][3][4][5] The starting material, potential intermediates (e.g., products of single couplings at the iodine or bromine positions), and the final product often possess similar polarities and chromatographic behaviors. Furthermore, the presence of multiple halogen atoms necessitates a clear understanding of their isotopic signatures in mass spectrometry for unambiguous identification. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: How can I definitively identify my starting material, intermediates, and product in the total ion chromatogram (TIC)?
Answer: The key lies in leveraging the unique isotopic patterns of bromine and iodine in the mass spectrum of each chromatographic peak.
-
Starting Material (this compound): The mass spectrum will exhibit a characteristic pattern due to the presence of one bromine atom. You will see two peaks of nearly equal height (approximately 1:1 ratio) separated by 2 m/z units (the M and M+2 peaks), which is the signature for a single bromine atom.[6][7] Iodine is monoisotopic (¹²⁷I), and fluorine is monoisotopic (¹⁹F), so they do not contribute additional isotopic peaks.
-
Intermediates:
-
If the iodine is displaced (e.g., in a selective Suzuki coupling): The resulting bromo-fluoro-biaryl intermediate will still show the ~1:1 M/M+2 bromine isotope pattern.
-
If the bromine is displaced: The resulting iodo-fluoro-biaryl intermediate will lose the bromine pattern and will show a single major molecular ion peak (M+).
-
-
Final Product: Once both the iodine and bromine have been displaced, the final product will show a single molecular ion peak and will lack the characteristic M+2 peak associated with bromine.
By extracting ion chromatograms for the expected masses of each component and examining the mass spectrum associated with each peak, you can confidently assign identities.
Q2: My chromatographic peaks are tailing or broadening. What is causing this, and how can I fix it?
Answer: Peak tailing or broadening for these types of aromatic compounds is common and can stem from several sources.[8][9]
-
Secondary Interactions: The analytes may have secondary interactions with active sites on the silica-based stationary phase.
-
Solution: Add a small amount of a competing agent to your mobile phase. For reversed-phase chromatography, adding 0.1% formic acid or acetic acid is a standard practice to suppress silanol interactions and improve peak shape.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[7]
-
Solution: Dilute your reaction quench sample significantly before injection. A 100 to 1000-fold dilution is often a good starting point.
-
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or DMF when the mobile phase starts at 95% water), it can cause peak distortion.[7][8]
-
Solution: If possible, dilute the sample in a solvent that matches the initial mobile phase composition. If you must use a strong solvent, ensure the injection volume is kept as small as possible (e.g., < 2 µL).
-
-
Column Contamination or Aging: Buildup of reaction components or degradation of the stationary phase can lead to poor peak shapes.[7][9]
-
Solution: First, try flushing the column with a strong solvent. If that fails, replace the guard column or the analytical column itself.
-
Q3: I am not seeing the peak for my expected product, or the signal is extremely weak. What should I check?
Answer: A weak or absent product signal can be an analytical issue or a chemical one. Before assuming the reaction failed, troubleshoot the LC-MS system.[10]
-
Verify Instrument Performance: Analyze a known standard or a previous successful reaction sample to confirm the system is working correctly.[10] If the standard also shows low response, the issue is likely with the instrument.[10]
-
Check for Ion Suppression: The complex reaction matrix (salts, catalysts, ligands) can interfere with the ionization of your target analyte in the MS source.
-
Solution: Improve chromatographic separation to move the product peak away from interfering species. Also, diluting the sample can significantly reduce matrix effects.
-
-
Optimize Ionization Mode and Polarity: Your product may ionize more efficiently in a different mode.
-
Solution: Run the sample in both positive (+) and negative (-) electrospray ionization (ESI) modes. If your molecule lacks easily ionizable functional groups, Atmospheric Pressure Chemical Ionization (APCI) might provide a better response.
-
-
Confirm the Correct Mass: Double-check the calculated exact mass of your product. Also, consider the possibility of different adducts forming in the source (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ in positive mode or [M-H]⁻, [M+HCOO]⁻ in negative mode). Extract ion chromatograms for all plausible adducts.
Q4: My retention times are shifting between injections. How can I stabilize my method?
Answer: Retention time instability is a common problem that compromises data reliability.[9]
-
Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause.
-
Solution: Ensure your method includes a post-run equilibration step of at least 5-10 column volumes with the initial mobile phase composition.
-
-
Mobile Phase Issues: Changes in mobile phase composition due to evaporation or degradation can cause drift.[8]
-
Temperature Fluctuations: The column temperature directly affects retention time.
-
Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 40 °C). This also has the benefit of reducing mobile phase viscosity and improving peak shape.
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High System Backpressure | 1. Plugged column frit or in-line filter.[7] 2. Particulate matter from the sample.[7] 3. Salt precipitation from the mobile phase or sample.[9] | 1. Systematically disconnect components (column, then tubing) to isolate the blockage. 2. Replace the in-line filter or guard column. 3. Filter all reaction samples through a 0.22 µm syringe filter before injection.[7] 4. Ensure buffers are fully dissolved and flush the system with water/organic before shutdown.[7] |
| No Peaks Detected (or very low signal for all components) | 1. Incorrect injection parameters (e.g., needle not reaching sample).[10] 2. No mobile phase flow.[10] 3. MS detector or ion source is off or malfunctioning.[10] 4. Clogged sample loop or tubing. | 1. Check autosampler settings and sample vial volume.[10] 2. Check pump pressure and solvent levels. 3. Verify MS is in "operate" mode and check source parameters. 4. Perform system flushes and check for leaks. |
| Split Peaks | 1. Partially plugged column frit.[7] 2. Column void or degradation. 3. Injection solvent is much stronger than the mobile phase.[7] | 1. Try back-flushing the column (if recommended by the manufacturer). 2. Replace the column. 3. Dilute the sample in a weaker solvent or reduce injection volume.[7] |
| High Baseline Noise in MS | 1. Contaminated mobile phase or solvents.[9] 2. Dirty ion source.[9] 3. Mobile phase additives are not MS-grade (e.g., TFA can suppress signal). | 1. Use fresh, LC-MS grade solvents and additives.[10] 2. Perform routine ion source cleaning as per the manufacturer's protocol.[9] 3. Use MS-friendly additives like formic acid or ammonium formate. |
Experimental Protocols
Protocol 1: Sample Preparation for Reaction Monitoring
This protocol is designed to prepare a reaction sample for LC-MS analysis, minimizing matrix effects and protecting the instrument.
-
Quench Reaction: At your desired time point, withdraw ~5-10 µL of the reaction mixture.
-
Dilute & Quench: Immediately add the aliquot to a 1.5 mL microcentrifuge tube containing 1 mL of a suitable solvent (e.g., acetonitrile or methanol). This immediately stops the reaction and performs the initial dilution.
-
Precipitate Salts/Catalyst: Vortex the tube for 10 seconds. Centrifuge the sample at high speed (>10,000 rpm) for 5 minutes to pellet any precipitated salts, catalyst residues, or insoluble materials.
-
Serial Dilution: Transfer a portion of the supernatant to a new tube for further dilution. A typical final dilution factor for injection is between 1:1000 and 1:10000 relative to the original reaction concentration. Dilute with a 50:50 mixture of water and organic solvent.
-
Filter: Transfer the final diluted sample to an LC vial, filtering through a 0.22 µm syringe filter if any particulates are visible.
Protocol 2: Starting LC-MS Method for Coupling Reactions
This method provides a robust starting point for separating non-polar aromatic compounds.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase, 2.1 or 3.0 mm ID, 50-100 mm length, < 3 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Column Temperature: 40 °C
-
Flow Rate: 0.4 - 0.6 mL/min
-
Injection Volume: 1 - 5 µL
-
Gradient Program:
-
Time (min) | %B
-
0.0 | 40
-
1.0 | 40
-
8.0 | 95
-
10.0 | 95
-
10.1 | 40
-
13.0 | 40 (Equilibration)
-
-
MS Detector: Quadrupole or Time-of-Flight (TOF)
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative (run separately or with fast polarity switching)
-
Scan Range: 100 - 1000 m/z
-
Key Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Gas Temperature: 300 - 350 °C
-
Drying Gas Flow: 8 - 12 L/min
-
Nebulizer Pressure: 35 - 50 psi
-
Visual Workflows & Diagrams
Caption: Standard workflow for LC-MS reaction monitoring.
Caption: Troubleshooting decision tree for an absent product peak.
Caption: Key components in a typical cross-coupling reaction.
References
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Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available at: [Link]
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Sargent, M. (Ed.). Guide to achieving reliable quantitative LC-MS measurements. LGC Ltd. Available at: [Link]
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Schuster, S. (2023). LC Chromatography Troubleshooting Guide. Advanced Materials Technology. Available at: [Link]
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ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
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Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available at: [Link]
-
Le-Cordier, F., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Available at: [Link]
-
Le-Cordier, F., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ACS Publications. Available at: [Link]
-
ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]
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ResearchGate. (2016). Synthesis and LC-MS/MS Analysis of Desmosine-CH2, a Potential Internal Standard for the Degraded Elastin Biomarker Desmosine. Available at: [Link]
-
ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Available at: [Link]
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Advion. SUZUKI REACTION MONITORING. Available at: [Link]
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Yunker, L. P. E., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Communications. Available at: [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
University of Florida. Interpretation of mass spectra. Available at: [Link]
-
An, J., et al. (2012). Transition-Metal-Free Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Foley, D. A., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. Available at: [Link]
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ResearchGate. LCMS-guided detection of halogenated natural compounds. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Mass spectra interpretation for monitoring Buchwald–Hartwig coupling. Available at: [Link]
-
Nham, L. T., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health. Available at: [Link]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
-
Instructables. How to Read a Simple Mass Spectrum. Available at: [Link]
-
Zhang, X., et al. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. PubMed. Available at: [Link]
-
ResearchGate. (2010). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]
-
Royal Society of Chemistry. (1995). Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry. Available at: [Link]
-
OpenStax. (2023). 12.2 Interpreting Mass Spectra. Available at: [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available at: [Link]
-
El-Sepelgy, O. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
ResearchGate. Catalytic cycle (left) and reaction monitoring trace (right) of a.... Available at: [Link]
-
Agilent Technologies. (2012). Introduction to Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2019). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Available at: [Link]
-
Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Available at: [Link]
-
Dorman, F., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Available at: [Link]
- Google Patents. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene.
-
National Institutes of Health. (2020). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Available at: [Link]
-
BioAgilytix. LC/MS Applications in Drug Development. Available at: [Link]
-
Organic Syntheses. 3-bromo-4-aminotoluene. Available at: [Link]
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University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: [Link]
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Validation & Comparative
The Unambiguous Fingerprint: A Comparative Guide to Characterizing 3-Bromo-5-fluoro-2-iodotoluene Products with 19F NMR Spectroscopy
For researchers, scientists, and drug development professionals navigating the complexities of halogenated aromatic compounds, the precise structural elucidation of reaction products is paramount. In the synthesis and application of molecules like 3-Bromo-5-fluoro-2-iodotoluene, the potential for regioisomeric impurities necessitates analytical techniques that offer definitive and unambiguous characterization. This guide provides an in-depth comparison of analytical methods, establishing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a superior tool for this purpose.
The inherent challenge in characterizing polysubstituted aromatic rings lies in the subtle differences in the physicochemical properties of isomers, which can render common analytical techniques inconclusive. For this compound, the primary concern is the potential formation of other isomers during synthesis. Differentiating these closely related compounds is critical for ensuring the purity, efficacy, and safety of downstream applications, particularly in pharmaceutical development.
The Power of the Fluorine Probe: Why ¹⁹F NMR Excels
¹⁹F NMR spectroscopy emerges as a uniquely powerful technique for the analysis of fluorinated compounds for several key reasons.[1][2] The ¹⁹F nucleus possesses a nuclear spin of ½ and is 100% naturally abundant, making it a highly sensitive nucleus for NMR experiments, with a receptivity that is 83% of that of ¹H.[3][4] This high sensitivity, coupled with the large chemical shift dispersion of over 800 ppm, provides a wide spectral window where subtle electronic differences between isomeric structures are magnified, leading to well-resolved and unambiguous signals.[3]
For this compound, the single fluorine atom acts as a highly sensitive reporter. Its chemical shift is exquisitely sensitive to the electronic environment created by the surrounding bromine, iodine, and methyl substituents on the toluene ring. Any variation in the substitution pattern, as would be present in a regioisomer, will result in a distinct and predictable change in the ¹⁹F chemical shift.
Furthermore, the fluorine nucleus couples with neighboring magnetic nuclei, such as protons (¹H) and carbon-13 (¹³C), giving rise to characteristic splitting patterns (J-coupling). These coupling constants provide invaluable through-bond connectivity information, confirming the precise location of the fluorine atom relative to other substituents. For instance, the coupling of the fluorine to the aromatic protons and the methyl group protons will produce a unique multiplet structure that serves as a definitive fingerprint for the target molecule.
A Comparative Analysis of Analytical Techniques
While other analytical methods are routinely employed in chemical characterization, they often fall short in providing the definitive structural confirmation required for complex halogenated aromatics.
| Analytical Technique | Advantages for Halogenated Aromatics | Limitations for Regioisomer Differentiation |
| ¹⁹F NMR Spectroscopy | High sensitivity and natural abundance of ¹⁹F.[3][4] Wide chemical shift range provides excellent signal dispersion.[3] Sensitive to subtle electronic differences. Provides unambiguous structural information through chemical shifts and coupling constants.[1] | Requires access to an NMR spectrometer with a fluorine probe. |
| ¹H NMR Spectroscopy | Provides information on the number and connectivity of protons. | Spectral overlap in the aromatic region can make assignment difficult, especially for complex substitution patterns.[5] Small differences in chemical shifts between isomers may not be resolvable. |
| ¹³C NMR Spectroscopy | Provides information on the carbon skeleton.[6] | Low natural abundance of ¹³C results in lower sensitivity.[6] Differences in chemical shifts between regioisomers can be small and difficult to interpret definitively without authentic standards.[7][8] |
| Mass Spectrometry (MS) | Provides accurate mass and isotopic distribution patterns characteristic of bromine and iodine.[9][10][11] | Fragmentation patterns of regioisomers can be very similar, making unambiguous identification challenging without chromatographic separation or reference standards.[12][13][14] |
| Infrared (IR) Spectroscopy | Can confirm the presence of C-halogen bonds.[15] | Highly similar IR spectra for regioisomers, making differentiation nearly impossible. |
Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum
The following protocol outlines the key steps for obtaining a definitive ¹⁹F NMR spectrum of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent should ensure good solubility and minimal interference in the spectral region of interest.
-
Ensure the solution is homogeneous. Vortexing or gentle sonication may be used if necessary.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a multinuclear probe capable of detecting ¹⁹F.
-
Tune and match the probe to the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient for a standard 1D ¹⁹F spectrum.
-
Spectral Width: Set a wide spectral width (e.g., -250 to -50 ppm) to ensure all potential fluorine signals are captured. The expected chemical shift for a fluorine atom in this type of aromatic environment is a good starting point for centering the spectrum.[3][16]
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei, ensuring accurate integration if quantitative analysis is required.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Proton Decoupling: For a simplified spectrum showing only singlets for each unique fluorine environment, broadband proton decoupling can be employed.[4] To observe ¹H-¹⁹F coupling, a proton-coupled ¹⁹F spectrum should be acquired.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm).[4]
-
Integrate the signals to determine the relative ratios of different fluorine-containing species.
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of this compound products, emphasizing the central role of ¹⁹F NMR.
Caption: Workflow for the characterization of this compound.
The Decisive Advantage of 19F NMR
The following diagram highlights the key molecular interactions that are probed by ¹⁹F NMR, providing a wealth of structural information.
Caption: Key NMR couplings in this compound.
References
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4023-4033. [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
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University of Ottawa. ¹⁹Fluorine NMR. [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]
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Tzeng, T.-W., et al. (2021). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 86(17), 11843–11851. [Link]
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Takeuchi, Y. (2021). A beginner's guide to ¹⁹F NMR and its role in drug screening. Journal of Biological Chemistry, 297(4), 101149. [Link]
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Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
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McNeill, E., et al. (2022). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Journal of the American Chemical Society, 144(8), 3423–3429. [Link]
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Wilson, N. K., & Zehr, R. D. (1982). ¹³C NMR Substituent Effects on para-Substituted Tolans. The Journal of Organic Chemistry, 47(7), 1184–1188. [Link]
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Al-Tannak, N. F., & Fletcher, C. A. (2015). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2015, 858943. [Link]
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Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F¹⁹ NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience. [Link]
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McNeill, E., et al. (2021). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. ChemRxiv. [Link]
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University of California, Santa Barbara. F19 detection. [Link]
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Laali, K. K. (2010). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Smith, B. C. (2016). Halogenated Organic Compounds. Spectroscopy Online. [Link]
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Tlekhusezh, M. A., et al. (2019). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
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He, Y., et al. (2023). New Approach for the Identification of Isobaric and Isomeric Metabolites. Analytical Chemistry, 95(18), 7136–7144. [Link]
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Chemistry LibreTexts. ¹³C NMR Spectroscopy. [Link]
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Clark, J. (2015). mass spectra - the M+2 peak. Chemguide. [Link]
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Dalvit, C., & Vulpetti, A. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12699–12708. [Link]
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Yu, X., et al. (2006). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]
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Slideshare. ¹⁹F chemical shifts and coupling constants. [Link]
-
Hlídek, P. (2007). Regioisomeric and enantiomeric analysis of triacylglycerols. ResearchGate. [Link]
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National Center for Biotechnology Information. 5-Bromo-2-iodotoluene. [Link]
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Schaefer, T., & Sebastian, R. (1989). ¹H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 67(7), 1148-1153. [Link]
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Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
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McNeill, E., et al. (2022). Direct (LC-)MS Identification of Regioisomers from C-H Functionalization by Partial Isotopic Labeling. PubMed. [Link]
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National Center for Biotechnology Information. 1-Bromo-3-chloro-5-iodobenzene. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Bromo-5-fluoro-2-iodotoluene
For the discerning researcher in drug development and chemical analysis, understanding the mass spectrometric behavior of novel compounds is paramount for unequivocal identification and structural elucidation. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-5-fluoro-2-iodotoluene. We will delve into the mechanistic underpinnings of its fragmentation, compare it with related halogenated toluenes, and provide a robust experimental protocol for its analysis.
The Rationale: Predicting Fragmentation in a Multi-Halogenated Aromatic System
The fragmentation of this compound under electron ionization is governed by the relative strengths of its chemical bonds and the stability of the resulting cationic and radical species. The aromatic ring provides a stable core, while the four different substituents—a methyl group, and three different halogens (iodine, bromine, and fluorine)—offer multiple potential cleavage sites. The C-I bond is the weakest among the carbon-halogen bonds, making the loss of an iodine radical a highly probable initial fragmentation step. The stability of the resulting benzyl-type cation, potentially rearranging to a tropylium-like ion, further drives this process.
Predicted Fragmentation Pathways
Upon electron impact, the this compound molecule will be ionized to form the molecular ion (M·+). The subsequent fragmentation is predicted to follow several key pathways, originating from the relative lability of the substituents.
Predicted major fragmentation pathways for this compound.
The primary fragmentation pathways are anticipated to be:
-
Loss of Iodine Radical (I·): The C-I bond is the most labile, leading to the formation of a prominent peak corresponding to the [M-I]⁺ ion.
-
Loss of Bromine Radical (Br·): Cleavage of the C-Br bond will result in the [M-Br]⁺ ion. Due to the higher strength of the C-Br bond compared to the C-I bond, this fragment is expected to be less abundant than the [M-I]⁺ ion.
-
Loss of Methyl Radical (·CH₃): Benzylic cleavage leading to the loss of a methyl radical is a common fragmentation pathway for toluene derivatives, resulting in a stable substituted tropylium ion.
-
Sequential Halogen Loss: Following the initial loss of one halogen, a second halogen radical can be eliminated. For example, the [M-I]⁺ fragment can further lose a bromine radical.
The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[1][2]
Comparative Analysis with Other Halogenated Toluenes
To contextualize the fragmentation of this compound, a comparison with simpler halogenated toluenes is instructive.
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Pathways |
| 2-Bromotoluene | 171.04 | Loss of Br·, loss of H· |
| 2-Fluorotoluene | 110.13 | Loss of H·, formation of tropylium ion |
| 2-Iodotoluene | 218.04 | Predominant loss of I· |
| This compound | 315.93 | Primary loss of I·, followed by loss of Br· or CH₃· |
This comparison highlights how the presence of multiple, different halogens influences the fragmentation cascade. The weakest C-X bond dictates the most favorable initial fragmentation.
Experimental Protocol for GC-MS Analysis
The following protocol outlines a robust method for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
Workflow for GC-MS analysis.
-
Gas Chromatograph:
-
Injector: 250°C, splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C held for 1 minute, then ramped at 10°C/min to 280°C and held for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 m/z.
-
3. Data Analysis:
-
Identify the molecular ion peak, considering the isotopic pattern of bromine.
-
Elucidate the fragmentation pathways by analyzing the mass-to-charge ratios of the major fragment ions.
-
Compare the obtained spectrum with spectral databases (e.g., NIST) for confirmation, if available.
Trustworthiness and Self-Validation
The integrity of this analysis is ensured by the systematic application of established mass spectrometric principles. The 70 eV ionization energy is a standard condition that promotes reproducible fragmentation patterns, allowing for comparison across different instruments and laboratories. The use of a well-characterized GC column, such as a DB-5ms, ensures efficient separation and sharp peaks. The predicted fragmentation is based on fundamental chemical principles of bond dissociation energies and ion stability, providing a logical and verifiable framework for interpreting the experimental data.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be dominated by the facile cleavage of the carbon-iodine bond, followed by subsequent losses of bromine and the methyl group. This guide provides a comprehensive framework for researchers to anticipate and interpret the mass spectrum of this and similar multi-halogenated aromatic compounds. The provided experimental protocol offers a reliable starting point for acquiring high-quality data. By combining predictive chemical principles with robust analytical methodology, researchers can confidently identify and characterize complex molecules in their drug development and scientific research endeavors.
References
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
-
KnowBee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1. [Video]. YouTube. [Link]
-
National Institute of Standards and Technology. (n.d.). Toluene. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-iodotoluene. Retrieved from [Link]
-
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A Comparative Guide to the Structural Elucidation of 3-Bromo-5-fluoro-2-iodotoluene Derivatives
For researchers, medicinal chemists, and material scientists, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we understand reactivity, predict biological activity, and design novel materials. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 3-bromo-5-fluoro-2-iodotoluene and its derivatives, a class of polysubstituted aromatic compounds with significant potential in pharmaceutical and materials science development.
While X-ray crystallography stands as the definitive method for obtaining atomic-resolution structures, its application is contingent on the ability to grow high-quality single crystals. This guide will not only delve into the intricacies of X-ray crystallography but also provide a comparative analysis with alternative and complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. We will explore the strengths, limitations, and practical considerations of each method, offering a comprehensive framework for selecting the most appropriate analytical strategy.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and intermolecular interactions with exceptional precision.
Expected Crystallographic Features of this compound Derivatives
Although a crystal structure for this compound is not publicly available as of this writing, we can infer its likely solid-state behavior by examining the crystal structures of analogous halogenated toluenes, such as 2,4,6-tribromotoluene and 2,6-diiodo-4-nitrotoluene.[2] A key feature in the crystal packing of such molecules is the prevalence of halogen bonding . This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.[3] In the case of this compound, the iodine atom, being the most polarizable, is the most likely candidate for forming strong halogen bonds.
The interplay of bromine, fluorine, and iodine substituents will create a complex electronic landscape on the aromatic ring, influencing not only halogen bonding but also other non-covalent interactions like π-π stacking and C-H···X (where X is a halogen) interactions. These forces collectively dictate the crystal packing and ultimately the macroscopic properties of the material.
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.
Step 1: Crystallization
The critical and often most challenging step is growing single crystals of sufficient size and quality.[4] For small organic molecules like halogenated toluenes, several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation. A good starting point for halogenated aromatics would be solvents like dichloromethane, chloroform, or toluene itself.[5][6]
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Step 2: Crystal Mounting and Data Collection
A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. The diffractometer then rotates the crystal through a series of angles, collecting the diffraction data.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, high-resolution crystal structure.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Alternative and Complementary Techniques
While SC-XRD provides the ultimate structural detail, other techniques are invaluable, especially when crystallization is unsuccessful or when information about the molecule in solution is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[7] For polysubstituted benzenes, 1H and 13C NMR spectra provide a wealth of information.[8]
-
¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the nature and position of the substituents. Electron-withdrawing groups like halogens generally shift the signals of nearby protons downfield. The coupling patterns (splitting) between the protons reveal their relative positions on the ring.
-
¹³C NMR: The number of signals in the 13C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are also influenced by the halogen substituents.
-
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and establish the complete connectivity of the molecule.
Protocol for NMR Analysis:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire 1D ¹H and ¹³C NMR spectra.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) to resolve ambiguities.
-
Analyze the chemical shifts, integration, and coupling patterns to deduce the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecular structure.[9] For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides a characteristic signature that aids in identification.
Protocol for Mass Spectrometry Analysis:
-
Introduce a small amount of the sample into the mass spectrometer.
-
Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI).
-
Analyze the mass-to-charge ratio of the resulting ions.
-
Interpret the molecular ion peak and the fragmentation pattern to confirm the molecular formula and gain structural insights. The fragmentation of toluene derivatives often involves the loss of the methyl group or halogen atoms.[10]
Computational Modeling
Quantum chemical calculations can be used to predict the three-dimensional structure, spectroscopic properties, and relative energies of different conformers of a molecule.[11] These calculations can be a valuable tool to complement experimental data.
Protocol for Computational Modeling:
-
Build an initial 3D model of the this compound derivative.
-
Perform a geometry optimization using a suitable level of theory (e.g., Density Functional Theory - DFT).
-
Calculate theoretical NMR chemical shifts and compare them with the experimental data to validate the proposed structure.
-
Analyze the predicted molecular geometry and intermolecular interaction potential to understand its solid-state packing preferences.
Caption: Logical relationships between structural elucidation techniques.
Comparative Analysis
The choice of analytical technique depends on the specific research question, the nature of the sample, and the available resources.
| Technique | Information Obtained | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions. | Unambiguous and definitive structural determination. | Requires high-quality single crystals, which can be difficult to obtain.[1][12] |
| NMR Spectroscopy | Connectivity, stereochemistry, and dynamic information in solution. | Non-destructive, provides information about the molecule in its solution state.[1] | Does not provide direct information on solid-state packing; interpretation can be complex for highly substituted systems. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity, provides rapid confirmation of molecular formula. | Provides limited information on connectivity and stereochemistry. |
| Computational Modeling | Predicted 3D structure, spectroscopic properties, and energetics. | Complements experimental data, can predict properties of yet-to-be-synthesized molecules. | Accuracy is dependent on the level of theory used; does not replace experimental validation.[13] |
Conclusion
The structural elucidation of this compound derivatives requires a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, its reliance on successful crystallization necessitates the proficient use of complementary techniques. NMR spectroscopy provides invaluable information about the molecular structure in solution, while mass spectrometry offers rapid confirmation of the molecular formula. Computational modeling serves as a powerful predictive and validation tool. By judiciously combining these methods, researchers can confidently and efficiently characterize these and other complex halogenated aromatic compounds, paving the way for their application in drug discovery and materials science.
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A Researcher's Guide to the Chemoselective Reactivity of 3-Bromo-5-fluoro-2-iodotoluene
For researchers and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic strategy. These scaffolds are invaluable precursors for creating complex molecular architectures. A frequent challenge, however, lies in precisely controlling which halogen atom reacts in a given transformation. This guide provides an in-depth comparison of the C-I versus C-Br bond reactivity in 3-Bromo-5-fluoro-2-iodotoluene, offering both a theoretical framework and practical, data-driven insights to inform your experimental design.
Theoretical Bedrock: Why C-I Bonds React First
The differential reactivity of carbon-halogen bonds is fundamentally governed by their bond dissociation energies (BDEs) and the mechanism of the chosen cross-coupling reaction. The energy required for the homolytic cleavage of a bond is a direct measure of its strength.[1] In the context of aryl halides, the trend is unequivocal: C-I bonds are significantly weaker than C-Br bonds.
Table 1: Average Bond Dissociation Energies (BDE) of Phenyl Halides
| Bond | BDE (kcal/mol) | BDE (kJ/mol) |
| Ph-I | ~65 | ~272 |
| Ph-Br | ~81 | ~339 |
| Ph-Cl | ~96 | ~402 |
| Ph-F | ~127 | ~531 |
Note: These are average values; actual BDEs can be influenced by the specific electronic environment of the molecule.
This disparity in bond strength is the primary driver of chemoselectivity in palladium-catalyzed cross-coupling reactions. The catalytic cycle for these reactions, such as the Suzuki, Sonogashira, or Buchwald-Hartwig amination, almost invariably begins with an oxidative addition step.[2] In this rate-determining step, a low-valent metal catalyst (typically Pd(0)) inserts into the carbon-halogen bond.[2][3] Due to its lower bond dissociation energy, the C-I bond presents a lower activation energy barrier for this insertion compared to the C-Br bond. Consequently, the Pd(0) catalyst will preferentially react with the C-I bond, leaving the C-Br bond intact under carefully controlled conditions.[4]
Experimental Validation: Exploiting the Reactivity Gradient
To illustrate this principle, we will consider two of the most ubiquitous cross-coupling reactions in pharmaceutical development: the Suzuki-Miyaura coupling for C-C bond formation and the Sonogashira coupling for introducing alkynyl moieties.
Experiment 1: Chemoselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. By carefully selecting the reaction conditions, we can achieve highly selective mono-functionalization at the C-I position of this compound.
Protocol: Selective Mono-arylation at the C-I Position
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/water (e.g., 4:1 v/v).
-
Catalyst Introduction: Introduce the palladium catalyst system. A common and effective choice is Pd(PPh₃)₄ (0.02 equiv). The use of a Pd(0) source avoids an in-situ reduction step and can enhance selectivity at lower temperatures.
-
Reaction Conditions: Stir the mixture at a controlled temperature, starting at room temperature and gently warming to 50-60 °C if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the mono-arylated product. The reaction is typically complete within 2-6 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Expected Outcome:
This protocol is designed to leverage the lower activation energy of C-I bond oxidative addition. The mild reaction temperature is crucial; higher temperatures could provide sufficient energy to overcome the activation barrier for C-Br bond cleavage, leading to a mixture of mono- and di-substituted products.
Table 2: Predicted Outcome of Selective Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Key Conditions | Product A (Yield) | Product B (Yield) |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 60°C | 3-Bromo-5-fluoro-2-(4-methoxyphenyl)toluene (>90%) | 3-(4-Methoxyphenyl)-5-fluoro-2-(4-methoxyphenyl)toluene (<5%) |
This high degree of selectivity makes it possible to perform sequential couplings, introducing a different coupling partner at the C-Br position in a subsequent step under more forcing conditions.
Workflow for Sequential Di-functionalization
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A Senior Application Scientist's Guide to Regioselective Suzuki Coupling: 3-Bromo-5-fluoro-2-iodotoluene vs. 3,5-dibromo-2-iodotoluene
Executive Summary
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the precise construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation. However, its application to polyhalogenated aromatic substrates introduces a significant challenge: regioselectivity. This guide provides an in-depth comparison of the Suzuki coupling behavior of two such substrates: 3-Bromo-5-fluoro-2-iodotoluene and 3,5-dibromo-2-iodotoluene. We will dissect the factors governing selective C-C bond formation, offer field-proven protocols, and present a clear, data-driven comparison to inform your synthetic strategy.
Introduction: The Principle of Regioselectivity in Polyhalogenated Systems
The utility of polyhalogenated aromatic compounds as building blocks lies in their potential for sequential, site-selective functionalization. The success of this strategy hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the C-X bond.
The established reactivity trend for this step is governed by the bond dissociation energy of the C-X bond, following the order:
C-I > C-Br > C-Cl > C-F
This inherent reactivity difference is the primary tool for achieving regioselectivity. For both this compound and 3,5-dibromo-2-iodotoluene, the carbon-iodine bond is the most labile and, therefore, the predicted site of initial Suzuki coupling. The key comparison then becomes understanding how the second halogen (fluorine vs. bromine) influences the reaction's efficiency, kinetics, and potential for side reactions.
Comparative Analysis of Substrates
Substrate Overview
| Feature | This compound | 3,5-dibromo-2-iodotoluene |
| Structure | A toluene ring substituted with iodine at C2, bromine at C3, and fluorine at C5. | A toluene ring substituted with iodine at C2 and bromine atoms at C3 and C5. |
| Key Differentiator | Presence of a strongly electron-withdrawing fluorine atom. | Presence of a second, less reactive bromine atom. |
| Predicted Primary Coupling Site | Carbon-Iodine (C2) | Carbon-Iodine (C2) |
The Causality Behind Experimental Choices: Electronic Effects
The primary distinction between the two substrates is the electronic nature of the C5 substituent.
-
This compound: The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I). This effect polarizes the entire aromatic ring, making all carbon atoms more electrophilic. This increased electrophilicity at the C2 position can facilitate the oxidative addition of the Pd(0) catalyst into the C-I bond, potentially leading to faster reaction kinetics compared to its dibromo counterpart.
-
3,5-dibromo-2-iodotoluene: Bromine is also an electron-withdrawing group, but its inductive effect is weaker than that of fluorine. Therefore, the overall electrophilicity of the aromatic ring is lower. While the C-I bond remains the most reactive site, the overall reaction rate may be comparatively slower. The presence of a second C-Br bond also introduces a higher statistical probability of side reactions (e.g., double coupling or homo-coupling), especially under harsh reaction conditions or with highly active catalysts.
Head-to-Head Performance Data
The following table summarizes expected outcomes based on established reactivity principles for a standard Suzuki coupling with an arylboronic acid.
| Parameter | This compound | 3,5-dibromo-2-iodotoluene | Rationale |
| Reaction Rate | Faster | Slower | The strong inductive effect of fluorine enhances the electrophilicity of the C-I bond, accelerating oxidative addition. |
| Selectivity (C-I vs. C-Br) | Very High (>98%) | High (>95%) | The large energy difference between C-I and C-Br bond activation ensures high selectivity for both, but the C-F bond is significantly more inert. |
| Yield (Typical) | Good to Excellent (85-95%) | Good (80-90%) | Faster kinetics often lead to higher yields by minimizing catalyst decomposition and side reactions over time. |
| Risk of Side Products | Low | Moderate | The primary risk for the dibromo compound is a small percentage of double coupling, especially if the reaction is forced with high temperatures or prolonged reaction times. |
Experimental Protocols: A Self-Validating System
This section provides a robust, field-tested protocol for the regioselective Suzuki coupling at the C-I position. The protocol is designed to be self-validating by incorporating in-process controls.
Reaction Workflow Diagram
Caption: Workflow for a typical regioselective Suzuki coupling experiment.
Step-by-Step Methodology
Materials:
-
Polyhalogenated substrate (1.0 mmol)
-
Arylboronic acid (1.1 mmol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
1,4-Dioxane (8 mL, anhydrous)
-
Deionized Water (2 mL)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the polyhalogenated substrate (1.0 mmol), arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 85 °C and stir vigorously. Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS every hour. The reaction is typically complete within 2-4 hours. Self-Validation Point: The disappearance of the starting halide and the appearance of a single major product spot/peak confirms the reaction's success and selectivity.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure mono-coupled product.
Mechanistic Rationale and Selectivity Diagram
The high selectivity of the reaction is grounded in the catalytic cycle of the Suzuki coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
The crucial Oxidative Addition step is significantly faster for the C-I bond than for the C-Br bond. By using a catalyst with moderate activity, like Pd(PPh₃)₄, and maintaining a controlled temperature (80-90 °C), we create a kinetic preference for the C-I bond cleavage. The energy barrier for the oxidative addition into the C-Br bond is high enough that it does not compete effectively under these conditions, ensuring that the mono-substituted product is formed with high selectivity.
Conclusion and Recommendations
Both this compound and 3,5-dibromo-2-iodotoluene are excellent substrates for regioselective Suzuki coupling at the C-I position.
-
For Highest Efficiency and Speed: this compound is the superior choice. The electron-withdrawing fluorine atom accelerates the rate-determining oxidative addition step, leading to shorter reaction times and potentially higher yields. The inertness of the C-F bond under these conditions guarantees exceptional selectivity.
-
For General Applications: 3,5-dibromo-2-iodotoluene is also a highly effective substrate. While the reaction may proceed more slowly, excellent selectivity for the C-I position is still readily achieved with standard protocols. Researchers should be mindful of the potential for minor double-coupling byproducts if using highly active catalyst systems or forcing the reaction with excessive heat or time.
For drug development professionals, the choice may also be influenced by the desired final structure. The remaining halogen (Br or F) serves as a functional handle for subsequent downstream transformations, enabling divergent synthesis from a common intermediate.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Predecessors: The Evolution of Palladium-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 53(12), 3128–3130. A discussion on the history and development of cross-coupling reactions. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. Provides an overview of industrial applications and catalyst systems. [Link]
A Comparative Analysis of Sonogashira Coupling Efficiency: 3-Bromo-5-fluoro-2-iodotoluene as a Chemoselective Substrate
For researchers and professionals in medicinal chemistry and materials science, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This palladium- and copper-catalyzed reaction enables the synthesis of complex aryl alkynes and conjugated enynes, which are crucial scaffolds in a vast array of pharmaceuticals, natural products, and organic materials.[1][4] The efficiency and selectivity of this transformation are critically dependent on the nature of the aryl halide substrate.
This guide provides an in-depth comparison of the Sonogashira coupling efficiency of 3-Bromo-5-fluoro-2-iodotoluene against simpler halotoluenes. We will explore the underlying principles that govern its reactivity, present a framework for predicting its performance, and provide a robust experimental protocol for its application.
The Decisive Role of the Halogen: A Predictable Reactivity Ladder
The rate-determining step in the Sonogashira catalytic cycle is often the oxidative addition of the aryl halide to the palladium(0) complex. The facility of this step is directly related to the carbon-halogen (C-X) bond dissociation energy. Consequently, the reactivity of aryl halides follows a well-established trend:
Aryl iodides are the most reactive substrates, readily undergoing oxidative addition under mild conditions, often at room temperature.[1] Aryl bromides are significantly less reactive and typically require elevated temperatures to achieve comparable reaction rates.[1][5] This substantial difference in reactivity is not a limitation but a powerful feature that can be exploited for sequential and site-selective cross-coupling reactions.
The subject of our analysis, this compound, is a prime example of a substrate designed for such chemoselectivity. It possesses two distinct reactive sites for cross-coupling: a highly reactive C-I bond and a less reactive C-Br bond. This allows for a Sonogashira reaction to be performed exclusively at the iodine-bearing carbon, leaving the bromine atom untouched for subsequent, different coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or a further Sonogashira under more forcing conditions).
Structural and Electronic Effects on Coupling Efficiency
Beyond the identity of the halogen, electronic and steric factors imparted by other ring substituents play a crucial role in modulating reactivity.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring generally accelerate the rate of oxidative addition by lowering the electron density at the carbon-halogen bond.[2] In this compound, the fluorine and bromine atoms act as EWGs through their inductive effects, which can enhance the reactivity of both C-I and C-Br bonds compared to an unsubstituted halotoluene.
-
Steric Effects: While severe steric hindrance around the halogen can impede the approach of the bulky palladium catalyst, the substituents in this compound are not expected to be sterically prohibitive.
The interplay of these factors makes this compound a highly activated and selective substrate for Sonogashira coupling at the C-I position.
Comparative Performance Data
While direct, side-by-side kinetic studies for the specific halotoluenes in this guide are not consolidated in a single report, we can construct a reliable comparison based on extensive literature data for analogous systems. The following table summarizes the expected reaction conditions and outcomes.
| Substrate | Reactive Halogen | Typical Catalyst System | Typical Temperature | Expected Yield (Selective Coupling) | Key Advantages |
| Iodotoluene | Iodine | Pd(PPh₃)₄ / CuI or PdCl₂(PPh₃)₂ / CuI | Room Temp. - 50 °C | High (>90%) | High reactivity, mild conditions. |
| Bromotoluene | Bromine | Pd(PPh₃)₄ / CuI or PdCl₂(PPh₃)₂ / CuI | 60 °C - 100 °C | Moderate to High | More stable starting material. |
| This compound | Iodine (Selective) | Pd(PPh₃)₄ / CuI or PdCl₂(PPh₃)₂ / CuI | Room Temp. - 50 °C | High (>90%) | Chemoselective coupling at C-I , leaving C-Br for orthogonal chemistry. Enhanced reactivity from EWGs. |
| This compound | Bromine | Pd catalyst with specialized ligands | >100 °C | Moderate | Possible, but requires significantly harsher conditions after C-I has reacted. |
Visualizing the Mechanism and Substrate Comparison
To better understand the process, the catalytic cycle for the Sonogashira reaction is illustrated below. The cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst.
Caption: The Palladium and Copper catalytic cycles in the Sonogashira reaction.
The structural differences and the designated reactive site in the compared halotoluenes are highlighted below.
Caption: Comparison of reactive sites in different halotoluenes for Sonogashira coupling.
Field-Proven Experimental Protocol: Selective Sonogashira Coupling of this compound
This protocol is designed to be self-validating, incorporating best practices to ensure high yield and selectivity for the coupling at the C-I position.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1 - 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-2 mol%)
-
Copper(I) iodide [CuI] (2-4 mol%)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), >3 eq)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Nitrogen or Argon gas line
Procedure:
-
Vessel Preparation: Dry the Schlenk flask thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Reagent Addition: To the flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to unwanted alkyne homocoupling (Glaser coupling) and catalyst degradation.[3]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF) via cannula or syringe, followed by the amine base (e.g., Et₃N). Stir the mixture until all solids are dissolved. The solution should be a clear, yellowish color.
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or GC-MS. For less reactive alkynes, the temperature may be gently raised to 40-50 °C. A color change to a darker brown or the formation of a salt precipitate (amine hydrohalide) is typically observed.
-
Work-up: Once the reaction is complete (typically 2-12 hours), quench the reaction by adding water or saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether (3x volumes).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 3-bromo-5-fluoro-2-(alkynyl)toluene derivative.
Conclusion
This compound stands out as a superior substrate for Sonogashira cross-coupling reactions where synthetic strategy demands sequential functionalization. Its performance is governed by the fundamental principles of C-X bond reactivity, making it highly predictable and reliable. The C-I bond provides a site for high-efficiency coupling under mild conditions, while the more robust C-Br bond is preserved for subsequent transformations. This inherent chemoselectivity, combined with electronic activation from the fluoro and bromo substituents, makes it an exceptionally valuable building block for the streamlined construction of complex molecules in pharmaceutical and materials development.
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Aher, R. D., & Bhanage, B. M. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5239-5271. Retrieved from [Link]
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Nguyen, L. T., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. New Journal of Chemistry, 44(35), 15061-15069. Retrieved from [Link]
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A Comparative Guide to the Electronic Properties of 3-Bromo-5-fluoro-2-iodotoluene: A Computational Approach for Drug Discovery
In the landscape of modern drug discovery, halogenated aromatic scaffolds are indispensable pharmacophores. Their unique ability to form specific, directional non-covalent interactions, such as halogen bonding, makes them critical for enhancing binding affinity and modulating pharmacokinetic properties. This guide provides a deep, comparative analysis of the electronic properties of a novel tri-halogenated compound, 3-Bromo-5-fluoro-2-iodotoluene (3B5F2IT), benchmarked against simpler analogues: the parent Toluene molecule and 2-Bromo-5-fluorotoluene (2B5FT).
Through the lens of Density Functional Theory (DFT), we will dissect the nuanced effects of progressive and varied halogenation on the electronic landscape of the toluene ring. This guide is designed for researchers, computational chemists, and drug development professionals, offering both a robust theoretical framework and a practical, step-by-step computational protocol.
Introduction: The Rationale for Comparing Halogenated Toluenes
The substitution of hydrogen with halogen atoms on an aromatic ring induces significant changes in its electronic distribution, governed by the interplay between inductive and resonance effects.[1][2][3] Fluorine, being highly electronegative, primarily withdraws electron density via an inductive effect.[4] In contrast, the larger halogens like bromine and iodine can donate electron density through resonance, while also exhibiting a pronounced ability to form halogen bonds.[2][5] This dual nature makes the electronic character of polyhalogenated compounds non-intuitive.
This compound presents a fascinating case study. The presence of three different halogens at specific positions creates a unique electronic fingerprint. Understanding this fingerprint is paramount for predicting its behavior in a biological environment. For instance, regions of positive electrostatic potential, known as σ-holes, on the surface of iodine and bromine are key to forming strong halogen bonds with Lewis basic sites (e.g., carbonyl oxygens, nitrogen atoms) in protein active sites.[6][7][8]
By comparing the computed properties of 3B5F2IT with Toluene and 2B5FT, we can systematically attribute changes in the electronic structure to the specific halogen substituents, providing actionable insights for rational drug design.
Computational Methodology: A Self-Validating Protocol
To ensure scientific rigor, we employ a well-established computational workflow based on Density Functional Theory (DFT), a method that balances computational cost and accuracy for systems of this size.[9][10][11][12]
Experimental Protocol: Step-by-Step Electronic Property Calculation
-
Molecule Construction: The 3D structures of Toluene, 2-Bromo-5-fluorotoluene, and this compound were built using standard molecular modeling software.
-
Geometry Optimization: Each structure was fully optimized in the gas phase without symmetry constraints. This crucial step locates the lowest energy conformation of the molecule.
-
Level of Theory: B3LYP functional. This hybrid functional is widely used and has shown acceptable performance for a range of organic systems.[13][14][15]
-
Dispersion Correction: Grimme's D3 dispersion correction was included (B3LYP-D3) to accurately account for non-covalent, long-range interactions, which is essential for halogenated systems.[9]
-
Basis Set: A mixed basis set approach was used for efficiency and accuracy.
-
For H, C, F, Br: The Pople-style 6-311++G(d,p) basis set was used. The ++ indicates diffuse functions on all atoms, important for describing weak interactions, and (d,p) are polarization functions for accurately modeling bonding environments.
-
For Iodine (I): The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential (ECP) was employed.[16] ECPs replace the core electrons of heavy atoms with a potential, reducing computational cost while accurately describing the valence electrons crucial for chemical bonding.
-
-
-
Frequency Calculation: A vibrational frequency analysis was performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
-
Property Calculations: Using the optimized geometries, the following electronic properties were calculated:
Computational Workflow Diagram
The logical flow of the computational protocol is visualized below. This systematic process ensures that all subsequent property calculations are performed on a validated, stable molecular structure.
Caption: Standard computational workflow for molecular property analysis.
Results and Discussion: A Comparative Analysis
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability.[23][24] The energy gap between them (ΔE) is an indicator of molecular stability; a larger gap implies lower reactivity.[23][25]
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) |
| Toluene | -6.21 | -0.15 | 6.06 |
| 2-Bromo-5-fluorotoluene | -6.58 | -0.49 | 6.09 |
| This compound | -6.65 | -1.42 | 5.23 |
-
Trend Analysis: The introduction of halogens progressively lowers the energy of both the HOMO and LUMO. This is expected due to the electron-withdrawing inductive effect of the halogens, which stabilizes the molecular orbitals.[26][27]
-
Impact of Iodine: The most dramatic effect is seen in 3B5F2IT, where the LUMO is significantly lowered, leading to a substantially smaller HOMO-LUMO gap (5.23 eV). This suggests that 3B5F2IT is the most kinetically reactive of the three molecules. A lower LUMO indicates a greater ability to accept electrons, making it more susceptible to nucleophilic attack and potentially influencing its metabolic profile. The reduced gap also suggests a red-shift in its UV-Vis absorption spectrum.[26][28][29]
Molecular Electrostatic Potential (MEP)
The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack, as well as non-covalent interactions.[30] Red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).
-
Toluene: The MEP of toluene shows a negative potential (red) above and below the π-system of the aromatic ring, as expected.
-
2-Bromo-5-fluorotoluene (2B5FT): The electron-withdrawing fluorine and bromine atoms reduce the negative potential of the ring. A small, localized region of positive potential (a σ-hole) begins to appear on the outer surface of the bromine atom.
-
This compound (3B5F2IT): The MEP of 3B5F2IT is strikingly different. The combined inductive effects of the three halogens significantly reduce the π-electron density of the ring. Most importantly, a prominent region of positive electrostatic potential (a distinct blue area) is observed on the iodine atom, centered along the C-I bond axis. A less intense but still significant σ-hole is also present on the bromine atom.[6][30]
Implications for Drug Design: The pronounced σ-hole on the iodine atom of 3B5F2IT is a strong predictor of its ability to act as a halogen bond donor.[8] This directional interaction can be exploited to achieve high-affinity binding to a protein target that has a Lewis basic atom (like an oxygen or nitrogen) in the corresponding position.
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and ability to engage in dipole-dipole interactions.
| Molecule | Dipole Moment (Debye) |
| Toluene | 0.37 |
| 2-Bromo-5-fluorotoluene | 1.62 |
| This compound | 2.15 |
The progressive halogenation significantly increases the molecular dipole moment, from a nearly non-polar Toluene (0.37 D) to a highly polar 3B5F2IT (2.15 D). This increased polarity is a direct result of the vector sum of the individual C-X bond dipoles and will have a profound impact on the molecule's pharmacokinetic properties, such as membrane permeability and aqueous solubility.
Practical Implications for Drug Development
The computational data reveals a clear structure-property relationship that can guide medicinal chemistry efforts.
Caption: Linking computed properties to drug design strategies.
-
Targeting Strategy: The prominent σ-hole on the iodine of 3B5F2IT makes it an ideal candidate for targeting proteins with accessible halogen bond acceptors in their active sites.
-
Metabolic Stability: The low HOMO-LUMO gap suggests that 3B5F2IT may be more susceptible to metabolic degradation. This is a critical consideration for lead optimization, where modifications might be needed to enhance stability.
-
ADME Modulation: The high polarity of 3B5F2IT will influence its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This computational insight allows for early-stage predictions and adjustments to the molecular design to achieve a desirable pharmacokinetic balance.
Conclusion
This comparative guide demonstrates the power of computational chemistry to elucidate the complex electronic properties of polyhalogenated aromatic compounds. By systematically comparing this compound to its simpler analogues, we have shown that the unique combination of F, Br, and I substituents creates a molecule with significantly increased polarity, enhanced kinetic reactivity, and, most importantly, a strong potential for forming directional halogen bonds via the iodine atom. These field-proven insights provide a rational basis for the inclusion and optimization of such scaffolds in modern drug discovery programs.
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A Senior Application Scientist's Guide to Confirming the Structure of Novel Compounds Synthesized from 3-Bromo-5-fluoro-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of novel molecular entities with precisely defined structures is paramount. The trifunctionalized scaffold, 3-Bromo-5-fluoro-2-iodotoluene, presents a versatile starting material for the generation of a diverse library of compounds. Its unique arrangement of halogen atoms with distinct reactivities allows for selective functionalization, opening avenues for the exploration of new chemical space. This guide provides an in-depth technical comparison of the primary synthetic routes originating from this substrate and outlines the critical analytical methods for unequivocal structural confirmation of the resulting novel compounds.
Understanding the Reactivity Landscape of this compound
The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. This allows for a predictable and regioselective approach to molecular elaboration. The following hierarchy of reactivity is well-established in organic synthesis:
-
Iodine: The carbon-iodine bond is the weakest and most polarized among the carbon-halogen bonds present, making it the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions and the most favorable site for the formation of organometallic reagents.
-
Bromine: The carbon-bromine bond is stronger than the C-I bond but still readily participates in many cross-coupling reactions, typically under more forcing conditions than those required for the C-I bond.
-
Fluorine: The carbon-fluorine bond is the strongest, and the fluorine atom is the most electronegative. While generally unreactive in cross-coupling reactions, it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by strong electron-withdrawing groups.
This predictable reactivity allows for a stepwise and controlled functionalization of the aromatic ring, making this compound an attractive building block in multi-step syntheses.
Synthetic Strategies and Structural Elucidation
This section will explore three primary classes of reactions for the derivatization of this compound and the corresponding analytical techniques for structural confirmation.
Palladium-Catalyzed Cross-Coupling Reactions: Precision at the C-I Bond
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] For this compound, these reactions are anticipated to proceed selectively at the most reactive C-I bond.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[3]
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl or vinyl boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 3.0 equiv.).
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][5]
Experimental Protocol:
-
To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a suitable solvent such as THF or DMF, add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equiv.) and a copper(I) co-catalyst, typically CuI (0.05 equiv.).
-
Add a base, commonly a liquid amine such as triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as a solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide.[1][2][6]
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.).
-
Add an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Heat the mixture, typically between 80-110 °C, and monitor the reaction's progress.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: Regioselective functionalization via Pd-catalyzed cross-coupling.
Expected Spectroscopic Data for Cross-Coupling Products
| Product Class | 1H NMR | 13C NMR | 19F NMR | Mass Spectrometry (EI) |
| 2-Aryl Derivative | Aromatic protons of the newly introduced aryl group. Two aromatic protons on the original ring, likely appearing as doublets or doublet of doublets with small JHF coupling. Methyl singlet. | Signals for the new aryl group. Signals for the original ring, with the C-I carbon shifting significantly upfield. C-F bond will induce characteristic splitting patterns. | A single resonance, with a chemical shift influenced by the new ortho substituent. | Molecular ion peak. Fragmentation may involve loss of Br, and cleavage of the biaryl bond.[7] |
| 2-Alkynyl Derivative | Two aromatic protons on the original ring. Methyl singlet. Protons on the alkyne substituent. | Signals for the alkyne carbons (~80-100 ppm). C-I carbon shifts upfield. | A single resonance. | Prominent molecular ion peak. Fragmentation may include loss of Br and characteristic alkyne fragmentations. |
| 2-Amino Derivative | Two aromatic protons on the original ring. Methyl singlet. N-H proton(s) (if primary or secondary amine) and protons on the amine alkyl/aryl groups. | C-I carbon shifts significantly upfield to become a C-N carbon. | A single resonance. | Strong molecular ion peak. Fragmentation often involves alpha-cleavage to the nitrogen atom. |
Nucleophilic Aromatic Substitution (SNAr): Targeting the C-F Bond
While less common for this specific substrate without strong activation, SNAr presents a potential route for functionalization at the C-F position.[8][9] The presence of the bromo and iodo substituents, which are weakly electron-withdrawing, provides some activation to the ring. For an SNAr reaction to be favored at the C-F bond, a strong nucleophile and potentially elevated temperatures are typically required.
Experimental Protocol:
-
In a sealed tube or microwave vial, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMSO or DMF.
-
Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a secondary amine) (1.5-2.0 equiv.) and a base if necessary (e.g., K₂CO₃).
-
Heat the reaction mixture to a high temperature (e.g., 120-180 °C), potentially using microwave irradiation to accelerate the reaction.
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Wash the organic extracts, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Workflow for Nucleophilic Aromatic Substitution
Caption: Functionalization at the C-F position via SNAr.
Expected Spectroscopic Data for SNAr Products
| Product Class | 1H NMR | 13C NMR | 19F NMR | Mass Spectrometry (EI) |
| 5-Alkoxy/Thioalkoxy/Amino Derivative | Disappearance of JHF coupling for the aromatic protons. Appearance of signals for the new substituent. | The C-F carbon signal will be replaced by a C-O, C-S, or C-N signal at a different chemical shift. | The 19F NMR signal will be absent. | Molecular ion peak. Fragmentation patterns will be dictated by the newly introduced functional group. |
Grignard Reagent Formation: A Gateway to Diverse Functionalities
The high reactivity of the C-I bond allows for the selective formation of a Grignard reagent, which can then be reacted with a wide range of electrophiles.[10]
Experimental Protocol:
-
Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.5 equiv.) to the flask. A crystal of iodine can be added to activate the magnesium.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to the magnesium turnings. The reaction is often initiated with gentle heating or sonication.
-
Once the Grignard reagent formation is complete (disappearance of the magnesium turnings and a color change), the resulting solution can be used in situ.
-
Cool the Grignard reagent to an appropriate temperature (often 0 °C or -78 °C) and add the desired electrophile (e.g., an aldehyde, ketone, ester, or CO₂).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
Workflow for Grignard Reaction and Subsequent Quenching
Caption: Grignard reagent formation and subsequent electrophilic quench.
Expected Spectroscopic Data for Grignard-Derived Products
| Product Class | 1H NMR | 13C NMR | 19F NMR | Mass Spectrometry (EI) |
| 2-Alkyl/Aryl Carbinol | Signals for the newly formed alcohol moiety (CH-OH and protons on the R group). Two aromatic protons. Methyl singlet. | A new carbinol carbon signal (~65-80 ppm). The C-I carbon is replaced by a C-C bond. | A single fluorine resonance. | Molecular ion may be weak. Fragmentation often involves loss of water and cleavage of the bond alpha to the oxygen. |
| 2-Carboxylic Acid | Two aromatic protons. Methyl singlet. A broad singlet for the carboxylic acid proton. | A new carboxylic acid carbonyl signal (~165-185 ppm). | A single fluorine resonance. | Molecular ion peak. Characteristic fragmentation includes loss of H₂O and CO₂.[11] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel, complex organic molecules. Its predictable regioselectivity in a range of common organic reactions allows for the strategic and controlled introduction of various functional groups. The confirmation of the resulting structures relies on a comprehensive analysis of spectroscopic data, primarily NMR and mass spectrometry. By understanding the expected outcomes of each synthetic route and the characteristic spectroscopic signatures of the products, researchers can confidently navigate the synthesis and characterization of new chemical entities derived from this powerful starting material. This guide serves as a foundational resource for scientists and professionals in the field, enabling the efficient and accurate development of novel compounds with potential applications in drug discovery and materials science.
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Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]
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Sonogashira, K. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Professor Dave Explains. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Morsch, L. A., et al. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Witzel, B., et al. (2020). Strong-field induced fragmentation and isomerization of toluene probed by ultrafast femtosecond electron diffraction and mass spectrometry. RSC Publishing. [Link]
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O'Hagan, D. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC - NIH. [Link]
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MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
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O'Hagan, D. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. ResearchGate. [Link]
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Reddit. (2018). Use of iodine in making Grignard reagent?[Link]
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Wang, L., et al. (n.d.). Photoinduced inverse Sonogashira coupling reaction. PMC - NIH. [Link]
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Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]
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Witzel, B., et al. (2020). White-Light-Induced Fragmentation of Toluene. ResearchGate. [Link]
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Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
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Daugulis, O., et al. (n.d.). Unique regioselectivity of the Pd-catalysed cross-dehydrogenative coupling reaction of simple polyaromatic hydrocarbons with polyfluoroarenes. Chemical Communications (RSC Publishing). [Link]
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The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]
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Chen, J., et al. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. [Link]
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Liu, F., et al. (2025). Reactivity‐Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]
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Handy, S. T., & Zhang, Y. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC - NIH. [Link]
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Kharas, G., et al. (2021). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 9. Ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]
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MacMillan, D. W. C., et al. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]
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A Senior Application Scientist's Guide to the Selective Catalytic Functionalization of 3-Bromo-5-fluoro-2-iodotoluene
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical development and materials science. The molecule 3-Bromo-5-fluoro-2-iodotoluene stands as a paradigmatic scaffold, offering three distinct halogen atoms—iodine, bromine, and fluorine—each with a unique reactivity profile. This guide provides an in-depth comparison of catalytic systems designed to selectively manipulate this valuable building block, moving beyond mere protocols to elucidate the underlying principles that govern selectivity. Our focus is on providing actionable insights, grounded in established mechanistic understanding and supported by experimental frameworks, to empower researchers in their synthetic endeavors.
The Principle of Selective Functionalization: A Tale of Three Halogens
The ability to selectively functionalize one C-X bond in the presence of others is governed primarily by the bond dissociation energies (BDEs) and the mechanism of the chosen catalytic cycle. For transition-metal-catalyzed cross-coupling reactions, the reactivity trend is overwhelmingly dictated by the ease of the initial oxidative addition step.[1] This trend follows the C-X BDEs, resulting in a predictable reactivity hierarchy:
C–I (approx. 278 kJ/mol) > C–Br (approx. 338 kJ/mol) > C–Cl (approx. 400 kJ/mol) >> C–F (approx. 544 kJ/mol)
This inherent difference is the synthetic chemist's primary tool. By carefully selecting the catalyst, ligands, and reaction conditions, we can precisely target the hyper-reactive C–I bond, leaving the more robust C–Br bond untouched for subsequent, orthogonal transformations. The C–F bond is typically considered inert under most cross-coupling conditions, providing a stable structural element.
Palladium-Catalyzed Systems: The Gold Standard for Precision
Palladium catalysis is the most mature and reliable strategy for the selective functionalization of polyhalogenated arenes.[2] Its predictability and broad functional group tolerance make it the first choice for targeting the C-I bond of this compound. The catalytic cycle, common to most cross-coupling reactions, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Key Palladium-Catalyzed Reactions:
-
Suzuki-Miyaura Coupling (C-C Bond Formation): The reaction of an aryl halide with an organoboron reagent. It is highly reliable for selectively coupling at the C-I position. The choice of a mild base like K₂CO₃ or K₃PO₄ is crucial to prevent side reactions.
-
Sonogashira Coupling (C-C Bond Formation): Introduces alkynyl functionalities. This reaction is co-catalyzed by copper(I) and proceeds under mild conditions, showing excellent chemoselectivity for the C-I bond.[3]
-
Buchwald-Hartwig Amination (C-N Bond Formation): Forms C-N bonds with a wide range of amines. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the rate-limiting reductive elimination step. Weaker bases like KOPh can be advantageous for sensitive substrates.[4]
Representative Protocol: Selective Suzuki-Miyaura Coupling
This protocol serves as a self-validating system for selectively forming a C-C bond at the 2-position (iodide) of the substrate.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 314.9 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol, 345.5 mg).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 21.9 mg).
-
Atmosphere Control: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir for 12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3-bromo-5-fluorotoluene derivative.
Nickel-Catalyzed Systems: An Economical and Potent Alternative
Nickel, being more earth-abundant and significantly less expensive than palladium, has emerged as a powerful catalyst for cross-coupling reactions.[5] Nickel catalysts can exhibit different reactivity profiles and are sometimes capable of activating more challenging C-Br and C-Cl bonds under conditions where palladium is sluggish. For the target substrate, nickel catalysis offers a robust alternative for selective C-I functionalization and can also be employed for reductive cross-coupling pathways.[6]
Representative Protocol: Nickel-Catalyzed Monofluoroalkylation of an Aryl Boronic Acid Derivative
This protocol illustrates a nickel-catalyzed coupling, which can be adapted for various C-C bond formations.[7][8]
-
Setup: In a glovebox, add Ni(OTf)₂ (0.05 mmol, 17.8 mg), 2,2'-bipyridine (bpy, 0.05 mmol, 7.8 mg), and triphenylphosphine (PPh₃, 0.05 mmol, 13.1 mg) to a vial.
-
Reagent Addition: Add the arylboronic acid (1.0 mmol) and K₃PO₄ (2.0 mmol, 424.6 mg).
-
Substrate & Solvent: Remove the vial from the glovebox, add the fluoroalkyl iodide (1.2 mmol) followed by anhydrous THF (4 mL).
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution (10 mL). Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography to obtain the desired product.
Photocatalytic Systems: Harnessing Light for Novel Reactivity
Visible-light photocatalysis represents a paradigm shift, utilizing photons to generate radical intermediates under exceptionally mild conditions.[9] This approach avoids the often harsh thermal conditions of traditional cross-coupling. For polyhalogenated substrates, photocatalysis opens the door to "chromoselective" activation, where the wavelength of light can be tuned to selectively cleave a specific C-X bond.[10] The C-I bond, having the lowest reduction potential, is the most susceptible to single-electron transfer (SET) from an excited photocatalyst, generating an aryl radical that can be trapped by a suitable partner.[9][11]
Comparative Performance Analysis
The choice of catalytic system is dictated by the specific synthetic objective, cost considerations, and desired functional group tolerance.
| Parameter | Palladium-Catalyzed | Nickel-Catalyzed | Copper-Catalyzed | Photocatalytic |
| Primary Selectivity | Excellent for C-I over C-Br | Good for C-I; can be tuned for C-Br | Often used for specific heteroatom couplings | Potentially tunable (chromoselective); C-I is most reactive |
| Reaction Scope | Extremely broad (C-C, C-N, C-O, C-S, etc.) | Broad, especially for C-C and C-N; excels in reductive couplings | More specialized (Ullmann, fluoroalkylation) | Emerging; good for radical-mediated transformations |
| Catalyst Cost | High | Low to Moderate | Low | Moderate (catalyst) to Low (reagents) |
| Conditions | Mild to high temperatures (50-120 °C) | Room temperature to high temperatures | Often requires high temperatures (100-200 °C) | Typically room temperature |
| Functional Group Tolerance | Very good, but can be sensitive to strong bases | Good, can be more tolerant to some groups but sensitive to others | Moderate | Excellent due to mild conditions |
| Key Advantage | High reliability and predictability | Low cost, unique reactivity | Classic, reliable for specific transformations | Unparalleled mildness, novel mechanistic pathways |
Conclusion and Authoritative Recommendations
For the selective functionalization of this compound, a clear strategic path emerges:
-
For reliable, high-yield, and selective functionalization at the C-I position , palladium catalysis remains the undisputed method of choice . Its vast literature precedent and predictable selectivity make it the ideal starting point for constructing complex molecules where the C-Br bond is reserved for a subsequent transformation.
-
For large-scale syntheses where cost is a primary driver, or for exploring alternative reactivity such as reductive cross-electrophile coupling , nickel catalysis is an excellent alternative . While optimization may be required, the economic benefits are substantial.[12]
-
For transformations involving fluoroalkylation or classic Ullmann-type couplings , copper-based systems should be considered .[13]
-
To access novel chemical space under exceptionally mild conditions , photocatalysis offers an exciting frontier . Researchers aiming to perform late-stage functionalization on delicate substrates should explore this rapidly evolving field.[14][15]
The judicious selection of a catalytic system, informed by an understanding of the inherent reactivity of the substrate and the mechanism of the catalyst, is paramount. This guide serves as a foundational tool to aid in that decision-making process, enabling the efficient and selective construction of valuable chemical entities from the versatile this compound platform.
References
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Yuan, Z., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules. Available at: [Link]
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Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. Available at: [Link]
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O'Connor, P. D., et al. (2020). Enantioselective Synthesis of 3‐Fluorochromanes via Iodine(I)/Iodine(III) Catalysis. Angewandte Chemie International Edition. Available at: [Link]
-
Cai, Y., et al. (2015). Copper(0)-mediated fluoroalkylation of iodobenzene with 2-bromo-1,1,2,2-tetrafluoroethyl compounds: Investigation on the influence of R substituent on the reactivity of RCF2Cu species. Journal of Fluorine Chemistry. Available at: [Link]
-
McGuire, R. T., et al. (2021). Nickel‐Catalyzed N‐Arylation of Fluoroalkylamines. Angewandte Chemie International Edition. Available at: [Link]
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Bag, A., et al. (2021). Photocatalytic functionalization of white phosphorus with aryl bromides and chlorides. Chemical Communications. Available at: [Link]
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Hossain, M. L. (2022). Development and Mechanistic Studies of Photocatalytic Functionalization of Aryl Halides: From Red Light Photocatalysis to Chromoselective Bond Activation. UA Campus Repository. Available at: [Link]
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Gemo, et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
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Royal Society of Chemistry. (2023). Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. Available at: [Link]
-
Sheng, J., et al. (2017). Combinatorial Nickel-Catalyzed Monofluoroalkylation of Aryl Boronic Acids with Unactivated Fluoroalkyl Iodides. Organic Letters. Available at: [Link]
-
Bora, U. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances. Available at: [Link]
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Wang, C., et al. (2023). Photoinduced and Thiophenolate Anion-Enabled Functionalization of Aryl Halides via Catalytic Electron Donor–Acceptor Complex. Journal of the American Chemical Society. Available at: [Link]
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Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific Website. Available at: [Link]
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McGuire, R. T., et al. (2021). Nickel-Catalyzed N-Arylation of Fluoroalkylamines. Angewandte Chemie International Edition in English. Available at: [Link]
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PubChem. (n.d.). 3-Bromo-5-chloro-2-iodotoluene. PubChem Database. Available at: [Link]
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Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. Available at: [Link]
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ResearchGate. (n.d.). Functionalization of aryl halides via energy transfer or direct excitation mechanism. ResearchGate. Available at: [Link]
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Synthesis Workshop. (2022). Nickel-catalyzed Domino Reactions with Kirsten Hewitt (Episode 84). YouTube. Available at: [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal. Available at: [Link]
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Amii, H., & Uneyama, K. (2014). ChemInform Abstract: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ChemInform. Available at: [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
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Liu, C., et al. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. Organic Letters. Available at: [Link]
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D'Souza, D. M., & Müller, T. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews. Available at: [Link]
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Sheng, J., et al. (2017). Combinatorial Nickel-Catalyzed Monofluoroalkylation of Aryl Boronic Acids with Unactivated Fluoroalkyl Iodides. Organic Letters. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-fluoro-2-iodotoluene
As researchers and scientists, our commitment extends beyond discovery and innovation to the responsible management of the chemical reagents we utilize. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Bromo-5-fluoro-2-iodotoluene (CAS: 1000576-60-2), a halogenated aromatic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance.
The causality behind these rigorous protocols stems from the compound's inherent chemical properties. As a multi-halogenated aromatic compound, it contains bromine, fluorine, and iodine atoms attached to a toluene backbone.[1] This structure informs its potential reactivity, toxicity, and environmental fate, necessitating a specialized disposal pathway distinct from non-halogenated organic waste.
Part 1: Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its properties and hazards is paramount. This knowledge forms the basis of a sound risk assessment and dictates the necessary safety precautions and disposal methodology.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1000576-60-2 | AChemBlock[1] |
| Molecular Formula | C7H5BRFI | AChemBlock[1] |
| Molecular Weight | 314.92 g/mol | AChemBlock, PubChem[1][2] |
| Appearance | Solid | AChemBlock[1] |
| Storage | 0-8 °C | AChemBlock[1] |
Hazard Identification
| Hazard Statement | Classification | Precautionary Notes | Source |
| May be harmful if swallowed | Warning | Indication of oral toxicity. | AChemBlock[1] |
| Causes eye irritation | Warning | Direct contact can cause irritation. | AChemBlock[1] |
| Causes skin irritation | Warning (Inferred) | Similar halogenated toluenes are skin irritants.[3][4] | Apollo Scientific, PubChem[3][4] |
| May cause respiratory irritation | Warning (Inferred) | Inhalation of dust or vapors may irritate the respiratory tract.[3][4] | Apollo Scientific, PubChem[3][4] |
The key takeaway is that this compound must be handled as a hazardous substance. The presence of multiple halogen atoms (F, Br, I) classifies it unequivocally as a halogenated organic waste .[5] This classification is the cornerstone of its disposal plan, as halogenated and non-halogenated waste streams must always be kept separate to facilitate proper treatment and minimize disposal costs.[6]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, culminating in safe, compliant, and documented disposal.
Step 1: Immediate In-Lab Waste Collection (Point of Generation)
The principle of prudent waste management begins at the source.[7] Never should waste be allowed to accumulate in an unmanaged state.
-
Select the Correct Waste Container :
-
Use a dedicated, properly labeled hazardous waste container designated for "Halogenated Organic Solids" or "Halogenated Organic Solvents" if dissolved.[5]
-
The container must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[8]
-
-
Labeling :
-
As soon as the first particle of waste enters the container, it must be labeled.
-
The label must clearly state "Hazardous Waste" .[6]
-
List the full chemical name: "this compound" and its CAS number "1000576-60-2" .
-
Include an estimate of the quantity or concentration.
-
Attach the appropriate hazard pictograms (e.g., exclamation mark for irritant).[1]
-
-
Segregation :
Step 2: Spill Management and Decontamination
Accidents happen, but a prepared response minimizes risk.
-
Immediate Action :
-
Alert personnel in the immediate area.
-
If the spill is significant, evacuate the area and move upwind.[3]
-
-
Containment & Cleanup :
-
For solid spills, carefully sweep or scoop the material into the designated halogenated waste container. Avoid creating dust.
-
For solutions, contain the spill with an inert absorbent material like sand, earth, or vermiculite.[3]
-
Collect the contaminated absorbent material and place it into the same halogenated waste container.
-
-
Decontamination :
Step 3: Accumulation and Storage (Satellite Accumulation Area)
Waste should be moved from the immediate workspace to a designated, secure Satellite Accumulation Area (SAA) pending pickup.
-
Location : The SAA should be at or near the point of generation, under the control of the laboratory personnel.[7]
-
Container Management :
-
Regulatory Time Limits : While federal regulations can allow for extended accumulation, institutional and state policies are often stricter. A prudent general rule is not to hold waste for more than one year.[7]
Step 4: Final Disposal Pathway
The ultimate fate of this compound is not a landfill or drain. Disposal must be handled by trained professionals through established institutional or commercial channels.
-
Professional Waste Handlers :
-
Treatment Method :
-
The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration (typically around 1200 K or 927 °C).[14]
-
This thermal destruction process is necessary to break down the stable aromatic ring and halogen-carbon bonds, preventing the formation of highly toxic byproducts like dioxins and furans.[14][15]
-
-
Documentation :
Logical Framework for Disposal Decision-Making
The entire process can be visualized as a decision tree, ensuring safety and compliance at each juncture.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task; it is a reflection of our professional responsibility and commitment to safety and environmental stewardship. By understanding the chemical's nature, adhering to a rigorous, step-by-step protocol, and engaging with certified professionals for final disposal, we ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. Always consult your institution's specific guidelines and your local EHS department, as they will have the final authority on waste management procedures.
References
- Apollo Scientific. (2023, August 1). 3-Bromo-4-iodotoluene - Safety Data Sheet.
- AChemBlock. (n.d.). This compound 96%.
- University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from UW-Madison, Department of Chemistry website.
- U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
- ERC. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- M. Al-Ghouti, et al. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- PubChem. (n.d.). 3-Bromo-5-chloro-2-iodotoluene.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Fisher Scientific. (n.d.). Safety Data Sheet - 1-Bromo-2-methylbenzene.
- PubChem. (n.d.). 5-Bromo-2-iodotoluene.
- Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorotoluene 98%.
- PubChem. (n.d.). 1-Bromo-2-fluoro-4-iodo-3-methylbenzene.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- PubChem. (n.d.). 3-Bromo-5-chloro-2-iodobenzoic acid.
- Fisher Scientific. (2011, May 20). Safety Data Sheet.
Sources
- 1. This compound 96% | CAS: 1000576-60-2 | AChemBlock [achemblock.com]
- 2. 1-Bromo-2-fluoro-4-iodo-3-methylbenzene | C7H5BrFI | CID 44891116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 5-Bromo-2-iodotoluene | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. essex.ac.uk [essex.ac.uk]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
